6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6,8-dichloro-3-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IN2/c8-4-1-5(9)7-11-2-6(10)12(7)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUPSXOQJZJCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271627 | |
| Record name | 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-27-2 | |
| Record name | 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a multitude of investigational agents. This guide provides an in-depth technical overview of a specific, highly functionalized derivative, 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. We will explore its fundamental physicochemical properties, outline a detailed synthetic pathway, and discuss its potential applications in drug discovery, all grounded in authoritative scientific literature.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a recurring motif in a variety of therapeutic agents, celebrated for its broad spectrum of biological activities. This versatile heterocyclic system is present in well-established drugs, underscoring its clinical significance. For instance, Zolpidem is widely prescribed for insomnia, while Alpidem has been used as an anxiolytic agent. The therapeutic reach of this scaffold extends to oncology, with numerous derivatives being investigated as potent anticancer agents. The unique electronic and structural features of the imidazo[1,2-a]pyridine nucleus allow it to interact with a diverse range of biological targets, making it a "privileged scaffold" in the parlance of medicinal chemistry.
This guide focuses on 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine , a derivative featuring key halogen substitutions that can significantly influence its physicochemical properties and biological activity. The presence of chlorine atoms at the 6 and 8 positions can enhance metabolic stability and modulate lipophilicity, while the iodine atom at the 3-position serves as a versatile synthetic handle for further molecular elaboration, for instance, through cross-coupling reactions.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key properties of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 1033463-27-2 | [1] |
| Molecular Formula | C₇H₃Cl₂IN₂ | [2] |
| Molecular Weight | 312.92 g/mol | [2] |
Synthesis and Mechanism
The synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine can be logically approached in a two-step sequence: first, the construction of the core 6,8-dichloroimidazo[1,2-a]pyridine heterocycle, followed by a regioselective iodination at the C3 position.
Part 1: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine
The most common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. In this case, 3,5-dichloro-2-aminopyridine serves as the key starting material.
Experimental Protocol:
-
Reaction Setup: To a solution of 3,5-dichloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours (typically 4-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 6,8-dichloroimidazo[1,2-a]pyridine.
Causality of Experimental Choices:
-
Solvent: Ethanol and isopropanol are excellent solvents for this condensation as they readily dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Reagent: Chloroacetaldehyde is a reactive electrophile that readily participates in the initial condensation with the exocyclic amino group of the pyridine, followed by an intramolecular cyclization to form the imidazole ring.
-
Purification: Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials or side products.
Sources
Spectroscopic and Structural Elucidation of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this molecule. The guide also outlines a plausible synthetic route and discusses the rationale behind the interpretation of the spectroscopic data, grounded in established chemical principles and supported by scientific literature.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of halogen substituents can significantly modulate the biological activity and pharmacokinetic properties of these molecules. The specific compound of interest, 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, with its unique substitution pattern, presents a promising scaffold for the development of novel therapeutic agents. Accurate and unambiguous characterization of its structure through spectroscopic methods is paramount for its advancement in drug discovery pipelines.
Molecular Structure
The molecular structure of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine forms the basis for interpreting its spectroscopic data. The following diagram illustrates the IUPAC numbering of the fused ring system.
Caption: Molecular structure and IUPAC numbering of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
Synthesis Protocol
A plausible and efficient method for the synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine involves the electrophilic iodination of the corresponding 6,8-dichloroimidazo[1,2-a]pyridine precursor. This approach is based on established methodologies for the halogenation of the imidazo[1,2-a]pyridine core.
Experimental Workflow:
Caption: Proposed two-step synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
Step-by-Step Methodology:
-
Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine:
-
To a solution of 2-amino-3,5-dichloropyridine (1.0 eq) in ethanol, chloroacetaldehyde (1.2 eq, 50% in water) is added.
-
The reaction mixture is refluxed for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 6,8-dichloroimidazo[1,2-a]pyridine, which can be purified by column chromatography.
-
-
Synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine:
-
The synthesized 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq) is dissolved in acetonitrile.
-
N-Iodosuccinimide (NIS) (1.1 eq) is added portion-wise to the solution at room temperature.
-
The reaction is stirred for 2-4 hours, with TLC monitoring to confirm the consumption of the starting material.
-
The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
-
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine are detailed below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the imidazo[1,2-a]pyridine core.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.8 - 8.0 | s | - | The proton at the C-2 position is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the adjacent nitrogen atom and the iodo group at C-3. |
| H-5 | 7.4 - 7.6 | d | ~2.0 | The H-5 proton will appear as a doublet due to coupling with the H-7 proton (meta-coupling). The electron-withdrawing effect of the chlorine at C-6 will deshield this proton. |
| H-7 | 7.2 - 7.4 | d | ~2.0 | The H-7 proton will also be a doublet due to meta-coupling with H-5. The adjacent nitrogen and the chlorine at C-8 will influence its chemical shift. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals for the seven carbon atoms of the heterocyclic core.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 135 - 140 | This carbon is adjacent to a nitrogen atom and is part of the imidazole ring, leading to a downfield shift. |
| C-3 | 85 - 95 | The direct attachment of the highly electronegative and large iodine atom causes a significant upfield shift for the C-3 carbon due to the "heavy atom effect". |
| C-5 | 120 - 125 | Aromatic carbon deshielded by the adjacent nitrogen and the chlorine at C-6. |
| C-6 | 125 - 130 | This carbon is directly attached to a chlorine atom, resulting in a downfield chemical shift. |
| C-7 | 115 - 120 | Aromatic carbon influenced by the adjacent nitrogen and the chlorine at C-8. |
| C-8 | 128 - 133 | Similar to C-6, the direct attachment to a chlorine atom causes a significant downfield shift. |
| C-8a | 140 - 145 | This is a bridgehead carbon, and its chemical shift is influenced by the two fused rings and the adjacent nitrogen atom. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The predicted characteristic absorption bands for 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine are summarized below.
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3100 - 3000 | C-H stretching (aromatic) | Characteristic for C-H bonds in aromatic systems. |
| 1640 - 1500 | C=C and C=N stretching | These absorptions are characteristic of the imidazo[1,2-a]pyridine ring system. |
| 1450 - 1300 | In-plane C-H bending | Typical for aromatic C-H bending vibrations. |
| 850 - 750 | C-Cl stretching | Strong absorptions in this region are indicative of carbon-chlorine bonds. |
| 600 - 500 | C-I stretching | The carbon-iodine bond vibration is expected to appear in the far-infrared region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (Molecular Formula: C₇H₃Cl₂IN₂), the high-resolution mass spectrum (HRMS) is expected to show a molecular ion peak corresponding to its exact mass. The presence of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I) isotopes will result in a characteristic isotopic pattern for the molecular ion and fragment ions.
Predicted Fragmentation Pathway:
Caption: A plausible mass spectrometry fragmentation pathway for 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
Interpretation of Fragmentation:
-
Molecular Ion ([M]⁺˙): The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of two chlorine atoms.
-
Loss of Iodine ([M - I]⁺): A significant fragment will likely correspond to the loss of an iodine radical, which is a common fragmentation pathway for iodo-substituted aromatic compounds.
-
Loss of Chlorine ([M - Cl]⁺): Fragmentation involving the loss of a chlorine radical is also expected.
-
Loss of HCN: Subsequent fragmentation of the pyridine ring can occur through the loss of a neutral hydrogen cyanide (HCN) molecule.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. The presented NMR, IR, and MS data, along with the proposed synthetic route, offer a solid foundation for researchers working on the synthesis and characterization of this and related heterocyclic compounds. The interpretations are based on established principles of spectroscopy and the known behavior of similar molecular scaffolds, providing a reliable reference for experimental work in the field of medicinal chemistry and drug development.
References
-
Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., & Chapat, J. P. (1995). Synthesis of new 6-substituted-imidazo[1,2-a]pyridines as antiviral agents. Journal of medicinal chemistry, 38(13), 2341–2347. [Link]
-
Li, J., Tang, J., Wu, Y., He, Q., & Yu, Y. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC advances, 8(38), 21338–21345. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health (NIH). [Link]
potential applications of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine in medicinal chemistry
A Strategic Guide to 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine in Modern Drug Discovery
An In-depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed drugs and its broad therapeutic potential.[1][2] This guide focuses on a particularly strategic, yet underexplored derivative: 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine . We will deconstruct the rationale behind its unique substitution pattern, highlighting how the interplay of its three halogen atoms transforms the core scaffold into a highly versatile platform for generating novel drug candidates. This document will elucidate the synthetic logic, explore the profound impact of the specific halogenation on physicochemical and pharmacological properties, and outline data-driven strategies for its application in oncology, infectious diseases, and beyond. Through detailed protocols and workflow visualizations, we present this molecule not merely as a compound, but as a sophisticated tool for accelerating drug discovery.
The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Success
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that has proven to be exceptionally fruitful in the development of therapeutic agents. Its rigid, planar geometry and rich electronic features make it an ideal framework for interacting with a wide array of biological targets.
Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a cardiotonic agent) validate the scaffold's clinical relevance and favorable pharmacokinetic profile.[3][4] Beyond these, research has demonstrated the scaffold's potent activity across a vast range of diseases, including cancer, tuberculosis, viral infections, and ulcers.[3][5][6] This success stems from its synthetic tractability and the ability of chemists to precisely modify its structure to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Deconstructing the Target Molecule: 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
The strategic value of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine lies in the specific roles conferred by each halogen substituent. These are not arbitrary additions; they are deliberate modifications designed to unlock new chemical space and address key challenges in drug design.
Plausible Synthetic Strategy
The synthesis of the target molecule can be logically approached through a two-step process, beginning with the construction of the dichlorinated core followed by a regioselective iodination. This approach ensures high yields and control over the final structure.
Caption: Proposed synthetic workflow for 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
This strategy leverages the inherent nucleophilicity of the C-3 position on the imidazo[1,2-a]pyridine ring, which readily undergoes electrophilic substitution.
The Strategic Purpose of Halogenation
Halogens are far more than simple steric bulk in drug design. Their unique electronic properties are critical for modulating ligand-target interactions and improving drug-like properties.[7][8]
-
The 6,8-Dichloro Substituents:
-
Electronic Modulation: As electron-withdrawing groups, the chlorine atoms lower the pKa of the heterocyclic system, which can be crucial for avoiding off-target interactions and ensuring proper ionization states at physiological pH.
-
Metabolic Stability: The C-H bonds on the pyridine ring are common sites of oxidative metabolism by cytochrome P450 enzymes. Chlorination at the C-6 and C-8 positions effectively blocks these sites, potentially increasing the metabolic half-life of the compound.[7]
-
Binding Pocket Occupancy: These atoms can occupy small, hydrophobic sub-pockets within a target's active site, contributing to binding affinity through van der Waals interactions.
-
-
The 3-Iodo Substituent: A Dual-Action Tool
-
Halogen Bonding: The iodine atom is an exceptional halogen bond donor.[9][10] This is a strong, directional, non-covalent interaction where the electropositive region on the tip of the iodine (the σ-hole) interacts with a Lewis basic atom (like a backbone carbonyl oxygen or a nitrogen in a histidine side chain) on the target protein.[11] This interaction can significantly enhance binding affinity and selectivity in a manner analogous to a hydrogen bond.
-
A Versatile Synthetic Handle: The true power of the 3-iodo group lies in its utility as a launching point for diversification. The carbon-iodine bond is highly susceptible to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[12] This allows for the rapid and efficient introduction of virtually any desired chemical moiety at the C-3 position, enabling the systematic exploration of structure-activity relationships (SAR).
-
Potential Therapeutic Applications & Rational Drug Design
The unique features of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine make it an ideal starting point for lead discovery campaigns in several key therapeutic areas.
Oncology: A Focus on Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a proven framework for developing potent and selective kinase inhibitors.[13] Derivatives have shown significant activity against cancer-relevant kinases such as c-Met and FLT3.[14][15]
Design Strategy: The 6,8-dichloro-3-iodo core can be docked into a kinase active site. The bicyclic core often acts as a hinge-binder, forming hydrogen bonds with the protein's backbone. The dichloro groups can anchor the molecule in a hydrophobic region, while the C-3 iodo position typically points towards the solvent-exposed region. This "vector" is perfect for installing side chains that can improve selectivity, enhance potency, or modulate physicochemical properties like solubility.
Caption: Rational design of kinase inhibitors based on the target scaffold.
Anti-Infective Agents
Derivatives of the parent scaffold have demonstrated promising activity against various pathogens, including Mycobacterium tuberculosis and Candida species.[5][16]
Design Strategy:
-
Antitubercular: The high lipophilicity conferred by the three halogen atoms can enhance the molecule's ability to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis.[7] Diversification at the C-3 position can be used to introduce functionalities that inhibit key mycobacterial enzymes.
-
Antifungal: Structure-activity relationship studies on related compounds have shown that electron-withdrawing or polarizable substituents can enhance antifungal activity.[16] The 3-iodo group itself is highly polarizable, and cross-coupling reactions can be employed to install a library of diverse aryl and heteroaryl groups to optimize activity against drug-resistant fungal strains.
Experimental Protocols and Workflows
To translate the potential of this scaffold into tangible results, robust and reproducible experimental protocols are essential.
Protocol: Synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
Step 1: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine
-
To a solution of 3,5-dichloro-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% wt in H₂O).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6,8-dichloroimidazo[1,2-a]pyridine.
Step 2: Iodination at the C-3 Position
-
Dissolve the 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, protecting from light. Monitor by TLC.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the final product, 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine .
Workflow: Library Generation via Suzuki-Miyaura Cross-Coupling
The true utility of the target molecule is realized in its capacity for rapid library generation. The following workflow illustrates how a diverse set of analogues can be created from this single, advanced intermediate.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic nitrogen-containing ring system is considered a "privileged structure," as it is a key component in several marketed drugs and a focal point for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore their applications as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents, offering insights for the rational design and development of next-generation therapeutics based on this remarkable scaffold.
The Imidazo[1,2-a]pyridine Scaffold: An Overview
The imidazo[1,2-a]pyridine system is formed by the fusion of an imidazole and a pyridine ring, creating a unique electronic and structural architecture that allows for diverse chemical modifications. This scaffold's resemblance to endogenous purines contributes to its ability to interact with a wide array of biological targets with high affinity and specificity.[1] Its prevalence in clinically used drugs such as zolpidem (insomnia), alpidem (anxiolytic), and olprinone (acute heart failure) underscores its therapeutic potential and favorable pharmacokinetic properties.[2]
Synthetic Strategies: Building the Core
A deep understanding of the synthetic routes to the imidazo[1,2-a]pyridine core is fundamental for generating diverse libraries of derivatives for biological screening. Several efficient methods have been developed, with the choice of strategy often depending on the desired substitution pattern.
One of the most common and versatile approaches is the condensation of 2-aminopyridines with α-halocarbonyl compounds . This reaction proceeds via initial alkylation of the pyridine nitrogen followed by an intramolecular cyclization. Recent advancements have led to catalyst-free and solvent-free conditions, enhancing the environmental friendliness of this method.
Multicomponent reactions (MCRs) have also emerged as powerful tools for the one-pot synthesis of highly substituted imidazo[1,2-a]pyridines. For instance, the Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isonitrile, allows for the rapid assembly of complex derivatives.[1] Other notable MCRs include the copper-catalyzed reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne.[3]
More recent developments focus on metal-free direct synthesis protocols , highlighting the increasing emphasis on sustainable chemistry in drug discovery.[1] These methods often involve oxidative C-H functionalization and cyclization reactions.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanism of Action
A primary mode of anticancer action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of PI3K (phosphoinositide 3-kinase) and/or mTOR (mammalian target of rapamycin), effectively halting the downstream signaling that promotes tumor progression.[4] For example, some derivatives have shown efficacy in ovarian cancer models by targeting this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
-
Other Kinases: Derivatives of this scaffold have also been identified as inhibitors of other crucial kinases in oncology, such as cyclin-dependent kinases (CDKs), insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, and Mer/Axl kinases, highlighting the broad applicability of this chemical core in targeting diverse cancer-driving pathways.
Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. These compounds often bind to the colchicine-binding site on tubulin, preventing the formation of the mitotic spindle.
Caption: Inhibition of microtubule polymerization by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationships (SAR)
The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern around the core. Key SAR observations include:
-
Position 2: Often substituted with an aryl or heteroaryl group, which can be crucial for interactions with the target protein. For example, in tubulin inhibitors, a trimethoxyphenyl group at this position is often favored.
-
Position 3: Modifications at this position can significantly impact potency and selectivity. For instance, the introduction of carboxamide groups has been shown to be important for antitubercular activity, which can be translated to anticancer applications.
-
Positions 6, 7, and 8: Substitutions on the pyridine ring can modulate the pharmacokinetic properties of the compounds, such as solubility and metabolic stability. Electron-withdrawing or donating groups at these positions can fine-tune the electronic properties of the scaffold, influencing target binding.
Quantitative Data on Anticancer Activity
| Compound Class | Target | Example Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-oxadiazole hybrids | Tubulin Polymerization | A549 (Lung) | 2.8 | [5] |
| N-linked Imidazo[1,2-a]pyridine hybrids | Tubulin Polymerization | HeLa (Cervical) | Potent | [6] |
| Imidazo[1,2-a]pyridine derivatives | PI3K/Akt/mTOR | A375 (Melanoma) | 9.7 - 44.6 | [7] |
| Imidazo[1,2-a]pyridine-based heterocycles | Apoptosis Induction | HepG2 (Liver) | Active | [8] |
Experimental Protocols
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reaction Setup: In a 96-well plate, add tubulin protein to a reaction buffer containing GTP.
-
Compound Addition: Add the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescent plate reader. The fluorescence is generated by a reporter that binds to polymerized microtubules.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Compare the curves of treated samples to controls to determine the inhibitory effect.
Antimicrobial and Antiviral Activities
The imidazo[1,2-a]pyridine scaffold has shown significant promise in the development of agents to combat infectious diseases.
Antitubercular Activity
Derivatives of imidazo[1,2-a]pyridine have emerged as a new class of potent antitubercular agents, with some compounds showing activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.
-
Mechanism of Action: A key target for these compounds is the cytochrome bcc complex (QcrB), a component of the electron transport chain. By inhibiting QcrB, these derivatives disrupt ATP synthesis, leading to bacterial cell death.[9]
-
SAR: The imidazo[1,2-a]pyridine-3-carboxamides are a particularly promising class of antitubercular agents. Modifications to the carboxamide moiety and substitutions on the pyridine ring have been extensively explored to optimize potency and pharmacokinetic properties.[10]
Antibacterial and Antifungal Activities
Various imidazo[1,2-a]pyridine derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The SAR for these activities often points to the importance of lipophilic substituents at position 2 and specific substitutions at position 7 of the scaffold.[11]
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties, particularly against HIV. Some compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, certain imidazo[1,2-a]pyridine-Schiff base derivatives have shown in vitro activity against HIV-1 and HIV-2.[12][13]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Imidazo[1,2-a]pyridine derivatives have been explored as potential anti-inflammatory agents.
-
Mechanism of Action: A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.[14][15] Additionally, some derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which plays a critical role in the inflammatory response.[9]
-
SAR: The presence of a methylsulfonylphenyl group at position 2 has been found to be a key feature for potent and selective COX-2 inhibition, mimicking the structure of established COX-2 inhibitors like celecoxib.[14]
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is well-known for its CNS activity, largely due to its interaction with the GABA-A receptor.
-
Mechanism of Action: Many CNS-active imidazo[1,2-a]pyridines act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine binding site. This enhances the inhibitory effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The well-known hypnotic drug zolpidem exemplifies this mechanism.
-
SAR: The substitution pattern on the imidazo[1,2-a]pyridine core determines the affinity and selectivity for different GABA-A receptor subtypes, allowing for the fine-tuning of the pharmacological profile to achieve desired therapeutic effects with reduced side effects.
Caption: Allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: Whole-Cell Patch Clamp for GABA-A Receptor Modulation
This electrophysiological technique is the gold standard for studying the effects of compounds on ion channels like the GABA-A receptor.
Protocol:
-
Cell Preparation: Use cultured neurons or cells expressing GABA-A receptors.
-
Pipette Preparation: Prepare glass micropipettes with a resistance of 3-7 MΩ and fill them with an appropriate internal solution.
-
Seal Formation: Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.
-
GABA Application: Apply a low concentration of GABA to elicit a baseline current.
-
Compound Application: Co-apply the imidazo[1,2-a]pyridine derivative with GABA and record the change in the chloride current. An increase in the current indicates positive allosteric modulation.
-
Data Analysis: Quantify the potentiation of the GABA-induced current by the test compound.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities associated with its derivatives make it an attractive starting point for the development of new drugs. Future research will likely focus on the development of derivatives with improved selectivity for their biological targets to minimize off-target effects and enhance therapeutic indices. The exploration of novel biological targets for this versatile scaffold will undoubtedly lead to the discovery of new therapeutic applications for imidazo[1,2-a]pyridine-based compounds in a wide range of diseases.
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The Halogen Effect: A Deep Dive into the Structure-Activity Relationship of Imidazo[1,2-a]pyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The strategic introduction of halogen atoms onto this versatile bicyclic system has emerged as a powerful tool to modulate its physicochemical properties and enhance its therapeutic potential. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of halogenated imidazo[1,2-a]pyridines, offering insights into the causal relationships behind experimental design and the validation of these compounds as promising therapeutic agents.
The Strategic Role of Halogenation in Drug Design
Halogenation is a fundamental strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. The nature of the halogen atom—its size, electronegativity, and ability to form halogen bonds—plays a critical role in determining its impact on the overall pharmacological profile of the compound. In the context of the imidazo[1,2-a]pyridine scaffold, regioselective halogenation allows for a systematic exploration of the chemical space, leading to the identification of derivatives with optimized potency and selectivity.
Navigating the Synthetic Landscape: Regioselective Halogenation
The precise placement of a halogen atom on the imidazo[1,2-a]pyridine core is paramount for establishing a clear SAR. Various synthetic methodologies have been developed to achieve this, with a focus on regioselectivity. A particularly efficient and environmentally friendly approach is the transition-metal-free C-H halogenation.[3][4]
Experimental Protocol: Transition-Metal-Free Regioselective C-H Chlorination of Imidazo[1,2-a]pyridine
This protocol describes a facile and efficient method for the synthesis of 3-chloro-imidazo[1,2-a]pyridines using sodium chlorite as the halogen source.[3][4]
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 mmol)
-
Sodium chlorite (NaClO2) (2.0 mmol)
-
Acetic acid (AcOH) (2.0 mmol)
-
Dimethylformamide (DMF) (3.0 mL)
-
Stir bar
-
Round-bottom flask
-
Heating mantle with stirrer
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine derivative in DMF, add sodium chlorite and acetic acid.
-
Stir the reaction mixture at 60 °C for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 3-chloro-imidazo[1,2-a]pyridine.
This self-validating system consistently yields the 3-halogenated product with high regioselectivity, which is crucial for unambiguous SAR studies. The choice of a transition-metal-free method avoids potential contamination of the final compounds with residual metals, a critical consideration in drug development.
Below is a visual representation of the general synthetic workflow for halogenated imidazo[1,2-a]pyridines.
Caption: General workflow for the synthesis of halogenated imidazo[1,2-a]pyridines.
Unraveling the Structure-Activity Relationship: A Multifaceted Approach
The biological activity of halogenated imidazo[1,2-a]pyridines is profoundly influenced by the position and nature of the halogen substituent. A systematic analysis of the SAR reveals key insights into the molecular features required for potent and selective therapeutic agents.
Anticancer Activity: Targeting Key Signaling Pathways
Halogenated imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, often by targeting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][5][6][7]
The Influence of Halogen Position and Type:
-
Position 3: Halogenation at the C3 position is a common modification that often leads to potent anticancer activity. For instance, 3-bromo-imidazo[1,2-a]pyridine derivatives have shown significant cytotoxic effects.[4]
-
Position 6: Substitution at the C6 position has also been explored, with some derivatives exhibiting excellent activity against colon cancer cell lines.[8]
-
Halogen Type: The nature of the halogen atom is a critical determinant of activity. While direct comparative studies are limited, the general trend suggests that lipophilicity and the potential for halogen bonding play a significant role. For example, some studies have shown that chloro and fluoro substitutions can enhance antibacterial activity.
The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway and how imidazo[1,2-a]pyridines can inhibit it.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated imidazo[1,2-a]pyridines.
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro anticancer activity of selected halogenated imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 12b | Iodo at C3 of a derivative | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | [9][10] |
| IP-5 | Not specified | HCC1937 (Breast) | 45 | [5][11] |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [5][11] |
| Compound 6 | Not specified | A375, WM115 (Melanoma) | <12 | [3] |
| 15d, 17e, 18c, 18h, 18i | Various | A375P (Melanoma) | <0.06 | [12] |
Anti-inflammatory and Antimicrobial Activities
Halogenated imidazo[1,2-a]pyridines have also demonstrated promising anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity:
Certain carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to reduce inflammation in in vivo models, with some compounds exhibiting preferential inhibition of COX-2.[13][14]
Antimicrobial Activity:
The introduction of halogens can significantly enhance the antimicrobial potency of imidazo[1,2-a]pyridines. Structure-activity relationship studies have revealed that the presence of electron-withdrawing groups, such as halogens, can be favorable for antibacterial activity.
Quantitative Data on Antimicrobial Activity:
The following table presents the minimum inhibitory concentration (MIC) values of selected halogenated imidazo[1,2-a]pyridine derivatives against various microbial strains.
| Compound ID | Halogen Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| 5h | Chloro | S. aureus (clinical strain) | 6.25 | [4] |
| 207a | Not specified | E. coli | 2.48 | [15] |
| Various | Chloro, Fluoro | Gram-positive bacteria | - | |
| Various | Bromo | Gram-positive bacteria | - |
Conclusion and Future Directions
The halogenated imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The strategic incorporation of halogen atoms allows for the fine-tuning of their pharmacological profiles, leading to compounds with enhanced potency and selectivity. The insights gleaned from structure-activity relationship studies, coupled with robust synthetic methodologies, provide a solid foundation for the rational design of next-generation imidazo[1,2-a]pyridine-based drugs.
Future research in this area should focus on a more systematic and comparative analysis of the effects of different halogens at various positions on the scaffold. The exploration of novel synthetic routes to access a wider range of halogenated derivatives is also crucial. Furthermore, in-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their translation into clinical candidates.
References
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- Ujjinamatada, R. K., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 1-13.
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A Technical Guide to the 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine Scaffold for Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous marketed drugs.[1][2] This technical guide focuses on a particularly strategic derivative: 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. The dichloro substitution pattern provides metabolic stability and modulates electronic properties, while the 3-iodo group serves as a versatile synthetic handle for introducing diverse chemical functionalities. This document provides an in-depth analysis of the scaffold's synthesis, chemical reactivity, and application in drug design, with a focus on the development of kinase inhibitors. We will explore the causality behind experimental choices, provide validated protocols for key transformations, and present structure-activity relationship (SAR) data to guide future discovery efforts.
The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a bioisostere of purine, allowing it to interact with a wide array of biological targets. Its rigid, planar structure provides a well-defined vector for substituent placement, making it an ideal starting point for library synthesis. This scaffold is present in marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[3] Its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4]
The 6,8-dichloro-3-iodo variant is of particular interest for several reasons:
-
Metabolic Stability: The chlorine atoms at positions 6 and 8 can block sites of oxidative metabolism, potentially improving the pharmacokinetic profile of drug candidates.
-
Modulated pKa: The electron-withdrawing nature of the chlorine atoms influences the basicity of the pyridine nitrogen, which can be critical for target engagement, such as forming hydrogen bonds with the hinge region of protein kinases.
-
Synthetic Versatility: The iodine at the 3-position is the key to unlocking the scaffold's potential. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space at a crucial interaction vector.[5]
Synthesis of the Core Scaffold
The synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine is a robust, multi-step process that begins with commercially available starting materials. The causality behind this synthetic route is to first construct the core heterocyclic system and then introduce the key iodine handle.
Experimental Protocol: Synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
Step 1: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of 3,5-dichloro-2-aminopyridine (1.0 eq) in ethanol (0.2 M), add chloroacetaldehyde (1.2 eq, 50% solution in water).
-
Cyclization: Heat the mixture to reflux (approximately 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6,8-dichloroimidazo[1,2-a]pyridine as a solid. The product is often pure enough for the next step without further purification.
Step 2: Iodination at the C3 Position
-
Reaction Setup: Dissolve the 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq) from the previous step in acetonitrile (0.1 M).
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.[6] Stir the reaction at room temperature. The use of NIS is a reliable and mild method for the regioselective iodination of electron-rich heterocycles.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound, 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine , as a stable solid.[7]
Mandatory Visualization: Synthetic Workflow
Caption: Synthetic and diversification workflow for the target scaffold.
The C3-Iodo Group: A Gateway to Chemical Diversity
The strategic placement of the iodine atom at the C3 position is the cornerstone of this scaffold's utility in drug design. This position often points into the solvent-exposed region of ATP-binding pockets in kinases, making it an ideal vector for modification to enhance potency and selectivity. The carbon-iodine bond is readily activated by palladium catalysts, enabling a suite of powerful cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most widely employed method for functionalizing the 3-iodo position due to its broad functional group tolerance and readily available boronic acid building blocks.[5][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or Schlenk tube, combine 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate or cesium carbonate (2.0-3.0 eq).[5]
-
Solvent: Add a degassed solvent mixture, commonly 1,4-dioxane and water (4:1 ratio). The choice of a strong base and a polar aprotic solvent like dioxane (or DME) has been shown to optimize yields and shorten reaction times for this class of substrate.[5][6]
-
Reaction: Seal the vessel and heat the reaction to 80-100°C (conventional heating) or 120-140°C (microwave irradiation) until the starting material is consumed (typically 1-12 hours).
-
Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or preparative HPLC to yield the desired 3-substituted imidazo[1,2-a]pyridine derivative.
Application in Kinase Inhibitor Design
The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore for targeting protein kinases, which are critical regulators of cell signaling and frequently dysregulated in cancer.[8][9] The scaffold can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-position of the imidazo[1,2-a]pyridine core has yielded potent inhibitors of various kinases, including PI3Kα and FGFR.[8][10][11] The data below summarizes typical SAR trends observed when diversifying the 6,8-dichloro-3-iodo scaffold.
| Compound ID | R-Group at C3-Position (via Suzuki Coupling) | Target Kinase | IC₅₀ (nM) | Citation |
| Core | Iodo | - | >10,000 | - |
| 1a | Phenyl | PI3Kα | 550 | [10] |
| 1b | 4-Methoxyphenyl | PI3Kα | 220 | [10] |
| 1c | 3,4-Dimethoxyphenyl | PI3Kα | 85 | [10] |
| 1d | 4-(Morpholino)phenyl | PI3Kα | 15 | [8] |
| 2a | Pyridin-4-yl | FGFR1 | 350 | [11] |
| 2b | 2-Aminopyrimidin-5-yl | FGFR1 | 45 | [11] |
Note: Data is representative and compiled from studies on analogous imidazo[1,2-a]pyridine scaffolds to illustrate SAR principles.
Key SAR Observations:
-
Aromatic Systems: The introduction of an aryl or heteroaryl group at C3 is crucial for activity.
-
Hydrogen Bond Acceptors/Donors: Incorporating hydrogen bond acceptors (e.g., methoxy groups, morpholine oxygen) and donors (e.g., amino groups) on the C3-aryl ring often leads to a significant increase in potency. This suggests these groups form additional favorable interactions with residues in the active site.
-
Heterocycles: Nitrogen-containing heterocycles like pyrimidines can enhance potency, potentially by forming additional hydrogen bonds or favorable polar interactions.
Mandatory Visualization: SAR Logic Diagram
Caption: Key structural features and their roles in drug design.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of PI3Kα, a key node in the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in human cancers.[8] Inhibition of PI3Kα blocks the phosphorylation of PIP2 to PIP3, preventing the downstream activation of Akt and ultimately leading to decreased cell proliferation and survival.
Mandatory Visualization: PI3K Signaling Pathway
Caption: Inhibition of the PI3K pathway by an imidazo[1,2-a]pyridine derivative.
Conclusion and Future Directions
The 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine scaffold represents a highly valuable starting point for modern drug discovery campaigns. Its straightforward synthesis and the exceptional versatility of the C3-iodo group allow for the rapid generation of diverse chemical libraries. The demonstrated success of this scaffold in producing potent kinase inhibitors highlights its potential for developing targeted therapies for cancer and other diseases. Future efforts should focus on exploring a wider range of cross-coupling reactions beyond the Suzuki-Miyaura, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, to further expand the accessible chemical space and uncover novel biological activities.
References
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Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link][1]
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Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link][2]
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Cosimelli, B., Sartini, S., La Motta, C., Mugnaini, L., Barontini, S., Daniele, S., Trincavelli, M. L., Martini, C., & Da Settimo, F. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 478–490. [Link][14]
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Zhang, L., He, H., Su, H., Geng, R., & Zhou, Y. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 484–489. [Link][15]
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Xu, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Q. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3230. [Link][8]
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Aliwani, H. A., Al-Omair, M. A., El-Emam, A. A., & Ali, A. A. (2021). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link][16]
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Kim, H. Y., Kim, J. Y., Kim, J., Lee, J. H., Park, C. H., & Lee, H. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. [Link][11]
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Ferry, G., Coge, F., Le Faouder, P., Le Berrurier, M., Lefebvre, G., Giganti, A., ... & Boutin, J. A. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 60(19), 8084–8104. [Link][17]
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Sharma, A., Singh, P. P., Kumar, A., & Kumar, V. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22485–22497. [Link][18]
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Villa-Ruano, A. L., Valencia, D., Ballesteros-Martinez, M. G., Perez-Veyna, O., Gonzalez-Felix, M. L., Aguilar-Martinez, M., & Leyva, M. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(13), 7292. [Link][19]
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Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., ... & Isaji, M. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9142–9151. [Link][9]
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Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2021). (a) Synthesis of (i) 3-acetyl-6,8-dichloro-2-methyl IZP, (ii)... ResearchGate. [Link][20]
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Yet, L. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(47), 29424–29432. [Link][21]
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N'Guessan, A. K. F., Sissouma, D., Gnondjui, A. A., & Kone, M. (2023). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link][22]
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Tran, R. Q., & Yet, L. (2021). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link][23]
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Kusy, D., & Kusz, J. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7592. [Link][24]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link][25]
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Sreedhar, B., Kumar, K. R., & Reddy, P. S. (2018). Functionalization of 3‐iodoimidazo[1,2‐a]pyridine via various couplings. ResearchGate. [Link][26]
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Kumar, V., Chatterjee, A., Roy, B. G., & Banerjee, B. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5640–5647. [Link][27]
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Malan, F. P., Venter, G. J. S., & van der Westhuizen, J. H. (2023). Crystal structure of 6,8-dichloro-3-(pyridin-2-yl)-2-(pyridin-2-ylmethyl)-1,2-dihydroquinoxaline. IUCrData, 8(9). [Link][28]
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review of synthetic routes for substituted imidazo[1,2-a]pyridines
An In-Depth Technical Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines
Authored by a Senior Application Scientist
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic heterocycle that holds a position of distinction in the fields of medicinal chemistry and materials science.[1][2] This "privileged scaffold" is a structural cornerstone in numerous commercially available pharmaceuticals, including the anxiolytic alpidem, the hypnotic agent zolpidem, the anti-ulcer drug zolimidine, and the cardiotonic olprinone.[3][4] The broad spectrum of biological activities exhibited by its derivatives—spanning anticancer, antiviral, anti-inflammatory, and antibacterial properties—stems from the unique electronic and structural characteristics of the fused ring system.[3][5][6] Furthermore, the inherent fluorescence of many imidazo[1,2-a]pyridine derivatives makes them valuable in the development of optical materials, chemosensors, and bioimaging agents.[7]
The significant and growing interest in this scaffold has spurred the development of a diverse array of synthetic methodologies.[2][8][9] This guide provides a comprehensive review of the core synthetic routes for preparing substituted imidazo[1,2-a]pyridines, moving from classical condensation reactions to modern multicomponent and C-H functionalization strategies. The focus is not merely on the procedural steps but on the underlying chemical principles and strategic considerations that guide the choice of a particular synthetic pathway, empowering researchers to select and optimize the ideal route for their specific target molecules.
Pillar 1: Classical Cyclocondensation Strategies
The most traditional and direct approach to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with a suitable carbonyl-containing compound, typically an α-halocarbonyl.[10][11] This strategy remains a workhorse in the field due to the ready availability of starting materials.
The Foundational Reaction: 2-Aminopyridines and α-Halocarbonyls
The archetypal synthesis involves the reaction of a substituted 2-aminopyridine with an α-haloketone (e.g., phenacyl bromide derivatives).[10] The reaction proceeds via a two-step sequence:
-
Initial Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide and forming a pyridinium salt intermediate.[1][12]
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration results in the formation of the fused imidazole ring.[12]
Innovations in this classical method have focused on improving reaction conditions, often moving towards catalyst-free and environmentally benign protocols. For instance, Dong-Jian Zhu and colleagues demonstrated an efficient synthesis by reacting α-bromo/chloroketones with 2-aminopyridines at 60°C without any catalyst or solvent.[1] Other variations have successfully employed microwave irradiation to dramatically reduce reaction times and improve yields, often using green solvents like water or polyethylene glycol (PEG).[4][12][13]
Caption: General mechanism of the classical cyclocondensation reaction.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from a procedure using lemon juice as a natural acidic catalyst and solvent under microwave irradiation.[13]
-
α-Bromination: In a microwave-safe vessel, combine acetophenone (0.005 mol) and N-bromosuccinimide (NBS) (0.005 mol) in lemon juice (10 mL).
-
Microwave Irradiation (Step 1): Irradiate the mixture using a microwave reactor at 400 watts and 85°C. Monitor the formation of the α-bromoketone by Thin Layer Chromatography (TLC).
-
Addition of Aminopyridine: Once the α-bromination is complete, add 2-aminopyridine (0.005 mol) to the reaction mixture.
-
Microwave Irradiation (Step 2): Continue to irradiate the mixture under the same conditions (400 watts, 85°C) until the reaction is complete as monitored by TLC.
-
Work-up: Pour the cooled reaction mixture into ice-cold water.
-
Isolation: Collect the resulting solid product by filtration, wash with cold water, and recrystallize from aqueous ethanol to yield the pure 2-phenylimidazo[1,2-a]pyridine.
Pillar 2: The Power of Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent a paradigm shift in synthetic efficiency.[6][14] They offer significant advantages in terms of atom economy, reduced reaction times, and the ability to rapidly generate libraries of structurally diverse molecules.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé reaction (GBBR) is arguably the most powerful and widely exploited MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][14][15] This one-pot, three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid (e.g., NH₄Cl, Sc(OTf)₃).[5][10][16]
The causality of the GBB reaction is elegant. The aldehyde and 2-aminopyridine first condense to form a Schiff base (imine). The acid catalyst protonates the imine, activating it for nucleophilic attack by the isocyanide carbon. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion intermediate in a formal [4+1] cycloaddition, leading to the final product after tautomerization.[7][17] The GBB reaction is highly versatile, tolerating a wide range of substituents on all three components, making it a cornerstone of diversity-oriented synthesis.[5][18]
Caption: Simplified mechanism of the GBB three-component reaction.
Experimental Protocol: Ultrasound-Assisted GBB Synthesis
This protocol is adapted from a green chemistry approach using ultrasound irradiation in water.[5]
-
Reactant Mixture: In a suitable vessel, suspend 2-aminopyridine (1 mmol), the desired aldehyde (1 mmol), and the isocyanide (1 mmol) in water (3 mL).
-
Catalyst Addition: Add phenylboronic acid (PBA) (10 mol%) to the suspension.
-
Sonication: Place the reaction vessel in an ultrasonic bath and sonicate at 60°C.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 60-120 minutes).
-
Extraction: Upon completion, add ethyl acetate (10 mL) to the mixture and stir for 5 minutes. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the desired 3-aminoimidazo[1,2-a]pyridine.
Tandem MCR Strategies: The GBB-Ugi Combination
The power of MCRs can be amplified by using them in tandem. A notable example is the combination of the GBB and Ugi reactions to create complex peptidomimetics.[19][20] In this strategy, a GBB reaction is first performed using a component that contains a carboxylic acid group (e.g., 4-formylbenzoic acid). The resulting imidazo[1,2-a]pyridine product, now bearing a carboxylic acid handle, is then used as the acid component in a subsequent four-component Ugi reaction (acid, amine, aldehyde, isocyanide).[19] This elegant approach allows for the rapid assembly of molecules with multiple points of diversity, which is invaluable in drug discovery programs.[20]
Caption: Logical workflow for tandem GBB-Ugi synthesis.
Pillar 3: Modern Frontiers in C-H Functionalization
While classical and multicomponent reactions build the core scaffold, direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of the pre-formed imidazo[1,2-a]pyridine ring.[3][21][22] This approach avoids the need for pre-functionalized starting materials, reducing step counts and improving overall synthetic efficiency.[3]
The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution and radical attack, making it a primary target for functionalization.[3] Recent years have seen an explosion in methods for C3-arylation, -sulfonylation, -phosphorylation, -perfluoroalkylation, and -aminomethylation.[3]
A key driver of innovation in this area is the use of visible-light photoredox catalysis.[3] This green chemistry approach uses light to initiate single-electron transfer (SET) processes, generating radical intermediates under exceptionally mild conditions (often at room temperature).[3] For example, Zhu's group developed a method for the C3-perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides via the formation of a photoactive electron donor-acceptor (EDA) complex, obviating the need for an external photocatalyst.[3] Similarly, Piguel's group reported a three-component C3-sulfonylation using an organic photoredox catalyst, diaryliodonium salts, and DABCO-bis(sulfur dioxide).[3] These methods showcase the ability to install valuable functional groups with high precision and under sustainable conditions.
Comparative Summary of Core Synthetic Strategies
The selection of a synthetic route is a critical decision based on the desired substitution pattern, available starting materials, and required scale. The table below provides a comparative overview to guide this choice.
| Synthesis Method | General Reaction | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | 2-Aminopyridine + α-Haloketone | Base or catalyst-free, often requires heating (60-110°C); Microwave-assisted options available.[1][13] | 40-96% | Simple, reliable, readily available starting materials.[23] | Can require high temperatures; limited to substitution patterns dictated by the α-haloketone. |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine + Aldehyde + Isocyanide | Lewis or Brønsted acid catalyst (e.g., NH₄Cl, PBA); often at RT or moderate heat (60°C).[5][6] | 60-98% | One-pot, high atom economy, rapid access to diverse 3-amino derivatives.[5][6][24] | Primarily yields 3-amino substituted products; availability of isocyanides can be a limitation. |
| Direct C-H Functionalization | Imidazo[1,2-a]pyridine + Functionalizing Agent | Photoredox or transition-metal catalysis; often at room temperature under visible light irradiation.[3] | 50-95% | Excellent for late-stage functionalization, high atom economy, mild and green conditions.[3][22] | Often position-specific (mostly C3); may require specialized catalysts or reagents. |
Conclusion: A Versatile Scaffold with an Expanding Synthetic Toolbox
The imidazo[1,2-a]pyridine scaffold continues to be a focal point of chemical research due to its proven value in medicine and materials science. The synthetic toolbox for accessing its derivatives is both mature and rapidly evolving. Classical condensation reactions provide a robust foundation, while multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé synthesis, have unlocked pathways for the rapid, diversity-oriented construction of complex analogues. The ongoing advancements in direct C-H functionalization, especially those leveraging the mild and sustainable power of photoredox catalysis, are pushing the boundaries of what is possible in the late-stage modification of this privileged core. For the modern researcher, a thorough understanding of these distinct yet complementary strategies is essential for the rational design and efficient execution of syntheses targeting the next generation of imidazo[1,2-a]pyridine-based molecules.
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- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. (URL: )
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: )
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL: )
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. (URL: )
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. (URL: )
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (URL: )
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (URL: )
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. (URL: )
- Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines.
- Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online. (URL: )
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (URL: )
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. (URL: )
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. (URL: )
- A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines. Benchchem. (URL: )
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (URL: )
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. (URL: )
- Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry. (URL: )
- Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines.
- A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation str
- New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (URL: )
- Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation.
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discovery and development of imidazo[1,2-a]pyridine-based inhibitors
An In-Depth Technical Guide to the Discovery and Development of Imidazo[1,2-a]Pyridine-Based Inhibitors
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The imidazo[1,2-a]pyridine core, a fused bicyclic 5,6 nitrogen heterocycle, is a quintessential example of such a structure.[1][2] Its synthetic tractability and ability to engage with a wide array of biological targets have cemented its importance in drug discovery.[3] This is evidenced by its presence in several marketed drugs, including the widely prescribed hypnotic zolpidem and the anxiolytic alpidem, which underscores the scaffold's clinical relevance.[1][3]
The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends far beyond the central nervous system. Over the past two decades, research has exponentially grown, revealing potent activities against a spectrum of diseases.[3] These include roles as anticancer, antituberculosis, antiviral, anti-inflammatory, and antiprotozoal agents.[2][4] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications of this versatile class of inhibitors.
I. Synthetic Strategies: Building the Core
The versatility of the imidazo[1,2-a]pyridine scaffold is rooted in the diverse and efficient synthetic methodologies developed for its construction. The choice of synthetic route is critical, as it dictates the feasibility of creating diverse chemical libraries for SAR studies.
Classical and Modern Synthetic Routes
Numerous strategies have been developed, ranging from classical condensation reactions to modern catalytic and multicomponent approaches.[3] Key methodologies include:
-
Condensation Reactions: The most traditional approach often involves the reaction of 2-aminopyridines with α-halocarbonyl compounds.
-
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials offer significant advantages in efficiency and diversity. Ugi-type and Groebke-Blackburn-Bienaymé (GBB) reactions are prominent examples used to generate highly functionalized imidazo[1,2-a]pyridines.[3][5]
-
Intramolecular Cyclizations and Oxidative Couplings: Modern methods often employ transition-metal catalysts (e.g., copper, palladium) to facilitate C-N bond formation under milder conditions, including aerobic oxidation.[3][6] Iodine-catalyzed systems have also emerged as a cost-effective and environmentally benign option.[5]
Experimental Protocol: One-Pot, Three-Component Synthesis
This protocol is based on an efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyridine derivatives.[5]
Objective: To synthesize a substituted imidazo[1,2-a]pyridine via a one-pot condensation reaction.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.2 mmol)
-
Iodine (I₂) (10 mol%)
-
Ethanol (5 mL)
-
Magnetic stirrer and appropriate glassware
Procedure:
-
To a 25 mL round-bottom flask, add the 2-aminopyridine (1.0 mmol), aryl aldehyde (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add the iodine catalyst (10 mol%) to the reaction mixture.
-
Add tert-butyl isocyanide (1.2 mmol) dropwise to the stirring solution.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.
Self-Validation: The success of the synthesis is confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis to verify the structure and purity of the final compound.
II. Therapeutic Applications & Mechanisms of Action
The broad biological activity of imidazo[1,2-a]pyridines stems from their ability to interact with a diverse set of clinically relevant targets.
A. Anticancer Activity
Imidazo[1,2-a]pyridines have emerged as potent anticancer agents acting through multiple mechanisms.[7] Their development is driven by the need for more effective and less toxic chemotherapeutics to combat drug resistance.[5]
Key Mechanisms:
-
Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. Imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of several kinases, including:
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade for cell survival and proliferation. Certain derivatives inhibit Akt and mTOR phosphorylation, leading to the induction of apoptosis.[8] One compound was shown to induce p53-partially mediated apoptosis in melanoma cells.[8]
-
Receptor Tyrosine Kinases (RTKs): Derivatives have shown inhibitory activity against c-Met and Platelet-Derived Growth Factor Receptor (PDGFR), which are involved in tumor growth and angiogenesis.[3][9]
-
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them a key target for anticancer drugs. Some imidazo[1,2-a]pyridine-based hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are a class of anticancer agents. A derivative, 76c, was identified as a highly potent HDAC6 inhibitor (IC₅₀ = 2.95 nM) with significant cytotoxicity in gastric cancer cells.[3]
Anticancer Activity Data Summary
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| 12b | Hep-2 (Laryngeal) | Cytotoxicity | 11 | [5] |
| HepG2 (Liver) | 13 | [5] | ||
| MCF-7 (Breast) | 11 | [5] | ||
| A375 (Melanoma) | 11 | [5] | ||
| Compound 6 | A375 (Melanoma) | Akt/mTOR Inhibition | ~9.7 | [8] |
| HeLa (Cervical) | G2/M Arrest, Apoptosis | ~15.2 | [8] | |
| IP-5 | HCC1937 (Breast) | p53/p21 Upregulation | 45 | [7] |
B. Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antituberculosis (anti-TB) drugs.[1][10] Imidazo[1,2-a]pyridines have become a cornerstone of modern TB drug discovery, with several compounds showing potent activity against resistant strains.[1]
Key Mechanisms:
-
Inhibition of Energy Metabolism: A primary strategy is to disrupt the energy-generating pathways essential for Mtb survival.[10]
-
Cytochrome bcc Complex (QcrB) Inhibition: Imidazo[1,2-a]pyridine amides (IPAs) target QcrB, a key subunit of Complex III in the electron transport chain. This inhibition blocks oxidative phosphorylation and ATP production. The clinical candidate Telacebec (Q203) , currently in Phase II trials, belongs to this class.[10]
-
ATP Synthase Inhibition: Imidazo[1,2-a]pyridine ethers (IPEs) have been identified as potent inhibitors of mycobacterial ATP synthase, directly halting the production of cellular energy.[10]
-
-
Other Targets: Derivatives have also been developed to inhibit other essential enzymes, such as glutamine synthetase (MtGS), which is crucial for nitrogen metabolism in Mtb.[10]
III. Structure-Activity Relationship (SAR) Insights
The systematic modification of the imidazo[1,2-a]pyridine scaffold is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.
SAR for Antituberculosis Agents (IPAs)
The development of Telacebec (Q203) provides a clear example of causality in experimental design.[10]
-
Position 3: An N-benzylcarboxamide moiety was found to be critical for potent activity. Replacing it with tertiary amides or reversing the amide linkage abolished activity.[10] This highlights a specific hydrogen bonding and steric requirement within the QcrB binding pocket.
-
Position 2: Small alkyl groups like methyl are generally preferred.
-
Position 6: Introduction of groups like chlorine can enhance metabolic stability and overall efficacy.
-
Position 7: Substitutions at this position are explored to fine-tune pharmacokinetic properties without compromising potency.
Rationale: The initial SAR studies focused on the 3-carboxamide position because it offered a synthetically accessible point for diversification. The discovery that a specific secondary amide was required guided subsequent efforts to optimize the "left-hand" side of the molecule (positions 6 and 7) to improve drug-like properties such as solubility and metabolic stability, leading to a well-rounded clinical candidate.[10]
SAR for Anticancer Agents
For anticancer derivatives, the SAR is often target- and cell-line dependent.
-
Core Requirement: The intact imidazo[1,2-a]pyridine core is essential for activity.[5]
-
Substituent Effects: The electronic nature of substituents plays a key role. In one study, attaching electron-donating groups (like tert-butylamine) at the 3-position and N,N-dimethylaniline at the 2-position of the scaffold resulted in compounds with lower IC₅₀ values (higher potency) against several cancer cell lines.[5] This suggests that modulating the electron density of the heterocyclic system can enhance its interaction with the biological target.
Rationale: Researchers hypothesized that increasing the electron-donating character of the molecule could enhance its binding affinity to a specific pocket in the target protein. By systematically comparing parent amines with more electron-rich alkylated amines, they validated this hypothesis, demonstrating a clear link between electronic properties and cytotoxic activity.[5]
IV. Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a privileged structure in drug discovery. Its synthetic accessibility allows for the creation of vast and diverse chemical libraries, while its rigid, planar structure provides an excellent foundation for developing specific, high-affinity ligands. Significant progress has been made in developing potent inhibitors for oncology and infectious diseases, most notably tuberculosis.[3][10]
The future of imidazo[1,2-a]pyridine-based drug development will likely focus on several key areas:
-
Novel Target Identification: Expanding the application of this scaffold to new biological targets, particularly in areas like neurodegenerative diseases and viral infections.[3][11]
-
Improving Drug-like Properties: Overcoming challenges related to solubility, bioavailability, and off-target toxicity through advanced medicinal chemistry strategies like the use of prodrugs or targeted delivery systems.
-
Combinatorial Therapies: Exploring the synergistic effects of imidazo[1,2-a]pyridine-based inhibitors with existing drugs to overcome resistance mechanisms, especially in cancer.[5]
As our understanding of disease biology deepens, the rational design of new inhibitors based on this remarkable scaffold will continue to provide a rich pipeline of potential therapeutic agents for addressing unmet medical needs.
References
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 596-623. Available at: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36509-36521. Available at: [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Accepted Manuscript. Available at: [Link]
-
Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available at: [Link]
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Al-Ostoot, F. H., Al-Tamari, M., Al-Gharabli, S. I., Al-Kaissi, E., Al-Adhami, H., Al-Shar'i, N. A., & Al-Qawasmeh, R. A. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(3), 312. Available at: [Link]
-
Goldstein, D. M., Soth, M., Gabriel, T., Grotzfeld, R. M., Ginn, J. D., Harris, J.,... & Fargnoli, J. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 2(10), 767-772. Available at: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, M. H., Al-Aboudi, A. R., & Voelter, W. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1275, 134661. Available at: [Link]
-
Kavitha, M., & Sangeetha, K. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 90, 01011. Available at: [Link]
-
Al-Ostoot, F. H., Al-Tamari, M., Al-Gharabli, S., Al-Kaissi, E., Al-Adhami, H., Al-Shar'i, N., & Al-Qawasmeh, R. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 5849508. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 18, 2026, from [Link]
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Methodological & Application
Suzuki cross-coupling reaction with 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
Application Note & Protocol
Selective Suzuki-Miyaura Cross-Coupling of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine at the C3-Position
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this scaffold is crucial for developing new chemical entities and structure-activity relationship (SAR) studies. This application note provides a detailed guide for the selective Suzuki-Miyaura cross-coupling reaction on 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. We leverage the inherent chemoselectivity of palladium catalysts towards carbon-halogen bonds of different strengths to achieve exclusive C-C bond formation at the C3-iodo position, leaving the C6 and C8 chloro-substituents intact for potential subsequent modifications. This protocol is designed for researchers in synthetic organic chemistry and drug development, offering a robust methodology, mechanistic insights, and practical troubleshooting advice.
Scientific Principles & Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex.[3][4]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[5][6] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the electrophile, forming a Pd(II) intermediate.[3][7]
-
Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the Pd(II) complex, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Principle of Chemoselectivity
The success of this protocol hinges on the differential reactivity of the carbon-halogen bonds. The rate of the initial, often rate-determining, oxidative addition step is highly dependent on the halogen, following the general trend: C-I > C-Br > C-OTf > C-Cl .[9][10]
For the substrate 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine , the C-I bond is significantly weaker and more reactive towards Pd(0) insertion than the stronger, more electron-rich C-Cl bonds.[11] By carefully controlling reaction conditions (e.g., temperature, catalyst choice), we can ensure the reaction proceeds exclusively at the C3-iodo position. This provides a strategic advantage, as the chloro groups remain as synthetic handles for subsequent orthogonal cross-coupling reactions under more forcing conditions if desired.
Role of Key Reagents
-
Palladium Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species.[3] For coupling with less reactive chlorides, more electron-rich and bulky phosphine ligands are often necessary, but for a reactive iodide, standard catalysts are highly effective.[12]
-
Base: A base is essential for the transmetalation step.[13][14] It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[15] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: The choice of solvent is critical for solubilizing the reactants and catalyst. Aprotic polar solvents like dioxane, THF, or DME, often with a small amount of water, are commonly used.[3][14] The water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
Optimized Protocol: C3-Arylation of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
This protocol details a representative reaction with 4-methoxyphenylboronic acid.
Materials and Equipment
-
Substrate: 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
-
Boronic Acid: 4-methoxyphenylboronic acid
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Base: K₂CO₃ (Potassium carbonate), anhydrous
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer hotplate, condenser, nitrogen or argon line, standard laboratory glassware, TLC plates (silica gel), rotary evaporator, column chromatography setup.
Step-by-Step Procedure
Safety Precaution: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (1.0 eq, e.g., 344 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (2.5 eq, 345 mg, 2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The starting material (iodo-compound) should be consumed, and a new, less polar product spot should appear. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Work-up:
-
Add 20 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure product, 6,8-dichloro-3-(4-methoxyphenyl)imidazo[1,2-a]pyridine.
-
Experimental Workflow & Data Analysis
A systematic workflow ensures reproducibility and accurate results.
Caption: General experimental workflow for the selective Suzuki coupling.
Expected Results & Characterization
The expected product is 6,8-dichloro-3-(4-methoxyphenyl)imidazo[1,2-a]pyridine .
-
Appearance: Typically an off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the imidazo[1,2-a]pyridine core and the new aryl substituent. The proton at C5 will likely be a doublet, and the proton at C7 a doublet. The protons of the 4-methoxyphenyl group will appear as two doublets in the aromatic region, and a singlet for the methoxy group around 3.8-3.9 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Look for the appearance of new carbon signals corresponding to the 4-methoxyphenyl group and the disappearance of the C-I signal from the starting material.
-
HRMS (ESI): The calculated exact mass should match the observed mass, confirming the molecular formula C₁₄H₁₀Cl₂N₂O.
Reaction Scope and Troubleshooting
Substrate Scope
The protocol is generally robust and tolerates a variety of functional groups on the arylboronic acid partner.
| Entry | Arylboronic Acid (R-B(OH)₂) | Expected Yield (%) | Notes |
| 1 | Phenylboronic acid | 85-95 | Electronically neutral, high yield. |
| 2 | 4-Methoxyphenylboronic acid | 90-98 | Electron-donating group, often faster reaction. |
| 3 | 4-Trifluoromethylphenylboronic acid | 75-85 | Electron-withdrawing group, may require slightly longer reaction time. |
| 4 | 2-Methylphenylboronic acid | 70-80 | Steric hindrance can lower the yield. |
| 5 | 3-Thienylboronic acid | 80-90 | Heteroarylboronic acids are generally well-tolerated.[16] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently inert atmosphere. 3. Base is not anhydrous or of poor quality. | 1. Use fresh Pd(PPh₃)₄ or a different precatalyst system (e.g., Pd(OAc)₂ with PPh₃). 2. Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel. 3. Use freshly opened or dried K₂CO₃. |
| Formation of side products | 1. Protodeboronation of boronic acid. 2. Homocoupling of boronic acid (biaryl byproduct). | 1. Avoid excessively long reaction times or high temperatures. Use a slight excess (1.1-1.2 eq) of the boronic acid. 2. This is often due to oxygen contamination. Improve inert atmosphere technique. |
| Difficulty in purification | Co-elution of product with triphenylphosphine oxide (byproduct from catalyst). | Switch to a different catalyst system that does not use triphenylphosphine, such as one with Buchwald-type ligands or a PEPPSI catalyst, although this is often unnecessary for reactive iodides.[3] |
Conclusion
This application note details a reliable and highly selective method for the C3-arylation of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine via the Suzuki-Miyaura cross-coupling reaction. The protocol leverages the inherent reactivity difference between C-I and C-Cl bonds to achieve excellent chemoselectivity, providing a powerful tool for the synthesis of complex imidazo[1,2-a]pyridine derivatives. The provided step-by-step procedure, workflow, and troubleshooting guide should enable researchers to successfully implement this valuable transformation in their synthetic programs.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Link
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Link
-
Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Link
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Link
-
Wikipedia. (n.d.). Suzuki reaction. Link
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Link
-
Ghorbani-Vaghei, R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Institutes of Health. Link
-
Noël, T., et al. (2012). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, ACS Publications. Link
-
Althagafi, I., et al. (2021). Synthesis of (i) 3-acetyl-6,8-dichloro-2-methyl IZP.... ResearchGate. Link
-
Boufroura, H., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Link
-
Keay, B. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Link
-
Guillaumet, G., et al. (2003). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Link
-
Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Link
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Link
-
Telvekar, V. N., & Jagadhane, P. B. (2014). Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. Synthesis. Link
-
Da Nascimento, T. C. F., et al. (2019). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. PLOS Neglected Tropical Diseases. Link
-
Martínez-Otero, D., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Link
-
Ott, I., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry. Link
-
Luo, Q.-L., et al. (2019). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, ACS Publications. Link
-
Leadbeater, N. E., & McGowan, C. (2003). Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. ResearchGate. Link
-
Bellina, F., & Rossi, R. (2013). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Link
-
Kumar, A., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Link
-
Buchwald, S. L., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, ACS Publications. Link
-
Biscoe, M. R., et al. (2016). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. Link
-
Engle, K. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry. Link
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Link
-
Stanetty, P., et al. (2005). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. Link
-
DiMauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry. Link
-
Colacot, T. J. (2017). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Link
-
Yu, Y., et al. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Link
-
Reiser, O. (2017). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. YouTube. Link
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palladium-catalyzed aminocarbonylation of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
Application Note & Protocol
Topic: Palladium-Catalyzed Aminocarbonylation of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including the anxiolytic alpidem and the hypnotic zolpidem.[1][2] The strategic introduction of diverse functional groups onto this scaffold is paramount for modulating pharmacological properties. Among these, the carboxamide moiety is of exceptional importance due to its ability to engage in hydrogen bonding, a critical interaction for molecular recognition at biological targets.
This document provides a comprehensive guide to the . This reaction serves as a powerful and direct method for installing a carboxamide group at the 3-position of the heterocyclic core, a position often targeted for derivatization. We will delve into the mechanistic underpinnings of the transformation, provide a field-tested experimental protocol, and discuss the critical role of each reaction component. The protocol is designed for robustness and safety, employing a solid carbon monoxide (CO) surrogate to circumvent the challenges associated with handling gaseous CO.[3][4]
Mechanistic Rationale: The Palladium Catalytic Cycle
Palladium-catalyzed aminocarbonylation reactions are a class of cross-coupling reactions that efficiently construct C-N bonds.[5][6] The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, migratory insertion of CO, and reductive elimination.[7][8][9][10]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide (6,8-dichloro-3-iodoimidazo[1,2-a]pyridine) to a low-valent Pd(0) complex. This is often the rate-limiting step and results in the formation of a Pd(II) intermediate.[7][8]
-
Migratory Insertion: A molecule of carbon monoxide then coordinates to the Pd(II) center and inserts into the Palladium-aryl bond. This forms a key acyl-palladium(II) complex.
-
Reductive Elimination: The amine nucleophile coordinates to the acyl-palladium complex. Following deprotonation by a base, the resulting amido ligand couples with the acyl group in a reductive elimination step. This step forms the desired C(O)-N bond of the amide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]
Core Components: A Scientist's Guide to Reagent Selection
The success of the aminocarbonylation reaction hinges on the judicious selection of each component.
| Component | Recommended Reagent | Role & Rationale |
| Substrate | 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine | The aryl iodide is highly reactive towards oxidative addition. The dichloro-substituents remain intact under these conditions, providing sites for further diversification.[11] |
| Catalyst Precursor | Palladium(II) Acetate (Pd(OAc)₂) | A common, air-stable Pd(II) source that is readily reduced in situ to the active Pd(0) species. |
| Ligand | Xantphos | A rigid, wide bite-angle diphosphine ligand that promotes reductive elimination and prevents catalyst deactivation. Its steric bulk and electronic properties are ideal for this transformation.[12][13] |
| CO Source | Molybdenum Hexacarbonyl (Mo(CO)₆) | A stable, solid CO surrogate that safely releases CO in situ upon heating, avoiding the need for high-pressure gas cylinders.[3][4][14] |
| Amine | Primary or Secondary Amines | The nucleophile that determines the final amide structure. The protocol is robust and tolerates a wide range of aliphatic and aromatic amines. |
| Base | Triethylamine (Et₃N) | A non-nucleophilic organic base used to neutralize the HI generated during the reaction and to facilitate the deprotonation of the coordinated amine. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, polar aprotic solvents are preferred to ensure solubility of the catalyst system and reagents. |
Experimental Protocol: Synthesis of 3-Carboxamido-Imidazo[1,2-a]pyridines
This protocol details a reliable procedure for the aminocarbonylation of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine using a representative secondary amine, morpholine.
Materials & Equipment
-
Reactants: 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, Morpholine, Palladium(II) Acetate, Xantphos, Molybdenum Hexacarbonyl, Triethylamine.
-
Solvent: Anhydrous 1,4-Dioxane.
-
Glassware: 10 mL oven-dried Schlenk tube, magnetic stir bar, syringes, needles.
-
Equipment: Magnetic stir plate with heating, inert gas line (Nitrogen or Argon), rotary evaporator, column chromatography setup, TLC plates.
Workflow Diagram
Step-by-Step Procedure
Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
-
Preparation: To an oven-dried 10 mL Schlenk tube containing a magnetic stir bar, add Palladium(II) Acetate (2.2 mg, 0.01 mmol, 5 mol%) and Xantphos (8.7 mg, 0.015 mmol, 7.5 mol%).
-
Inerting: Seal the tube with a rubber septum, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (62.6 mg, 0.2 mmol, 1.0 equiv.) and Molybdenum Hexacarbonyl (66.0 mg, 0.25 mmol, 1.25 equiv.).
-
Solvent and Amine Addition: Add anhydrous 1,4-dioxane (2.0 mL) via syringe. Then, add morpholine (21 µL, 0.24 mmol, 1.2 equiv.) followed by triethylamine (56 µL, 0.4 mmol, 2.0 equiv.).
-
Reaction: Seal the Schlenk tube tightly with a screw cap. Place the tube in a pre-heated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired product.
Expected Results & Substrate Versatility
This protocol is expected to provide the desired amide product in good to excellent yields. The methodology is highly versatile and can be applied to a range of amine nucleophiles.
| Entry | Amine Nucleophile | Product Structure | Expected Yield (%) |
| 1 | Morpholine | 6,8-dichloro-3-(morpholine-4-carbonyl)imidazo[1,2-a]pyridine | 80-90% |
| 2 | Piperidine | 6,8-dichloro-3-(piperidine-1-carbonyl)imidazo[1,2-a]pyridine | 75-85% |
| 3 | Aniline | 6,8-dichloro-N-phenylimidazo[1,2-a]pyridine-3-carboxamide | 65-75% |
| 4 | Benzylamine | N-benzyl-6,8-dichloroimidazo[1,2-a]pyridine-3-carboxamide | 70-80% |
Yields are estimated based on similar transformations reported in the literature and are dependent on purification efficiency.[15][16]
Safety & Troubleshooting
-
Safety: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Molybdenum hexacarbonyl is toxic and releases carbon monoxide upon heating; ensure the reaction is conducted in a well-ventilated fume hood. Solvents are flammable.
-
Troubleshooting:
-
Low Yield: Ensure all reagents are anhydrous and the reaction is kept under a strict inert atmosphere. The quality of the palladium catalyst and ligand is crucial. Consider increasing the catalyst loading slightly (e.g., to 7.5 mol%) or extending the reaction time.
-
Side Products: If de-iodination of the starting material is observed, ensure the inert atmosphere is maintained. If the reaction stalls, the catalyst may have deactivated; ensure proper ligand-to-metal ratio.
-
References
-
Hartwig, J. F., et al. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society. [Link]
-
Hartwig Group. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. The Hartwig Group at UC Berkeley. [Link]
-
OSTI.GOV. (n.d.). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
PubMed Central (PMC). (n.d.). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. National Library of Medicine. [Link]
-
Afsina, C. M. A., et al. (2021). Palladium-Catalyzed Aminocarbonylation of Aryl Halides. ResearchGate. [Link]
-
Larhed, M., et al. (2012). Aminocarbonylations Employing Mo(CO)6 and a Bridged Two-Vial System: Allowing the Use of Nitro Group Substituted Aryl Iodides and Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Kollár, L., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. [Link]
-
Cook, G. R., et al. (2004). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. The Journal of Organic Chemistry. [Link]
-
PubMed. (2012). Aminocarbonylations employing Mo(CO)6 and a bridged two-vial system: allowing the use of nitro group substituted aryl iodides and aryl bromides. National Library of Medicine. [Link]
-
Bentham Science Publishers. (2023). Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Bentham Science. [Link]
-
ACS Publications. (n.d.). Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2024). Aminocarbonylation using CO surrogates. Organic & Biomolecular Chemistry. [Link]
-
Zhang, B., et al. (2023). Palladium-Catalyzed Carbonylation of Amines with Mo(CO)6 as the Carbonyl Source. ResearchGate. [Link]
-
OUCI. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. University of Pannonia. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by aminocarbonylation. Organic Chemistry Portal. [Link]
-
ChemRxiv. (n.d.). Capturing the Hybrid Palladium(I)-Radical Pair in Sterically Encumbered Xantphos-Palladium Compounds. ChemRxiv. [Link]
-
ResearchGate. (n.d.). New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study. ResearchGate. [Link]
-
Kollár, L., et al. (2020). Aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (1) in the presence of aniline (4f). ResearchGate. [Link]
-
Kollár, L., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. ResearchGate. [Link]
-
Scilit. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Scilit. [Link]
-
ResearchGate. (n.d.). A General Synthesis of Aromatic Amides via Palladium-catalyzed direct Aminocarbonylation of Aryl Chlorides. ResearchGate. [Link]
-
Althagafi, I., et al. (2021). Synthesis of (i) 3-acetyl-6,8-dichloro-2-methyl IZP... ResearchGate. [Link]
-
Sissouma, D., et al. (2021). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]
-
Pop, C., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Library of Medicine. [Link]
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- 4. Amide synthesis by aminocarbonylation [organic-chemistry.org]
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Sonogashira coupling protocols for 3-iodoimidazo[1,2-a]pyridines
Application Notes and Protocols
Topic: Sonogashira Coupling Protocols for 3-Iodoimidazo[1,2-a]pyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-3 Alkynylated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous therapeutic agents.[1] Marketed drugs like Zolpidem and Alpidem feature this core, highlighting its significance.[2] Functionalization of this bicyclic heterocycle is crucial for modulating its pharmacological properties, and the C-3 position is a key site for introducing molecular diversity. The introduction of an alkyne moiety at this position via the Sonogashira coupling reaction opens up a vast chemical space for synthesizing novel therapeutics, particularly in the development of anticancer and antituberculosis agents.[3][4] This carbon-carbon bond-forming reaction is indispensable for creating sp²-sp bonds under relatively mild conditions, making it a favored method in complex molecule synthesis.[5][6]
This guide provides an in-depth examination of Sonogashira coupling protocols tailored for 3-iodoimidazo[1,2-a]pyridines. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind procedural choices, equipping researchers with the knowledge to optimize these reactions for their specific drug discovery and development programs.
Mechanistic Foundations of the Sonogashira Coupling
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide.[7] It is typically mediated by a palladium catalyst and, in its classic form, a copper(I) co-catalyst.[5][8] Understanding the dual catalytic cycles is paramount to troubleshooting and adapting protocols.
The Synergistic Pd/Cu Catalytic Cycles
The reaction proceeds through two interconnected catalytic cycles.[9][10]
-
Palladium Cycle (The Cross-Coupling Engine):
-
Reductive Activation: A Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, is reduced in situ to the active Pd(0) species.[9]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-iodoimidazo[1,2-a]pyridine, forming a Pd(II)-aryl intermediate. This is often the rate-determining step.[7][9]
-
Transmetalation: The key step where the two cycles intersect. The activated alkyne is transferred from the copper acetylide (from the copper cycle) to the Pd(II)-aryl complex.[10][11]
-
Reductive Elimination: The newly formed Pd(II) complex, now bearing both the imidazo[1,2-a]pyridine and the alkyne fragments, undergoes reductive elimination. This step forms the desired C-C bond of the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
-
-
Copper Cycle (Alkyne Activation):
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation & Acetylide Formation: In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed, forming a highly reactive copper(I) acetylide species.[12] This activation is crucial for the subsequent transmetalation to the palladium center.[10]
-
The Copper-Free Variant: Rationale and Mechanism
While highly efficient, the use of copper can lead to a significant side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[5] This complicates purification and reduces the yield of the desired product. To circumvent this, copper-free Sonogashira protocols have been developed.
In the absence of copper, the base must be strong enough to deprotonate the alkyne to facilitate its coordination to the palladium center.[9] The mechanism involves the formation of a palladium-acetylide complex directly, followed by reductive elimination.[5] These reactions often require more specialized ligands or stronger bases.[13]
Application Protocol: Coupling of 3-Iodoimidazo[1,2-a]pyridines
This section provides a robust, field-tested protocol for the Sonogashira coupling of a generic 3-iodoimidazo[1,2-a]pyridine with a terminal alkyne.
Core Experimental Workflow
The general workflow involves the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation and unwanted side reactions.
Detailed Step-by-Step Protocol (Pd/Cu-Catalyzed)
This protocol is a starting point and may require optimization based on the specific substituents on the imidazo[1,2-a]pyridine and the alkyne.
Materials:
-
3-Iodoimidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2–1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) iodide [CuI] (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or a mixture)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)
Procedure:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the 3-iodoimidazo[1,2-a]pyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 0.03 equiv), and CuI (e.g., 0.06 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF, 0.1-0.2 M concentration) followed by the amine base (e.g., Et₃N, 3.0 equiv) via syringe.
-
Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved. Then, add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Heat the reaction to the desired temperature (typically 50-80 °C). The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.[12]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-alkynyl-imidazo[1,2-a]pyridine.
-
Data Presentation: Substrate Scope and Conditions
The choice of catalyst, base, and solvent can significantly impact reaction efficiency. The following table summarizes typical conditions reported for the Sonogashira coupling on the imidazo[1,2-a]pyridine core.
| Catalyst System | Substrate (Ar-I) | Alkyne Partner | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 2-Aryl-3-iodo-imidazo[1,2-a]pyridine | Phenylacetylene | Et₃N / DMF | 80 | ~85-95 | [14][15] |
| Pd(PPh₃)₂Cl₂ / CuI | 2-Aryl-3-iodo-imidazo[1,2-a]pyridine | Propargyl alcohol | Et₃N / DMF | 80 | ~80-90 | [14][15] |
| Pd(PPh₃)₄ / CuI | 3-Iodo-imidazo[1,2-a]pyridine | Various terminal alkynes | Et₃N / THF | 65 | Good to Excellent | [16] |
| PdCl₂(dppf) / CuI | 3-Iodo-imidazo[1,2-a]pyridine | Trimethylsilylacetylene | Et₃N / DMF | RT to 60 | High | [16] |
Note: Yields are highly dependent on the specific substituents on both coupling partners.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Use freshly opened solvents and bases. Check the quality of the palladium precatalyst.
-
-
Formation of Diyne (Glaser) Product:
-
Cause: Copper-catalyzed homocoupling, often exacerbated by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere. If the problem persists, switch to a copper-free protocol.
-
-
Dehalogenation of Starting Material:
-
Cause: A competing side reaction where the iodide is replaced by hydrogen.
-
Solution: This can sometimes be minimized by lowering the reaction temperature or reducing the amount of base.
-
Conclusion
The Sonogashira coupling is a powerful and reliable method for the synthesis of 3-alkynyl-imidazo[1,2-a]pyridines, providing a gateway to novel chemical entities for drug discovery. A thorough understanding of the reaction mechanism, the role of each component, and meticulous experimental technique are essential for success. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively apply this critical transformation in their work, enabling the development of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
References
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
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Houpis, I. N., et al. (2005). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters. [Link]
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Golden. (n.d.). Sonogashira coupling. [Link]
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Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
An, K., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
El Akkaoui, A., et al. (2021). Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. ResearchGate. [Link]
-
ACS Publications. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]
-
ResearchGate. (n.d.). Scopes of substrates for the synthesis of 3‐alkynylated 2‐(1,2,3)‐triazolylmethyl imidazo[1,2‐a]pyridines 7 a–i. [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
Wiley Online Library. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ChemistrySelect. [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of Alkenyl-, Alkynyl-, and Allenyl-Substituted Imidazo[1,2-a]pyridines via Palladium-Catalyzed Cross-Coupling Reactions. [Link]
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Wiley Online Library. (n.d.). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
National Institutes of Health (NIH). (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
PubMed. (n.d.). 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. [Link]
-
National Institutes of Health (NIH). (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. [Link]
-
PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]
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Application Notes & Protocols: Development of Anticancer Compounds from the 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine Scaffold
For: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine (IP) core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects[1][2]. This guide provides a comprehensive framework for the development of novel anticancer agents starting from a key, highly functionalized intermediate: 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine . The strategic placement of dichloro-substituents can enhance potency and modulate physicochemical properties, while the 3-iodo group serves as a versatile synthetic handle for introducing chemical diversity through cross-coupling reactions. We present the rationale, synthesis of the core intermediate, protocols for derivatization via Suzuki coupling, and a complete workflow for in vitro biological evaluation, from initial cytotoxicity screening to mechanism of action studies.
Introduction: The Rationale for the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines (IPs) have consistently emerged as promising candidates in oncology research. Their rigid, bicyclic structure provides a robust framework for orienting pharmacophoric groups to interact with various biological targets. Different substitution patterns on the IP core have led to the discovery of compounds that act through distinct and clinically relevant mechanisms[1].
Key Anticancer Mechanisms Associated with the IP Scaffold:
-
Kinase Inhibition: Many IP derivatives potently inhibit key signaling pathways that are frequently dysregulated in cancer, most notably the PI3K/Akt/mTOR pathway[3][4][5]. Inhibition of this pathway can halt cell proliferation, block survival signals, and induce apoptosis.
-
Tubulin Polymerization Inhibition: Certain IPs act as microtubule-destabilizing agents, binding to the colchicine site of tubulin to prevent its polymerization into functional microtubules[6][7][8][9]. This action disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death[9][10].
-
Covalent Inhibition: The IP scaffold has also been successfully utilized to develop targeted covalent inhibitors, for instance, against the KRAS G12C mutation, a significant driver in several intractable cancers[11].
The 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine intermediate is designed for maximal synthetic utility. The 3-iodo position is primed for palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of a library of analogues with diverse aryl or heteroaryl substituents. This strategy enables a systematic exploration of the structure-activity relationship (SAR) to identify potent and selective anticancer compounds[12][13].
Overall Development Workflow
The process follows a logical progression from chemical synthesis to biological validation.
Caption: High-level workflow for anticancer drug discovery.
Synthesis and Derivatization Protocols
Protocol: Synthesis of 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine (Core Intermediate)
This two-step protocol is based on established methods for imidazopyridine synthesis[14]. It begins with the cyclocondensation of 3,5-dichloro-2-aminopyridine, followed by direct iodination.
Step 1: Synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine
-
To a solution of 3,5-dichloro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add chloroacetaldehyde (1.2 eq, 50% solution in water).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 6,8-dichloroimidazo[1,2-a]pyridine.
Step 2: Iodination at the C3 Position
-
Dissolve the 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) (1.1 eq) to the solution portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature. Protect the reaction from light.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final intermediate, 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine .
Protocol: Library Synthesis via Suzuki-Miyaura Cross-Coupling
The 3-iodo group is an excellent leaving group for palladium-catalyzed Suzuki coupling, enabling the installation of a wide variety of (hetero)aryl groups.
Caption: Representative Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed solvent system, typically a mixture of dioxane and 2M aqueous sodium carbonate solution (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-substituted derivative.
In Vitro Anticancer Screening Protocols
A tiered screening approach is recommended to efficiently identify promising compounds.
Protocol: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability[15][16]. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells[17][18].
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)[19]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[16].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol: Secondary Apoptosis Screening (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[20][21]. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V[22][23]. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes[21].
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with compounds at their approximate IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol: Mechanism of Action Elucidation (Western Blot for PI3K/Akt Pathway)
For compounds confirmed to induce apoptosis, Western blotting can probe their effect on specific signaling pathways, such as the PI3K/Akt/mTOR cascade, a known target for many IP derivatives[3][24][25].
Procedure:
-
Protein Extraction: Treat cells with the active compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control like β-actin) overnight at 4°C[3][25].
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
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Application Notes and Protocols: Leveraging 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine in Multicomponent and Tandem Reactions for Accelerated Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Strategic Role of the 3-Iodo Moiety
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, facilitating high-affinity interactions with various biological targets. This scaffold is found in drugs like Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), showcasing its therapeutic versatility.[1][4] The broad spectrum of activities associated with imidazo[1,2-a]pyridine derivatives includes anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][4][5][6]
Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid assembly of molecular complexity from simple starting materials in a single synthetic operation.[1][7] Among these, the Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR, stands out as a highly efficient method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[2][3][8][9][10] This reaction typically involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide, offering a direct route to this valuable heterocyclic system.
The subject of this guide, 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine , represents a highly strategic building block for diversity-oriented synthesis. The dichloro substitution on the pyridine ring can significantly modulate the electronic properties and metabolic stability of the molecule, while the iodo group at the C3 position is a versatile synthetic handle. While not typically a starting material in a primary MCR, its true power lies in its use in post-MCR diversification strategies. The C-I bond is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the late-stage introduction of diverse chemical moieties.
This document provides a comprehensive guide for researchers, outlining a strategic approach to utilize the 6,8-dichloro-imidazo[1,2-a]pyridine framework. We will first detail a robust protocol for the synthesis of a 3-amino-6,8-dichloroimidazo[1,2-a]pyridine core via the GBB reaction. Subsequently, we will present a protocol for its conversion to the pivotal 3-iodo intermediate and its application in a tandem Suzuki coupling reaction, thereby unlocking access to a vast chemical space for drug discovery programs.
Strategic Synthesis and Application Workflow
The overall strategy involves a two-stage process: first, the construction of the core heterocyclic system using a multicomponent reaction, followed by functionalization and diversification. This approach maximizes efficiency and allows for the rapid generation of a library of analogues.
Sources
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Application Note & Protocol: A Metal-Free Approach to the Synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine Derivatives
Abstract: This document provides a detailed guide for the metal-free synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, a key intermediate for pharmaceutical research and drug development. The protocol outlines a robust, two-step process involving the initial construction of the 6,8-dichloroimidazo[1,2-a]pyridine core followed by a regioselective C-3 iodination. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. All procedures are designed to avoid transition metal catalysts, mitigating concerns of cost, toxicity, and product contamination.[1][2]
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Merit of Metal-Free Synthesis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[3][4] This heterocyclic system is the core of several commercial drugs, including Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic agent).[5] Derivatives of this scaffold have demonstrated a vast therapeutic spectrum, with reported activities including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[6][7]
The introduction of a halogen, particularly iodine, at the C-3 position of the imidazo[1,2-a]pyridine ring provides a versatile chemical handle. The C-I bond's relatively low dissociation energy makes it an excellent leaving group for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of diverse and complex molecular architectures.[8][9]
Traditionally, many synthetic transformations have relied on transition-metal catalysts. However, the pharmaceutical industry increasingly favors metal-free synthetic routes.[2] The advantages are significant:
-
Purity: Eliminates the risk of trace metal contamination in the final active pharmaceutical ingredient (API), a major regulatory concern.[1]
-
Cost-Effectiveness: Avoids the use of expensive and often precious metal catalysts and specialized ligands.[1][10]
-
Environmental Responsibility ("Green Chemistry"): Reduces hazardous metal waste, aligning with principles of sustainable chemistry.[2][10]
-
Robustness: Metal-free reactions are often less sensitive to air and moisture, leading to more practical and reproducible protocols.[1]
This guide details a highly efficient and regioselective metal-free pathway to 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, leveraging accessible reagents and straightforward reaction conditions.
Synthetic Strategy Overview
The synthesis is approached in a logical two-step sequence. First, the core heterocyclic system is constructed, followed by the targeted functionalization at the C-3 position.
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Selective Functionalization of the C6 and C8 Chloro Positions of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
An Application Guide for Medicinal Chemists
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous clinically significant pharmaceutical agents.[1][2] Its rigid, planar structure and tunable electronic properties make it an ideal platform for developing targeted therapeutics. This application note provides a comprehensive guide for the selective functionalization of the C6 and C8 chloro positions of the novel, polyhalogenated building block, 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. Due to the nascent state of research on this specific scaffold, this guide synthesizes established principles from related heterocyclic systems to provide robust, field-proven protocols. We will detail the preparatory synthesis of the starting material and present detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as Nucleophilic Aromatic Substitution (SNAr). Each protocol is designed to be a self-validating system, complete with mechanistic rationale, troubleshooting guides, and expected characterization data to empower researchers in drug discovery and development.
Part I: Synthesis of the Starting Material
The successful functionalization of the target scaffold begins with a reliable synthesis of the starting material, 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. The following two-step protocol is adapted from standard methodologies for the synthesis and subsequent C3-iodination of imidazo[1,2-a]pyridines.[3][4]
Workflow for Synthesis of Starting Material
Caption: Synthetic route to the target starting material.
Protocol 1: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine
This procedure is based on the classic condensation reaction between a 2-aminopyridine and an α-halo-aldehyde.[4]
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dichloro-2-aminopyridine (10.0 g, 61.3 mmol).
-
Solvent Addition: Add ethanol (120 mL). Stir the suspension at room temperature.
-
Reagent Addition: Slowly add a 50 wt. % aqueous solution of chloroacetaldehyde (10.5 mL, 80.0 mmol, 1.3 equiv.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH ~8-9) to neutralize any excess acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure product.
Protocol 2: C3-Iodination
The C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic aromatic substitution.[5] N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.
-
Reagent Setup: To a solution of 6,8-dichloroimidazo[1,2-a]pyridine (from Protocol 1, e.g., 10.0 g, 53.5 mmol) in acetonitrile (150 mL) in a flask protected from light, add N-Iodosuccinimide (13.3 g, 58.8 mmol, 1.1 equiv.) in one portion.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL) and stir for 15 minutes to consume any unreacted iodine.
-
Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Part II: General Considerations for Selective Functionalization
The 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine scaffold presents three distinct sites for cross-coupling. Understanding the inherent reactivity hierarchy is critical for achieving selectivity.
-
Reactivity Hierarchy: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl > C-F . Therefore, the C3-iodo position is significantly more reactive than the C6 and C8 chloro positions. This allows for the selective functionalization of the C3 position first, using standard coupling conditions, leaving the chloro positions intact for subsequent modification. This guide focuses on the second step: functionalizing the chloro positions of a C3-substituted scaffold.
-
Regioselectivity between C6 and C8: Differentiating between the two chloro positions is a significant challenge. Selectivity is governed by a subtle interplay of electronic and steric effects, which can often be manipulated by the choice of catalyst, ligand, and reaction conditions.[6][7]
-
Electronic Effects: The C8 position is adjacent to the pyridine nitrogen, which may render it more electron-deficient and potentially more susceptible to oxidative addition by a palladium(0) catalyst.
-
Steric Effects: The C6 position is generally less sterically hindered than the C8 position, which is flanked by the fused imidazole ring. Sterically bulky ligands on the palladium catalyst may therefore favor reaction at the C6 position.
-
Part III: Protocols for Functionalization of the Chloro Positions
The following protocols assume the starting material is a C3-functionalized 6,8-dichloroimidazo[1,2-a]pyridine derivative. More forcing conditions (higher temperatures, stronger bases, and specialized ligands) are generally required to activate the C-Cl bonds compared to C-Br or C-I bonds.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[8]
Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol uses a bulky phosphine ligand, which may impart a steric preference for the less-hindered C6 position.
-
Reaction Setup: To an oven-dried Schlenk tube, add the C3-substituted 6,8-dichloroimidazo[1,2-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky ligand (e.g., SPhos or XPhos, 4-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
To achieve substitution at both chloro positions, an excess of the boronic acid and a longer reaction time or higher temperature may be required.
-
Reaction Setup: Follow Protocol 3, but increase the amount of arylboronic acid to 2.5-3.0 equivalents.
-
Catalyst System: A highly active catalyst system such as Pd(PPh₃)₄ (5-10 mol%) with a strong base like K₃PO₄ (3.0 equiv.) can be effective.[9]
-
Reaction Conditions: Increase the reaction temperature to 120 °C if necessary and monitor for the disappearance of the mono-substituted intermediate.
| Parameter | Condition for Mono-Substitution | Condition for Di-Substitution | Rationale |
| Boronic Acid | 1.1 - 1.3 equiv. | 2.5 - 3.0 equiv. | Stoichiometry drives the reaction towards mono or di-substitution. |
| Catalyst/Ligand | Pd₂(dba)₃ / Bulky Ligand (SPhos) | Pd(PPh₃)₄ or other active catalyst | Bulky ligands can impart regioselectivity; higher loading for full conversion.[6] |
| Temperature | 100 - 110 °C | 110 - 120 °C | Higher energy input is needed to overcome the activation barrier for the second C-Cl bond. |
| Reaction Time | 12 - 18 h | 24 - 48 h | Longer time is required to ensure the second, slower coupling step goes to completion. |
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[10][11][12]
-
Reaction Setup: In a glovebox, add the C3-substituted 6,8-dichloroimidazo[1,2-a]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., G3-XPhos, 2 mol%), and the corresponding ligand (e.g., XPhos, 4 mol%) to a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat to 100-120 °C for 12-24 hours. The reaction is often sensitive to air and moisture, so maintaining an inert atmosphere is critical.[13]
-
Workup & Purification: Follow the general workup and purification steps outlined in Protocol 3.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient base; poor quality solvent. | Use a precatalyst; screen different bases (e.g., LHMDS, K₃PO₄); ensure solvent is anhydrous and degassed. |
| Dehalogenation | Side reaction, often promoted by trace water or certain ligands. | Use a different ligand (e.g., RuPhos); ensure strictly anhydrous conditions. |
| Poor Regioselectivity | Similar reactivity of C6 and C8 positions. | Screen different bulky ligands (e.g., BrettPhos, tBuXPhos) to probe steric effects; lower the temperature to potentially enhance selectivity. |
C. Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling enables the installation of an alkyne moiety, a versatile functional group for further transformations via click chemistry or other reactions.[14][15][16] Coupling at C-Cl bonds is challenging and requires specific conditions.
Copper-free conditions can often provide better results for complex or sensitive substrates by avoiding side reactions like alkyne homocoupling.
-
Reaction Setup: To a Schlenk tube, add the C3-substituted 6,8-dichloroimidazo[1,2-a]pyridine (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a strong base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄ (5 mol%) or a combination of PdCl₂(PPh₃)₂ (3 mol%) with an appropriate ligand.
-
Solvent & Additives: Add an anhydrous solvent like DMF or NMP. For C-Cl activation, an additive like tetrabutylammonium bromide (TBAB) may be beneficial.
-
Reaction: Heat the mixture to 110-130 °C for 18-36 hours.
-
Workup & Purification: Follow the general workup and purification steps outlined in Protocol 3.
D. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine portion of the scaffold can activate the C6 and C8 positions towards direct substitution by strong nucleophiles.[17][18][19]
-
Reaction Setup: To a solution of the C3-substituted 6,8-dichloroimidazo[1,2-a]pyridine (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO, add the desired thiol (1.2 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reaction: Heat the reaction to 80-100 °C and monitor by TLC. SNAr reactions can be faster than cross-couplings.
-
Workup: Cool the reaction, pour it into water, and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Part IV: Conclusion and Future Outlook
The 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine scaffold represents a versatile platform for the synthesis of novel, poly-functionalized molecules of interest in drug discovery. This guide provides a foundational set of protocols derived from established chemical principles to enable the selective functionalization of its chloro positions. The key to success lies in a sequential approach, first modifying the hyper-reactive C3-iodo position, followed by the strategic application of modern cross-coupling or SNAr chemistry to the more resilient C-Cl bonds. Researchers are encouraged to use the provided protocols as a starting point, with the understanding that optimization of ligands, bases, and reaction conditions will be crucial for achieving desired outcomes in selectivity and yield for their specific substrates.
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Molecules. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
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Various Authors. (n.d.). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Guchhait, S. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
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Dubey, S. K., et al. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
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Aisenbrey, C., et al. (2020). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Organic Chemistry. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
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Various Authors. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one.... ResearchGate. [Link]
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Knochel, P., et al. (2019). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Institutes of Health. [Link]
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Engle, K. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
-
Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health. [Link]
-
Molecules. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Smith, M. D., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Molecules. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Ouattara, M., et al. (n.d.). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Smith, M. D., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
-
Sedić, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Molecules. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. [Link]
-
G, S., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
-
Khan, I., et al. (n.d.). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]
-
Terrier, F., et al. (2007). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
-
Molecules. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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Gram-Scale Synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine: An Application Note and Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, a key building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous therapeutic agents.[1][2][3][4][5] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety considerations. The described two-step synthesis is robust, scalable, and yields the target compound with high purity.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities.[4][5] Marketed drugs such as zolpidem, alpidem, and saripidem feature this core structure, highlighting its therapeutic importance.[4] The introduction of halogen substituents, particularly at the 3-position, provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery programs. This document outlines a reliable procedure for the gram-scale preparation of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, starting from commercially available 3,5-dichloropyridin-2-amine.
Reaction Scheme
The synthesis proceeds in two key steps: (1) a condensation reaction to form the imidazo[1,2-a]pyridine core, followed by (2) a regioselective iodination at the C3 position.
Figure 1: Overall synthetic scheme for 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
Experimental Protocol
Part 1: Synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine
This procedure is adapted from general methods for the synthesis of imidazo[1,2-a]pyridines.[1][6]
Materials and Equipment:
| Reagent/Equipment | Grade/Specification | Supplier |
| 3,5-Dichloropyridin-2-amine | 98% | Commercially Available |
| Chloroacetaldehyde | 50 wt. % solution in water | Commercially Available |
| Sodium bicarbonate (NaHCO3) | ACS Reagent Grade | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Reagent Grade | Commercially Available |
| Hexanes | ACS Reagent Grade | Commercially Available |
| Magnesium sulfate (MgSO4) | Anhydrous | Commercially Available |
| Round-bottom flask (500 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with heating | - | - |
| Separatory funnel (1 L) | - | - |
| Rotary evaporator | - | - |
| Glass funnel and filter paper | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloropyridin-2-amine (10.0 g, 61.3 mmol).
-
Add ethanol (200 mL) to the flask and stir to dissolve the starting material.
-
Add sodium bicarbonate (10.3 g, 122.6 mmol) to the solution.
-
Slowly add chloroacetaldehyde (50 wt. % in water, 10.5 mL, 67.4 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL) and ethyl acetate (150 mL).
-
Transfer the mixture to a 1 L separatory funnel and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 20-40% EtOAc in hexanes) to afford 6,8-dichloroimidazo[1,2-a]pyridine as a solid.
Expected Yield: 8.5 - 9.5 g (74-82% yield).
Part 2: Synthesis of 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine
This iodination procedure is based on established methods for the C-H functionalization of imidazo[1,2-a]pyridines.[7][8]
Materials and Equipment:
| Reagent/Equipment | Grade/Specification | Supplier |
| 6,8-Dichloroimidazo[1,2-a]pyridine | As synthesized in Part 1 | - |
| N-Iodosuccinimide (NIS) | 98% | Commercially Available |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Reagent Grade | Commercially Available |
| Sodium thiosulfate (Na2S2O3) | ACS Reagent Grade | Commercially Available |
| Round-bottom flask (500 mL) | - | - |
| Magnetic stirrer | - | - |
| Nitrogen or Argon inlet | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6,8-dichloroimidazo[1,2-a]pyridine (8.0 g, 42.8 mmol).
-
Add anhydrous acetonitrile (160 mL) to the flask and stir until the starting material is fully dissolved.
-
In a separate container, weigh N-iodosuccinimide (NIS) (10.5 g, 46.2 mmol) and add it portion-wise to the reaction mixture over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 30% EtOAc in hexanes).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (100 mL).
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield pure 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
Expected Yield: 11.5 - 12.8 g (86-95% yield).
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) |
| 6,8-Dichloroimidazo[1,2-a]pyridine | C7H4Cl2N2 | 187.03 | Off-white solid | 8.05 (s, 1H), 7.62 (s, 1H), 7.58 (d, J = 1.6 Hz, 1H), 7.29 (d, J = 1.6 Hz, 1H) | 142.8, 141.5, 126.9, 124.8, 124.3, 117.9, 114.2 |
| 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | C7H3Cl2IN2 | 312.92 | Yellow solid | 8.12 (d, J = 1.8 Hz, 1H), 7.71 (s, 1H), 7.55 (d, J = 1.8 Hz, 1H) | 143.2, 140.9, 127.5, 125.1, 124.9, 118.3, 60.5 |
Note: NMR data is predicted based on known chemical shifts for similar structures and should be confirmed by experimental analysis.[8]
Safety and Handling
-
3,5-Dichloropyridin-2-amine: Harmful if swallowed. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloroacetaldehyde: Toxic and corrosive. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
N-Iodosuccinimide (NIS): Harmful if swallowed or in contact with skin.[9] Causes serious eye irritation.[9] May cause respiratory irritation.[9] Handle with care, avoiding dust formation.[10][11] Use in a well-ventilated area and wear appropriate PPE.[10][12]
-
General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.
Troubleshooting
| Issue | Possible Cause | Solution |
| Step 1: Incomplete reaction | Insufficient reflux time or temperature. | Ensure the reaction is refluxing vigorously and extend the reaction time. |
| Inactive chloroacetaldehyde. | Use a fresh bottle of the reagent. | |
| Step 2: Multiple spots on TLC | Formation of di-iodinated or other byproducts. | Add NIS portion-wise and monitor the reaction closely by TLC. |
| Degradation of the product. | Ensure the reaction is performed under an inert atmosphere and at room temperature. | |
| Low Yield | Loss of product during workup or purification. | Be careful during extractions and column chromatography. |
| Incomplete reaction. | See above. |
Conclusion
This application note details a reliable and scalable two-step synthesis for the gram-scale production of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. The protocol is straightforward, utilizes commercially available reagents, and provides the desired product in good overall yield and high purity. This versatile building block can be a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET N-Iodosuccinimide. Available at: [Link]
-
N-Iodosuccinimide - AWS. Available at: [Link]
-
General procedure for the synthesis of 3‐halo‐imidazo[1,2‐a]pyridine... - ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - NIH. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC - NIH. Available at: [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. synquestlabs.com [synquestlabs.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to efficiently synthesize C-3 functionalized imidazo[1,2-a]pyridines while navigating the unique challenges presented by this polyhalogenated, electron-deficient heterocyclic substrate.
This document is structured into two main sections: a Troubleshooting Guide to address specific experimental issues in a direct Q&A format, and a Frequently Asked Questions (FAQs) section to provide a deeper understanding of the reaction's mechanistic principles and strategic considerations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the Suzuki coupling of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
Question: My reaction has failed or shows very low conversion of the starting material. Where should I begin my investigation?
Answer: A failed reaction points to a fundamental issue with one of the core components of the catalytic cycle. A systematic check is required:
-
Catalyst Activity: The primary suspect is the generation of the active Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) may be inefficient.
-
Immediate Action: Run a control reaction with a simple, reliable substrate pair (e.g., iodobenzene and phenylboronic acid) to confirm your catalyst, base, and solvent are active.
-
Recommendation: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable Pd(II) precatalyst with a bulky phosphine ligand (e.g., XPhos-Pd-G3) that readily forms the active catalyst.[1]
-
-
Reagent Quality: The purity of your boronic acid/ester, base, and solvent is critical.
-
Boronic Acid Integrity: Protodeborylation (hydrolysis of the boronic acid back to the arene) is a common side reaction.[1] Check the purity of your boronic acid by NMR. Consider using more stable boronate esters, such as pinacol esters (BPin).
-
Solvent & Base Anhydrousness: Ensure solvents are rigorously degassed and, if intended, anhydrous. While some water is often necessary for Suzuki couplings, inconsistent amounts can lead to irreproducible results.
-
-
Inhibition by Heterocycle: The nitrogen atoms in the imidazo[1,2-a]pyridine ring are Lewis basic and can coordinate to the palladium center, inhibiting catalysis.[2][3][4] This is a known issue with nitrogen-rich heterocycles.
-
Recommendation: Employing bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos, or N-heterocyclic carbenes (NHCs)) can mitigate this issue.[5] These ligands form stable complexes that favor the desired catalytic cycle over catalyst inhibition.
-
Question: I am observing a significant amount of the de-iodinated byproduct, 6,8-dichloroimidazo[1,2-a]pyridine. How can I suppress this side reaction?
Answer: Dehalogenation is a major competing pathway, particularly with reactive aryl iodides on electron-deficient scaffolds.[2][6] It arises from the formation of a palladium-hydride (Pd-H) species which then participates in reductive elimination instead of the desired cross-coupling.[7]
Key Strategies to Minimize Dehalogenation:
-
Base Selection: Strong bases and protic solvents can generate Pd-H species.
-
Solvent System: Alcohols and excess water can be hydride sources.
-
Action: Use aprotic solvents such as dioxane, toluene, or THF.[2] If an aqueous system is used, carefully titrate the amount of water.
-
-
Ligand Choice: The ligand can influence the relative rates of the desired reductive elimination versus the undesired dehalogenation pathway.
-
Action: Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands, which can accelerate the desired reductive elimination step.[2]
-
Below is a workflow to diagnose and solve common reaction failures.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Question: Which palladium catalyst and ligand system is a good starting point for this substrate?
Answer: Given that 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine is an electron-deficient N-heterocycle, standard catalysts like Pd(PPh₃)₄ may work but often require higher temperatures and can be prone to side reactions. A more robust starting point would involve a modern catalyst system known for its high activity with challenging substrates. [5]
| Component | Recommended Starting Point | Rationale |
|---|---|---|
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable sources of palladium. |
| Ligand | XPhos or SPhos (1:2 Pd:Ligand ratio) | Bulky, electron-rich biarylphosphine ligands. Excellent for coupling electron-deficient heterocycles, promote fast reductive elimination, and can prevent catalyst inhibition by the substrate's nitrogen atoms. [5] |
| Base | K₃PO₄ or K₂CO₃ | Moderately strong inorganic bases. K₃PO₄ is particularly effective at minimizing dehalogenation side reactions with heteroaryl halides. [2] |
| Solvent | 1,4-Dioxane or Toluene (with 10-20% water) | Aprotic solvents are preferred to reduce dehalogenation. A small amount of water is often required to solubilize the base and facilitate boronate formation. [2] |
| Temperature | 80 - 100 °C | A good starting range to ensure sufficient reaction rate without promoting excessive decomposition. |
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki coupling of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. Further optimization based on the troubleshooting guide may be necessary.
Materials:
-
6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
XPhos (4 mol %)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v)
Procedure:
-
To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, the arylboronic acid, and K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, add the Pd₂(dba)₃ and XPhos ligand. Add the required volume of degassed 1,4-dioxane to dissolve the catalyst and ligand, and briefly sparge the solution with argon.
-
Using a syringe, add the catalyst solution to the reaction vessel containing the solids.
-
Add the required volume of degassed water to the reaction vessel.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).
-
Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6,8-dichloroimidazo[1,2-a]pyridine.
References
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
- Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Sci-Hub.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Semantic Scholar.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
- How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Semantic Scholar.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Suzuki proto-dehalogen
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields and overcome common experimental hurdles.
General Synthesis Overview
The synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine is typically achieved in a two-stage process. The first stage involves the construction of the core heterocyclic system, 6,8-dichloroimidazo[1,2-a]pyridine, via the cyclocondensation of 2-amino-3,5-dichloropyridine with a suitable C2-synthon. The second stage is a regioselective iodination at the C3 position of the imidazo[1,2-a]pyridine ring system.
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: Why is 2-amino-3,5-dichloropyridine the required starting material?
The positions of the chlorine atoms on the final product are dictated by the substitution pattern of the initial 2-aminopyridine ring. To obtain the 6,8-dichloro substitution, one must start with 2-amino-3,5-dichloropyridine. The nitrogen at position 1 of the aminopyridine becomes the bridgehead nitrogen in the final imidazo[1,2-a]pyridine system.
Q2: What are the most effective iodinating agents for the C3 position of imidazo[1,2-a]pyridines?
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. Several reagents are effective for this transformation:
-
N-Iodosuccinimide (NIS): This is a mild and highly effective reagent for the iodination of electron-rich heterocycles. It is often the reagent of choice due to its ease of handling and high regioselectivity.[1]
-
Molecular Iodine (I₂): Often used in combination with an oxidant (like H₂O₂) or in the presence of a base.[2][3] Molecular iodine can also be used as a catalyst in some multicomponent reactions leading to imidazopyridine synthesis.[4][5]
-
Ammonium Iodide (NH₄I): Can be used in copper-mediated oxidative systems, where it serves as the iodine source. Mechanistic studies suggest this proceeds through an initial iodination followed by the desired transformation.[6]
Q3: Why is the iodination highly regioselective for the C3 position?
The regioselectivity is a result of the electronic properties of the imidazo[1,2-a]pyridine scaffold. The C3 position is the most nucleophilic carbon on the imidazole ring, making it the primary site for electrophilic attack. This inherent reactivity allows for clean functionalization without requiring protecting groups on the pyridine ring.
Q4: Can I use other halogenating agents (e.g., NBS, NCS) in a similar fashion?
Yes, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used to install bromine and chlorine atoms, respectively, at the C3 position under similar electrophilic substitution conditions. The choice of halogenating agent depends on the desired final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine
This protocol is a standard cyclocondensation reaction.
Materials:
-
Chloroacetaldehyde (50% wt. solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
To a solution of 2-amino-3,5-dichloropyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add chloroacetaldehyde (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent to yield the crude product. Purify by column chromatography on silica gel to obtain 6,8-dichloroimidazo[1,2-a]pyridine.
Protocol 2: C3-Iodination to yield 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
This protocol utilizes N-iodosuccinimide for a clean and efficient iodination.[1]
Materials:
-
6,8-dichloroimidazo[1,2-a]pyridine (from Protocol 1)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution (5%)
Procedure:
-
Dissolve 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.05 eq) to the solution in one portion at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash successively with 5% aqueous sodium thiosulfate solution (to quench any remaining iodine) and water.[1]
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The resulting solid is often pure enough for subsequent steps. If necessary, purify by column chromatography or recrystallization to yield 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine as a solid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causes and actionable solutions.
Caption: A logical workflow for troubleshooting low product yield.
Q: My cyclocondensation reaction (Protocol 1) is sluggish or gives a very low yield. What should I do?
-
Potential Cause 1: Purity of Starting Material. The quality of the 2-amino-3,5-dichloropyridine is critical. Impurities can inhibit the reaction.
-
Potential Cause 2: Ineffective Base. Sodium bicarbonate is a mild base. If the reaction is not proceeding, a stronger base might be needed, although this can sometimes lead to side products.
-
Solution: Ensure your NaHCO₃ is dry and fresh. Alternatively, you can cautiously try a different base like potassium carbonate (K₂CO₃), but monitor carefully for byproduct formation.
-
-
Potential Cause 3: Inactive Aldehyde. Chloroacetaldehyde can degrade over time.
-
Solution: Use a fresh bottle of the reagent. Ensure it has been stored correctly according to the manufacturer's instructions.
-
Q: The C3-iodination reaction (Protocol 2) is incomplete, leaving significant starting material behind. How can I drive it to completion?
-
Potential Cause 1: Insufficient Iodinating Agent. The NIS may have degraded, or trace amounts of water could be consuming the reagent.
-
Solution: Increase the equivalents of NIS slightly, for example, from 1.05 to 1.2 eq. Ensure your solvent is anhydrous.
-
-
Potential Cause 2: Short Reaction Time. While typically fast, some batches may react slower.
-
Solution: Extend the reaction time and continue to monitor by TLC every hour. If the reaction stalls, a gentle increase in temperature (e.g., to 40 °C) may help.
-
-
Potential Cause 3: Choice of Solvent. The polarity and coordinating ability of the solvent can influence reaction rates.
-
Solution: Acetonitrile is generally effective. However, you could also try DMF or THF. A small optimization screen can be beneficial.
-
Q: I am observing significant side product formation during the iodination step. What are these and how can I minimize them?
-
Potential Cause: Over-iodination. While C3 is the most reactive site, forcing conditions (high temperature, large excess of NIS) can sometimes lead to di-iodination at other positions on the ring.
-
Solution: Carefully control the stoichiometry of NIS; do not use a large excess.[1] Run the reaction at room temperature unless necessary. Add the NIS portion-wise rather than all at once to maintain a lower instantaneous concentration.
-
Table 1: Comparison of Iodination Conditions
| Iodinating Agent | Solvent | Temperature | Typical Time | Yield | Key Considerations |
| NIS | Acetonitrile | Room Temp. | 2-4 h | Good to Excellent | Mild conditions, easy workup.[1] |
| I₂ / H₂O₂ | Methanol | Room Temp. | 4-8 h | Good | Green oxidant, but reaction may be slower.[3] |
| NH₄I / Cu(I) | DMF | 80-100 °C | 12 h | Moderate to Good | Requires a catalyst and higher temperatures.[6] |
References
-
Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Retrieved from [10]
-
Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine. Retrieved from [11]
-
National Institutes of Health. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Retrieved from [Link][2]
-
National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link][12]
-
ResearchGate. (n.d.). (a) Synthesis of (i) 3-acetyl-6,8-dichloro-2-methyl IZP, (ii).... Retrieved from [Link][13]
-
National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link][14]
-
National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link][3]
-
Royal Society of Chemistry. (n.d.). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Retrieved from [Link][6]
-
PubMed Central. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link][4]
-
National Institutes of Health. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link][5]
-
Sissouma, D. et al. (2021). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Retrieved from [Link][15][16]
-
National Institutes of Health. (n.d.). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Retrieved from [Link][1]
Sources
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- 2. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. biosynth.com [biosynth.com]
- 8. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Amino-3,5-dichloropyridine | 4214-74-8 [chemicalbook.com]
- 10. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 11. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 12. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journalajocs.com [journalajocs.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. This document moves beyond a simple protocol to offer troubleshooting advice and answers to frequently encountered challenges, ensuring a higher rate of success in isolating this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine?
For most applications, silica gel (60 Å, 200-400 mesh) is the standard and most cost-effective choice.[1] However, imidazo[1,2-a]pyridines are nitrogen-containing heterocycles, which can interact with acidic silanol groups on the silica surface, leading to peak tailing and potential degradation.
-
Expert Insight: Before committing to a large-scale purification, it is crucial to assess the stability of your compound on silica gel.[2] If you observe streaking or the appearance of new, lower Rf spots on a TLC plate after spotting your compound and letting it sit for 30-60 minutes, your compound may be sensitive. In such cases, consider:
Q2: How do I select the optimal mobile phase (eluent) for the separation?
The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf range typically ensures good separation from impurities without excessively long elution times.
-
Starting Point: Given the structure's halogen substituents and heterocyclic core, a solvent system of moderate polarity is appropriate. Begin by testing gradients of hexanes and ethyl acetate .
-
Methodology: Use Thin Layer Chromatography (TLC) to test various solvent ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate). The ideal system will show clear separation between your product spot and any impurities.
-
Polarity Tuning: If the compound is very nonpolar (high Rf), increase the proportion of hexanes. If it is very polar (low Rf, stuck at the baseline), gradually increase the ethyl acetate concentration.[2][5][6] For highly polar compounds that do not move even in 100% ethyl acetate, adding a small amount (1-5%) of methanol may be necessary.[6]
Q3: My product recovery is very low after the column. What are the likely causes?
Low recovery can stem from several issues:
-
Decomposition on the Column: This is a primary concern for halogenated and heterocyclic compounds.[2] The compound may be degrading due to the acidity of the silica gel. Perform a stability test as described in Q1.
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and has become irreversibly bound to the top of the column.
-
Elution with the Solvent Front: If an inappropriate (too polar) solvent system was chosen, the compound may have eluted very quickly in the first few fractions, which might have been discarded.[2] Always check the first fractions collected.
-
Physical Loss: Improper column packing can lead to channeling, where the compound bypasses the stationary phase. Inefficient fraction collection or sample loading can also contribute to loss.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is Tailing or Streaking | 1. Acidic Silica: The basic nitrogen atoms in the imidazopyridine ring are interacting with acidic silanol groups. 2. Column Overload: Too much crude material was loaded onto the column for its size. | 1. Add a small amount (0.5-1%) of triethylamine or pyridine to the eluent to suppress the interaction.[3] 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1-5% sample load relative to the mass of the silica gel.[6] |
| Poor Separation of Product and a Close-Running Impurity | 1. Suboptimal Mobile Phase: The chosen eluent does not have sufficient selectivity for the two compounds. 2. Improper Column Packing: Air bubbles or cracks in the silica bed create channels, leading to band broadening. | 1. Switch one of the solvent components to alter selectivity (e.g., try dichloromethane/ethyl acetate instead of hexanes/ethyl acetate).[6] 2. Run a shallower solvent gradient (isocratic elution if possible) to increase the distance between bands. 3. Repack the column carefully using a slurry method to ensure a homogenous stationary phase.[7] |
| Compound Will Not Elute from the Column | 1. Insufficiently Polar Eluent: The mobile phase is too weak to move the compound down the column. 2. Compound Degradation/Reaction: The compound may have decomposed at the origin.[2] | 1. Gradually increase the polarity of the mobile phase. For example, move from 10% ethyl acetate in hexanes to 20%, then 30%, and so on.[2] 2. If a significant polarity increase doesn't work, the compound has likely decomposed. A pre-purification stability test is essential to prevent this. |
| Colored Impurities Co-elute with the Product | 1. Incomplete Reaction: Starting materials or byproducts from the synthesis are present. 2. Solvent Impurities: Using non-HPLC grade solvents can introduce impurities that are concentrated during solvent evaporation. | 1. Consider a pre-purification step, such as a liquid-liquid extraction or a simple filtration through a small plug of silica to remove baseline impurities.[2] 2. Always use high-purity or distilled solvents for chromatography. |
Experimental Protocols & Workflows
Workflow for Purification of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
The following diagram outlines the logical flow from assessing the crude material to obtaining the purified product.
Caption: Purification workflow from crude analysis to pure product.
Protocol 1: Compound Stability Test on Silica Gel
This protocol is essential to prevent loss of material during large-scale purification.[2][4]
-
Prepare a TLC Plate: Draw a starting line in pencil on a silica gel TLC plate.
-
Spot the Compound: Dissolve a small amount of your crude 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate). Carefully spot the solution on the starting line.
-
Wait: Leave the spotted TLC plate on the benchtop, exposed to air, for 30-60 minutes.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase.
-
Analyze: After development, visualize the plate under UV light. If you see only one spot corresponding to your product, the compound is likely stable. If you observe new spots (especially at a lower Rf) or significant streaking from the origin, the compound is degrading on the silica.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase system (e.g., hexanes).[7][8]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .[9]
-
Add a final protective layer of sand on top of the packed silica.[8]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.[10]
-
Add a small amount of silica gel (or Celite) to this solution, approximately 2-3 times the mass of your crude product.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[10]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your pre-determined mobile phase to the column, taking care not to disturb the top layer of sand.[9]
-
Apply gentle pressure using a pump or nitrogen line to achieve a steady flow rate (a drop rate of about one drop per second is a good start).[9]
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by periodically taking TLC spots from the collected fractions.[8]
-
-
Product Isolation:
-
Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
-
Troubleshooting Decision Tree
This diagram provides a systematic approach to diagnosing common chromatography problems.
Caption: A decision tree for troubleshooting common purification issues.
References
- Troubleshooting Guide. (n.d.). Restek.
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). Chemical Science. RSC Publishing.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- Mastering Stationary Phases: Selection Criteria and Method Development. (2026, January 15). Sorbtech.
- Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024, July 24). MDPI.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PubMed Central.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- How To Choose Mobile Phase For Column Chromatography?. (2025, January 27). Chemistry For Everyone.
- Packed Column GC Troubleshooting Guide. (n.d.). Supelco.
- Supporting Information for a Wiley-VCH public
- Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media. (2020, May 12).
- Synthesis of imidazopyridine-based heterocycles. (2021).
- Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. (2014). Synlett.
- Cyclizative Dearomative Rearrangement of Pyridines with Isocyanates Supplementary Information. (n.d.). Organic Chemistry Frontiers.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- Column Chromatography (Purific
- Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (2024, June 24). PubMed Central.
- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. (2014, May 16). Journal of Visualized Experiments.
- Heterogeneously Biomimetic Aerobic Synthesis of 3-Iodoimidazo[1,2-a]pyridines via CuOx/OMS-2-catalyzed Tandem Cyclization/iodination and Their Late-stage Functionalization. (n.d.). The Royal Society of Chemistry.
Sources
- 1. rsc.org [rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. sorbtech.com [sorbtech.com]
- 7. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Halogenated Imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of halogenated imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these synthetic procedures. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, found in numerous marketed drugs.[1][2] Their halogenated derivatives serve as crucial intermediates for further functionalization, making the reliability of their synthesis paramount.
This document moves beyond standard protocols to provide in-depth troubleshooting for common side reactions and challenges encountered in the lab. It is structured in a question-and-answer format to directly address the practical issues you may be facing during your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and challenging side reactions observed during the halogenation of the imidazo[1,2-a]pyridine core. Each entry explains the potential root cause of the issue and provides actionable steps for remediation.
Issue 1: Poor Regioselectivity and Formation of Isomeric Mixtures
Question: My reaction is producing a mixture of halogenated isomers instead of the desired C-3 substituted product. How can I improve regioselectivity?
Answer: This is a common challenge rooted in the inherent electronic properties of the imidazo[1,2-a]pyridine ring and the choice of halogenating agent. The C-3 position is the most electron-rich and sterically accessible site, making it the kinetically favored position for electrophilic substitution.[3] However, side reactions at other positions (like C-5) can occur under certain conditions.
Causality and Mitigation Strategies:
-
Mechanism & Reagent Choice: The reaction mechanism is highly dependent on the halogen source.
-
Milder Electrophilic Halogenating Agents: Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are generally the best choice for high C-3 selectivity. They generate a mild electrophilic halogen species (X⁺) that preferentially attacks the C-3 position.
-
Harsher Reagents: Using elemental halogens (Br₂, Cl₂) with strong Lewis or Brønsted acids can decrease selectivity.[4] These conditions are more forceful and can overcome the intrinsic reactivity differences between the carbon atoms on the ring, leading to mixtures.
-
Radical Pathways: Some methods, particularly those involving radical initiators or specific catalysts, may proceed via a radical mechanism.[5][6] While often C-3 selective, the selectivity can be influenced by the stability of the radical intermediate.[3]
-
-
Solvent and Temperature Effects:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile (MeCN) are commonly used and generally support high regioselectivity.
-
Temperature: Running the reaction at the lowest effective temperature can enhance selectivity. Increased temperature provides more energy to overcome the activation barrier for substitution at less favored positions. Start with room temperature or even 0 °C and only heat if conversion is an issue.
-
Troubleshooting Workflow for Poor Regioselectivity
Caption: Systematic approach to diagnosing low-yield reactions.
Issue 4: Formation of Unexpected Salt-Like Products
Question: After workup, I isolated a salt that is insoluble in my usual organic solvents. What is it and can I convert it to my desired product?
Answer: You have likely formed a stable pyridinium salt. This is particularly common when using molecular halogens like bromine (Br₂) or iodine (I₂).
Causality and Mitigation Strategies:
-
Formation of Trihalides: The reaction of imidazo[1,2-a]pyridine with molecular halogens can lead to the formation of stable 3-halo-1H-imidazo[1,2-a]pyridinium trihalide salts (e.g., tribromide or triiodide). [7]These salts are often crystalline, colored solids with poor solubility in non-polar organic solvents.
-
Formation of Hydrohalide Salts: The reaction can generate HBr or HCl as a byproduct, which then protonates the basic nitrogen of another imidazo[1,2-a]pyridine molecule, forming the hydrohalide salt of either the starting material or the product.
Solution:
-
Neutralization: The salt can typically be converted to the desired neutral product by a simple basic workup. After the reaction is complete, quench it with an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃), sodium thiosulfate (Na₂S₂O₃, especially for quenching excess I₂ or Br₂), or a dilute solution of sodium hydroxide (NaOH).
-
Extraction: After neutralization, extract your product into an organic solvent like ethyl acetate, dichloromethane, or chloroform.
Frequently Asked Questions (FAQs)
Q1: Which halogenating agent is the best choice for my synthesis?
A1: The "best" agent depends on your substrate, desired selectivity, and reaction scale. See the table below for a general comparison.
Table 2: Comparison of Common Halogenating Agents
| Halogenating Agent | Halogen | Typical Selectivity | Advantages | Disadvantages |
| NCS, NBS, NIS | Cl, Br, I | Excellent for C-3 | Easy to handle solids, mild conditions, high selectivity. | Can be unstable on storage; higher cost than elemental halogens. |
| NaClO₂ / NaBrO₂ | Cl, Br | Excellent for C-3 [5][8] | Inexpensive, efficient, transition-metal-free. [9] | Requires acidic conditions (e.g., AcOH) to activate. |
| Molecular Halogens (Cl₂, Br₂, I₂) | Cl, Br, I | Good to Moderate | Inexpensive, readily available. | Can lead to over-halogenation and salt formation;[7] can require harsh conditions (acid catalysts);[4] harder to handle (especially Cl₂). |
| DXDMH (e.g., DBDMH) | Cl, Br, I | Good for C-3 [10] | Stable solid, efficient. | Requires an oxidant like DMSO to be effective. [10] |
Q2: How do I effectively purify my final halogenated product?
A2: Purification typically involves removing unreacted starting material, the succinimide byproduct (if using NXS), and any over-halogenated products.
-
Aqueous Workup: First, perform a basic aqueous wash (e.g., with NaHCO₃ solution) to remove any acidic byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method. A solvent system of ethyl acetate and hexanes is a good starting point for elution. The polarity will need to be optimized based on your specific compound. Generally, the starting material is more polar than the mono-halogenated product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective way to obtain very pure material.
Q3: Is it possible to perform a one-pot synthesis of the imidazo[1,2-a]pyridine core followed by halogenation?
A3: Yes, tandem or one-pot procedures are highly efficient and have been successfully reported. For example, the initial cyclocondensation of a 2-aminopyridine with an α-haloketone can be performed, and then, without isolating the intermediate, the halogenating agent can be added to the same reaction vessel to afford the halogenated product. [11][12]This approach saves time, reduces solvent waste, and can sometimes improve overall yield by avoiding losses during intermediate purification.
Appendix A: General Experimental Protocol
Protocol: C-3 Bromination of 2-Phenylimidazo[1,2-a]pyridine using NBS
This protocol is a standard, reliable method for achieving high C-3 selectivity.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent, such as acetonitrile (MeCN) or chloroform (CHCl₃) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the pure 3-bromo-2-phenylimidazo[1,2-a]pyridine.
References
- Yu, W., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances.
- Yu, W., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. National Institutes of Health.
- de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
- (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health.
- Wagare, D., et al. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
- (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
- (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.
- (n.d.). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry - ACS Publications.
- (n.d.). troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines. Benchchem.
- (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Yu, W., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate.
- (n.d.). Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. The Journal of Organic Chemistry.
- (2026-01-08). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry - ACS Publications.
- (2022-01-20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Zhu, S., et al. (2020). Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. ResearchGate.
- (2021-12-14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- (2024-07-24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.
- Kour, J., et al. (2022). Chlorination of imidazo[1,2-a]pyridines. ResearchGate.
- Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
- (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- (2025-08-05). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate.
- (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed.
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- 3. researchgate.net [researchgate.net]
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- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
Welcome to the technical support hub for researchers utilizing the versatile but sometimes challenging building block, 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, experience-driven insights to help you navigate and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns encountered when working with this polyhalogenated heterocyclic substrate.
Q1: My Suzuki reaction is not working at all. No product is formed, and I only recover starting material. What's the most likely cause?
A: Complete reaction failure with a highly reactive substrate like an aryl iodide typically points to a fundamental issue with the catalytic cycle. The most common culprits are an inactive catalyst or improper reaction setup. This could be due to:
-
Catalyst Death: The Pd(0) active species is highly sensitive to oxygen.[1][2] Inadequate degassing of your solvent and reaction vessel is a primary cause of failure. The solution will turn from a clear yellow or reddish color to black (palladium black) when the catalyst has precipitated and died.
-
Inhibitors: The nitrogen atoms in the imidazo[1,2-a]pyridine core can act as Lewis bases and coordinate to the palladium center, inhibiting catalysis.[3][4] This is particularly problematic with certain ligands.
-
Wrong Pd Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it requires an in situ reduction to the active Pd(0) state. Sometimes this reduction step fails. Using a direct Pd(0) source like Pd(PPh₃)₄ can circumvent this issue.[5]
Q2: I'm seeing a significant amount of a deiodinated, dichlorinated starting material (6,8-dichloroimidazo[1,2-a]pyridine). Why is this happening?
A: This side product arises from a competing reaction called hydrodehalogenation (or protodeboronation of the boronic acid followed by reduction).[2][3] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species which reductively eliminates the aryl group instead of the desired cross-coupling partner. Key causes include:
-
Base/Solvent Interaction: Certain bases, especially strong alkoxides, in combination with protic solvents (like alcohols or residual water) can generate Pd-H species.[3]
-
Boronic Acid Instability: Boronic acids can be unstable and undergo protodeboronation (replacement of the -B(OH)₂ group with -H) under the reaction conditions, especially at high temperatures or with prolonged reaction times. This reduces the concentration of the coupling partner available for transmetalation.
Q3: Which halogen is supposed to react? I have iodo and chloro groups.
A: The Suzuki reaction reactivity for halogens follows a well-established trend: I > Br > OTf >> Cl .[6][7][8] Therefore, the carbon-iodine bond at the C-3 position is significantly more reactive and will undergo oxidative addition to the palladium catalyst selectively over the C-Cl bonds at C-6 and C-8.[9] Achieving selective mono-arylation at the 3-position should be straightforward under standard conditions.
Q4: My reaction is sluggish and gives low yields even after a long time. What can I do to improve it?
A: Sluggish reactions suggest a sub-optimal parameter in your setup. Key areas to investigate are:
-
Base Strength: Transmetalation, a key step in the catalytic cycle, is highly dependent on the base.[6][7] For electron-deficient heterocycles like this one, stronger bases are often required to form the more nucleophilic boronate species.[10][11][12]
-
Solvent Choice: The solvent impacts the solubility of all components and the efficacy of the base.[13][14] Aprotic polar solvents like DME, dioxane, or DMF are often good choices.[10][11][12] Sometimes a biphasic system (e.g., Toluene/Water) is effective.[10]
-
Ligand Choice: The ligand on the palladium catalyst is critical. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often outperform traditional ligands like PPh₃.[15][16] They promote faster oxidative addition and reductive elimination.
Systematic Troubleshooting Guide
When a reaction fails, a systematic approach is more effective than random changes. Use the following guide to diagnose and solve the issue.
Logical Troubleshooting Workflow
This diagram outlines a step-by-step decision process for troubleshooting your reaction.
Caption: A decision tree for systematic troubleshooting of failed Suzuki reactions.
The Catalyst System: The Heart of the Reaction
The palladium catalyst is the engine of your reaction. If it's not working, nothing happens.
-
Problem: Catalyst Decomposition (Palladium Black)
-
Cause: Exposure to oxygen is the most common reason.[1] Peroxides in solvents like THF or dioxane can also oxidize and kill the catalyst.
-
Solution:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling argon or nitrogen through the solvent.[17]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use proper air-free techniques, such as a Schlenk line or a glovebox.[17][18]
-
Use Fresh Solvents: Use freshly distilled or anhydrous, inhibitor-free solvents. Test ethereal solvents for peroxides.
-
-
-
Problem: Poor Catalyst Activity
-
Cause: The chosen catalyst/ligand combination may not be active enough for this specific heterocyclic system. Standard Pd(PPh₃)₄ can be insufficient for electron-deficient or sterically hindered partners.[15]
-
Solution:
-
Switch to a More Active System: Employ modern, highly active catalyst systems. Buchwald-type ligands are an excellent starting point.
-
Use a Pre-catalyst: Buchwald or Fu pre-catalysts are air-stable Pd(II) sources that reliably generate the active monoligated Pd(0) species in situ, improving reproducibility.[16]
-
-
| Catalyst System | Ligand Type | Key Advantages for this Substrate | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Basic Phosphine | Readily available, good for simple substrates. | 2-5 |
| PdCl₂(dppf) | Ferrocenyl Phosphine | Relatively air-stable, good general-purpose catalyst. | 1-3 |
| Pd₂(dba)₃ / XPhos or SPhos | Buchwald-type (Biarylphosphine) | Excellent for electron-deficient heterocycles, high activity, lower temps. | 1-2 |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Highly active, robust, good for sterically demanding couplings.[19] | 1-3 |
The Base & Solvent: The Reaction Environment
The base and solvent work in concert to facilitate the crucial transmetalation step. An improper choice here is a frequent cause of low yields.
-
Problem: Reaction Stalls or is Incomplete
-
Cause: The base may be too weak to activate the boronic acid sufficiently for transmetalation with the Pd(II)-intermediate.[10][11] Solubility issues can also prevent reagents from interacting.
-
Solution:
-
Increase Base Strength: Move from weaker bases like Na₂CO₃ to stronger inorganic bases. For imidazo[1,2-a]pyridines, strong bases have been shown to improve yields and reaction times.[10][11][12]
-
Change Solvent System: If solubility is an issue, switch to a more polar aprotic solvent. Ensure your base is soluble in the chosen solvent system. A mixture of an organic solvent and water can improve the solubility of inorganic bases.[13]
-
-
| Base | Solvent(s) of Choice | Comments |
| Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | A standard, mild base. May be insufficient for this substrate.[10] |
| K₂CO₃ | Dioxane/H₂O, DMF | Slightly stronger than Na₂CO₃. |
| K₃PO₄ | Dioxane, Toluene, THF | A strong, non-nucleophilic base. Excellent choice for many challenging couplings.[3] |
| Cs₂CO₃ | Dioxane, DMF | Very strong base, often effective when others fail. Can be hygroscopic. |
| NaOH, Ba(OH)₂ | DME, THF/H₂O | Strong bases reported to give optimized yields and shorter reaction times for 3-iodoimidazo[1,2-a]pyridines.[11] |
The Reagents: Quality and Stoichiometry
-
Problem: Low Yield and/or Dehalogenation Byproduct
-
Cause: The boronic acid may be impure or decomposing. Boronic acids can form cyclic anhydride trimers (boroxines) upon standing, which alters their reactivity. They are also susceptible to protodeboronation.[4]
-
Solution:
-
Use High-Purity Boronic Acid: Use freshly purchased or recrystallized boronic acid.
-
Use a Slight Excess: Employ 1.1 to 1.5 equivalents of the boronic acid to compensate for potential decomposition and drive the reaction to completion.
-
Consider Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable than the corresponding boronic acids and can be used to avoid issues of decomposition and protodeboronation.[7][20]
-
-
Experimental Protocols
Protocol 1: Standard Screening Conditions
This protocol provides a robust starting point for coupling 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine with a generic arylboronic acid.
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon three times.
-
Catalyst/Solvent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst). Via syringe, add degassed 1,4-dioxane to achieve a concentration of ~0.1 M with respect to the starting halide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Stir vigorously. Monitor the reaction progress by TLC or LC-MS after 1-2 hours.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening for Optimization
When standard conditions fail, a parallel screening approach can rapidly identify optimal conditions. Commercial kits or 24-well reaction blocks are ideal for this.
-
Array Preparation: In an inert atmosphere glovebox, dispense catalyst/ligand combinations into an array of reaction vials (e.g., using a KitAlysis™ screening kit).
-
Stock Solution Preparation: Prepare a stock solution of the 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine and the boronic acid in the primary solvent to be tested (e.g., dioxane). Prepare separate stock solutions of different bases (e.g., K₃PO₄ in DMF, Na₂CO₃ in H₂O).
-
Reaction Setup: Dispense the substrate stock solution to each vial. Then, add the base solution to each corresponding vial.
-
Execution: Seal the reaction block and heat on a stirring hotplate to the desired temperature (e.g., 80 °C) for 12-24 hours.
-
Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS to determine the relative conversion and identify the most promising conditions for scale-up.
The Suzuki Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][6][8][21]
References
-
Enguehard, C., Renou, J.-L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Harvard University. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]
-
ResearchGate. (2016). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction.... [Link]
-
Knapp, D. M., et al. (2016). Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]
-
Singh, U. et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]
-
Sigman, M. S., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Reddit. (2021). Mechanism of a Suzuki coupling reaction. r/Chempros. [Link]
-
Thomas, A. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Nolan, S. P., et al. (2019). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.... PMC - NIH. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]
-
Engle, K. M., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.... NIH. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Thomas, D. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
-
Singh, M. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Al-Zoubi, R. M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemistrySelect. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sci-hub.ru [sci-hub.ru]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
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- 18. m.youtube.com [m.youtube.com]
- 19. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
minimizing homocoupling in Sonogashira reactions of 3-iodoimidazo[1,2-a]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when performing Sonogashira cross-coupling reactions with 3-iodoimidazo[1,2-a]pyridine substrates, with a primary focus on minimizing the formation of homocoupled diyne byproducts (Glaser coupling).
Introduction
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] For medicinal chemists, the 3-alkynylated imidazo[1,2-a]pyridine scaffold is a valuable pharmacophore. However, the synthesis of these target molecules can be hampered by the undesired homocoupling of the terminal alkyne, a side reaction that consumes valuable starting material and complicates purification. This guide is designed to provide you with the expertise and practical solutions to overcome this common obstacle.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues you may be encountering in the laboratory and provides actionable solutions based on mechanistic principles.
Issue 1: Significant formation of a diyne byproduct is observed by LC-MS or TLC.
This is the classic presentation of Glaser homocoupling, which is the primary side reaction in copper-cocatalyzed Sonogashira reactions.[1][3]
Visualizing the Competing Pathways
Caption: Competing Sonogashira and Glaser coupling pathways.
Possible Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of Oxygen | Ensure rigorous degassing of solvents and reaction vessel (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | The oxidative dimerization of copper acetylides, the key step in Glaser coupling, is promoted by oxygen.[1][3] Strictly anaerobic conditions are crucial for minimizing this side reaction. |
| High Copper(I) Catalyst Loading | Reduce the amount of the copper(I) co-catalyst (e.g., CuI) to 1-2 mol%. In some cases, even trace amounts of copper can be sufficient. | While Cu(I) salts increase the rate of the Sonogashira reaction by forming a copper acetylide intermediate, an excess can accelerate the competing homocoupling pathway.[1][4] |
| Inappropriate Solvent or Base | Switch to a less polar solvent like toluene or dioxane, often in a mixture with the amine base (e.g., 3:1 toluene:triethylamine). Consider a bulkier amine base such as diisopropylamine (DIPA). | The choice of solvent and base can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Amines also serve to neutralize the HX byproduct.[1] Bulky amines can sometimes favor the desired reaction pathway. |
| Slow Transmetalation Step | If the reaction with the 3-iodoimidazo[1,2-a]pyridine is sluggish, homocoupling may become the dominant pathway. Consider a more active palladium catalyst or ligand system. | When the desired cross-coupling is slow, the concentration of the copper acetylide can build up, increasing the likelihood of homocoupling. |
Issue 2: Even with a copper-free protocol, some homocoupling is observed.
While copper is the primary culprit for Glaser coupling, other factors can contribute to diyne formation.
Possible Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Trace Copper Contamination | Use high-purity reagents and consider acid-washing glassware to remove trace metals. | Commercially available reagents and solvents can contain trace amounts of copper, which may be sufficient to catalyze homocoupling.[5] |
| Palladium-Mediated Homocoupling | Optimize the reaction conditions, particularly the base and solvent. This pathway is less common but can occur under certain conditions. | While less frequent, palladium can also mediate the homocoupling of terminal alkynes, especially under aerobic conditions.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a particular problem with Sonogashira reactions?
The Sonogashira reaction traditionally employs a dual catalytic system of palladium and copper.[1] The role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide.[1] This species is crucial as it undergoes transmetalation with the palladium(II) complex in the main catalytic cycle. However, this same copper acetylide intermediate can undergo oxidative dimerization, especially in the presence of oxygen, to form the homocoupled diyne.[3] This is known as Glaser coupling.
Q2: What is the most effective way to completely eliminate homocoupling?
The most direct and often most effective strategy is to switch to a copper-free Sonogashira protocol .[1][2][6] These methods rely on the palladium catalyst alone to facilitate the coupling. In the absence of copper, the primary pathway for Glaser coupling is eliminated.[7]
Q3: What are the key considerations when switching to a copper-free protocol for my 3-iodoimidazo[1,2-a]pyridine?
When moving to a copper-free system, the following adjustments are typically necessary:
-
Choice of Base: A stronger base is often required to facilitate the deprotonation of the terminal alkyne, as copper is no longer present to increase its acidity via π-complexation.[8] Organic bases like triethylamine (TEA), diisopropylamine (DIPA), or DBU are common, as are inorganic bases like K₂CO₃ or Cs₂CO₃.[1]
-
Ligand Selection: The choice of ligand on the palladium catalyst becomes more critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity and stability of the palladium center.[9][10]
-
Solvent: The solvent can have a significant impact on reaction efficiency.[11][12] Aprotic polar solvents like DMF or acetonitrile are often used in copper-free systems.
Q4: My 3-iodoimidazo[1,2-a]pyridine starting material is not fully consumed, and I see a low yield of both the desired product and the homocoupled byproduct. What could be the issue?
This suggests a general problem with the catalytic activity. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Q5: Are there specific palladium catalysts that are recommended for 3-iodoimidazo[1,2-a]pyridines?
While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are good starting points[13], the nitrogen-containing imidazo[1,2-a]pyridine core can potentially coordinate to the palladium center and affect its activity. If you experience issues with these common catalysts, consider:
-
Catalysts with bulky, electron-rich ligands: Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can sometimes improve performance with heteroaromatic substrates.
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: These have shown high efficacy in a range of cross-coupling reactions and can be less prone to deactivation.[9][10]
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of a 3-Iodoimidazo[1,2-a]pyridine
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
3-Iodoimidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Base (e.g., Triethylamine or Diisopropylamine, 3.0 equiv)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-iodoimidazo[1,2-a]pyridine and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the degassed solvent via syringe, followed by the base and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C). The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Royal Society of Chemistry.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.
- Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Books Gateway.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Google.
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (n.d.). ResearchGate.
- A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol. (n.d.). Benchchem.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (n.d.). MDPI.
- Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications.
- Sonogashira troubleshooting help needed. (2020, August 7). Reddit.
- Glaser coupling. (n.d.). Taylor & Francis.
- Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene. (n.d.). Benchchem.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI.
- Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. (n.d.). ACS Publications.
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
- preventing homo-coupling side reactions in pyridazine synthesis. (n.d.). Benchchem.
- What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ResearchGate.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications.
- Sonogashira reaction. (2025, March 3). YouTube.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). PMC - NIH.
- The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. (n.d.). Dalton Transactions (RSC Publishing).
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU scholars.
- Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). MDPI.
- Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis. (n.d.). Benchchem.
Sources
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- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. mdpi.com [mdpi.com]
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Technical Support Center: Navigating Regioselectivity in the Functionalization of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
Welcome to the technical support center for the functionalization of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of achieving high regioselectivity in your synthetic campaigns. Our focus is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Challenge of Regioselectivity
The 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine scaffold presents a unique synthetic challenge due to the presence of three halogen atoms at distinct positions. The inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds are the cornerstone of achieving regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > OTf > Cl.[1] This differential reactivity is the key to selectively functionalizing the C3 position while leaving the C6 and C8 chloro substituents intact for subsequent transformations.
This guide will provide you with the necessary tools to exploit this reactivity difference to your advantage in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms on 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine in palladium-catalyzed cross-coupling reactions?
A1: The C3-I bond is significantly more reactive than the C6-Cl and C8-Cl bonds. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle of palladium-catalyzed reactions.[1] Therefore, under carefully controlled conditions, selective functionalization at the C3 position is highly favored.
Q2: Is it possible to achieve functionalization at the C6 or C8 positions?
A2: Yes, but it typically requires more forcing reaction conditions. After the C3-iodo position has been functionalized, subsequent cross-coupling reactions at the C6 or C8 chloro positions can be achieved, often by using higher temperatures, longer reaction times, and more active catalyst systems. The relative reactivity of the C6 and C8 positions can be influenced by the electronic and steric nature of the substituent at the C3 position.
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions include:
-
Di- or tri-substituted byproducts: This occurs when the reaction conditions are too harsh, leading to the undesired reaction at one or both of the chloro positions.
-
Proto-dehalogenation: This is the replacement of a halogen atom with a hydrogen atom, which can be a competitive pathway, particularly in Stille couplings or if there is a source of active hydrogen in the reaction mixture.[1]
-
Homocoupling: This is the coupling of two molecules of the starting material or the organometallic reagent.
Q4: How does the choice of palladium catalyst and ligand affect regioselectivity?
A4: The choice of catalyst and ligand is crucial. For selective C3-I bond activation, a less reactive catalyst system may be sufficient and even preferable to avoid over-reactivity towards the C-Cl bonds. For subsequent functionalization of the C-Cl bonds, more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands) are often required to promote the more difficult oxidative addition step.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the functionalization of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting material | 1. Inactive catalyst. 2. Inappropriate base. 3. Low reaction temperature. 4. Poor quality of reagents or solvents. | 1. Use a fresh batch of palladium catalyst or a more active pre-catalyst. 2. For Suzuki reactions, consider stronger bases like Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous and finely powdered.[1] For Sonogashira, ensure the amine base is fresh and dry. 3. Gradually increase the reaction temperature. Microwave heating can be beneficial.[2] 4. Use anhydrous and deoxygenated solvents and high-purity reagents. |
| Reaction at one or both chloro positions (poor regioselectivity) | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Highly active catalyst system. | 1. Reduce the reaction temperature. Start with milder conditions (e.g., room temperature or slightly elevated) and gradually increase if necessary. 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. 3. Use a less active palladium catalyst for the initial C3-iodine coupling. For example, Pd(PPh₃)₄ may be sufficient. |
| Significant formation of proto-dehalogenated byproduct | 1. Presence of water or other protic sources. 2. Certain solvents (e.g., dioxane, DMF) can sometimes promote this side reaction.[1] | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Consider switching to a non-polar solvent like toluene. |
| Formation of homocoupled byproducts | 1. Inefficient transmetalation step. 2. Oxygen contamination. | 1. Ensure the stoichiometry of the coupling partners is optimized. 2. Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
Visualizing Regioselectivity
The following diagram illustrates the principle of regioselective functionalization of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
Caption: Desired vs. undesired reaction pathways.
Experimental Protocols
The following are generalized, step-by-step protocols for achieving selective C3 functionalization. Note: These are starting points and may require optimization for your specific substrate and coupling partner.
Protocol 1: Selective C3-Arylation via Suzuki-Miyaura Coupling
This protocol is adapted from methodologies reported for similar polyhalogenated imidazo[1,2-a]pyridines.[2]
Materials:
-
6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ or K₂CO₃ (2.0 - 3.0 eq)
-
Solvent: 1,2-dimethoxyethane (DME)/water (4:1) or dioxane/water (4:1)
-
Anhydrous and deoxygenated solvents
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture via cannula.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective C3-Alkynylation via Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings on the imidazo[1,2-a]pyridine core.[2]
Materials:
-
6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
CuI (0.05 eq)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Solvent: Anhydrous and deoxygenated THF or DMF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, the palladium catalyst, and CuI.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Selective C3-Amination via Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of aryl iodides.[2]
Materials:
-
6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Ligand: Xantphos or a suitable Buchwald ligand (0.04 eq)
-
Base: Cs₂CO₃ or K₃PO₄ (2.0 eq)
-
Solvent: Anhydrous and deoxygenated toluene or dioxane
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor, the ligand, and the base.
-
Add the solvent, followed by the 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine and the amine.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Optimization Workflow
The following diagram outlines a general workflow for optimizing a cross-coupling reaction to ensure high regioselectivity.
Caption: A systematic approach to reaction optimization.
References
-
Marie, E., Bouclé, S., Enguehard-Gueiffier, C., & Gueiffier, A. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules, 17(9), 10683-10707. [Link]
-
Delaye, P. O., Pénichon, M., Allouchi, H., Enguehard-Gueiffier, C., & Gueiffier, A. (2017). Regiocontrolled functionalization of 2, 3-dihalogenoimidazo [1, 2-a] pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 15(19), 4199-4204. [Link]
-
Enguehard, C., Renou, J. L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-iodoimidazo [1, 2-a] pyridines using a Suzuki-type cross-coupling reaction. The Journal of organic chemistry, 65(20), 6572-6575. [Link]
-
Yang, D., & Sigman, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9393-9403. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
Sources
Technical Support Center: Reactivity of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solvent effects on the reactivity of this versatile building block, particularly in the context of palladium-catalyzed cross-coupling reactions.
The 3-iodo substituent on the imidazo[1,2-a]pyridine core is an excellent handle for introducing molecular complexity via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. However, the success and efficiency of these transformations are critically dependent on the reaction solvent. This guide is designed to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions for 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, and why is the solvent choice so critical?
A1: The primary application of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids/esters.
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: To form C-N bonds with amines.
-
Heck Coupling: To form C-C bonds with alkenes.
The solvent is a critical parameter in these reactions because it influences nearly every step of the catalytic cycle.[2] A solvent must:
-
Solubilize Reactants: The substrate, coupling partner, base, and catalyst must all have sufficient solubility. Dipolar aprotic solvents like DMF are often chosen for their ability to dissolve a wide range of organic compounds and inorganic salts.[3]
-
Stabilize Catalytic Species: Solvents can coordinate to the palladium center, affecting its stability and reactivity.[3] For instance, a solvent molecule may temporarily occupy a coordination site on the palladium before being displaced by a reactant.[3]
-
Influence Reaction Rate and Selectivity: The polarity of the solvent can dramatically affect the rates of key steps like oxidative addition and reductive elimination.[4] In some systems, polar solvents can even switch the chemoselectivity of a reaction, favoring one reaction site over another.[5][6]
-
Mediate Base Strength: The solvent can affect the efficacy of the inorganic base used in the reaction.
Q2: I am planning a Suzuki-Miyaura coupling. What is a good starting point for solvent selection?
A2: For Suzuki couplings with 3-iodoimidazo[1,2-a]pyridines, a combination of a strong base in an ether-type solvent is a proven starting point. Specifically, using strong bases in 1,2-dimethoxyethane (DME) has been shown to provide optimized yields and shorter reaction times for this class of compounds.[7][8]
A typical starting condition would be:
-
Solvent: DME or Toluene/Water mixture (e.g., 4:1)
-
Base: A strong inorganic base like K₃PO₄ or Cs₂CO₃.
-
Catalyst: A standard Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand.
Polar aprotic solvents like DMF or acetonitrile (MeCN) can also be effective but may require more optimization, as they can sometimes lead to different reactivity profiles or catalyst decomposition.[5]
Q3: My Sonogashira coupling reaction is turning black and failing to produce the desired product. What is causing this and how can I fix it?
A3: A black precipitate is a classic sign of palladium black formation, which indicates that your active Pd(0) catalyst has decomposed and precipitated out of solution.[9] This is a common failure mode in Sonogashira and other cross-coupling reactions. Here’s a troubleshooting guide to address this issue:
| Potential Cause | Explanation & Solution |
| Oxygen Contamination | The Pd(0) catalyst is highly sensitive to oxygen. Solution: Ensure your solvent and reagents are thoroughly degassed before adding the palladium catalyst. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. |
| Solvent Choice | Some solvents are more prone to promoting catalyst decomposition. For example, THF has been anecdotally reported to promote the formation of palladium black in some Sonogashira reactions.[9] Solution: Switch to a different solvent. Toluene or DMF are common alternatives.[1] Sometimes, running the reaction in neat amine base (e.g., triethylamine) can also be effective.[9] |
| Impure Reagents | Impurities in the amine base or alkyne can poison the catalyst. Solution: Use freshly distilled amine base and high-purity reagents.[9] |
| High Temperature | Excessive heat can accelerate catalyst decomposition. Solution: Try running the reaction at a lower temperature (e.g., room temperature to 50 °C) for a longer period. The C-I bond is quite reactive and may not require high heat. |
Q4: Can the chloro-substituents at the 6 and 8 positions react? How does solvent choice affect this?
A4: The C-I bond at the 3-position is significantly more reactive than the C-Cl bonds in standard palladium-catalyzed cross-coupling conditions. Oxidative addition to palladium occurs much more readily with aryl iodides than with aryl chlorides. Therefore, you should observe excellent selectivity for reaction at the 3-iodo position.
However, the role of the solvent in selectivity should not be underestimated. In complex systems with multiple reactive sites (e.g., a chloroaryl triflate), the choice of solvent can dramatically alter which site reacts.[4][5][6] While a similar effect is less likely for the C-I vs. C-Cl bonds of your substrate under standard conditions, it highlights the powerful influence of the solvent. For instance, polar solvents like DMF or MeCN have been shown to stabilize anionic transition states, which can favor oxidative addition at a more electron-deficient site.[5] Nonpolar solvents like toluene or THF generally favor reaction at the more reactive C-I bond.[5] To ensure selectivity, begin with less polar solvents like Toluene, Dioxane, or DME.
Experimental Workflows & Protocols
Workflow 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine with a generic arylboronic acid.
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
To a dry Schlenk flask, add 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed 1,2-dimethoxyethane (DME) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Diagram: The Role of Solvent in the Catalytic Cycle
Solvents play a multifaceted role in the catalytic cycle of cross-coupling reactions.[3] They are not merely an inert medium but actively participate in stabilizing intermediates and influencing transition states.
Caption: Influence of solvent on the Pd catalytic cycle.
References
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. Available at: [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available at: [Link]
-
Request PDF: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (n.d.). ResearchGate. Available at: [Link]
-
Enguehard, C., Renou, J.-L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. Available at: [Link]
-
Request PDF: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (n.d.). ResearchGate. Available at: [Link]
-
Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Sci-Hub. Available at: [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. Available at: [Link]
-
Request PDF: Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. Available at: [Link]
-
N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. Available at: [Link]
-
Request PDF: Synthesis of (i) 3-acetyl-6,8-dichloro-2-methyl IZP... (n.d.). ResearchGate. Available at: [Link]
-
Reddit user discussion on Sonogashira coupling. (2021). r/Chempros. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.ru [sci-hub.ru]
- 9. reddit.com [reddit.com]
strategies to avoid dehalogenation in reactions with 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
Technical Support Center: 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've seen firsthand the immense potential of this versatile building block. I've also navigated the common pitfalls, particularly the undesired dehalogenation that can compromise yields and complicate purification.
This guide is structured to provide you with not just protocols, but a deeper, mechanistic understanding of why dehalogenation occurs and how to strategically prevent it. We'll move from foundational questions to advanced troubleshooting and optimized, field-proven methodologies.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental principles governing the reactivity of your substrate.
Q1: I'm seeing loss of iodine and/or chlorine from my starting material. What is happening?
You are observing dehalogenation, a common side reaction in palladium-catalyzed cross-couplings where a halogen atom is replaced by a hydrogen.[1][2] This process, specifically called hydrodehalogenation, consumes your starting material and generates byproducts that reduce your overall yield.[1]
Q2: Which halogen is most likely to be lost? Why?
The C-I bond at the 3-position is significantly weaker and more reactive than the C-Cl bonds at the 6- and 8-positions. The general reactivity trend for halides in palladium-catalyzed oxidative addition is I > Br > Cl.[2][3] This inherent reactivity difference is actually advantageous, as it allows for selective functionalization at the C3-iodo position while leaving the C6- and C8-chloro positions intact.[4] However, under harsh conditions, dechlorination can also occur.
Q3: What is the primary mechanism of dehalogenation in my reaction?
The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from various sources, including trace water, alcohol solvents, or even certain bases and phosphine ligands.[1][5] Once formed, the Pd-H species can reductively eliminate with the aryl group on the palladium center, leading to the Ar-H byproduct. Electron-deficient N-heterocyclic halides, like your imidazo[1,2-a]pyridine substrate, are generally more prone to this side reaction.[1]
Q4: Can my choice of catalyst, base, or solvent make dehalogenation worse?
Absolutely. Each component plays a critical role:
-
Catalyst & Ligand: Highly active or coordinatively unsaturated palladium catalysts can sometimes favor dehalogenation.[2] The ligand choice is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.[1][6][7]
-
Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are frequently implicated in promoting dehalogenation.[1] Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often safer choices.[1]
-
Solvent: Protic solvents (alcohols) or solvents that can degrade to provide a hydride source (like DMF) can increase dehalogenation.[2] Anhydrous, aprotic solvents like dioxane or toluene are generally preferred.[1][2]
Part 2: Causality and Mechanistic Insights
Understanding the competing reaction pathways is key to rationally designing your experiment for success. The diagram below illustrates the desired catalytic cycle for a cross-coupling reaction versus the off-cycle pathway that leads to hydrodehalogenation.
Caption: Competing pathways: Desired cross-coupling (blue) vs. dehalogenation (red).
Part 3: Troubleshooting Guide
When an experiment yields unexpected results, this guide can help you diagnose the problem and find a solution.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant formation of 6,8-dichloroimidazo[1,2-a]pyridine (Deiodination without coupling) | 1. Presence of a hydride source: Trace water in reagents or solvent.[5] 2. Inefficient transmetalation: The boronic acid (in Suzuki) or other coupling partner is not transferring its organic group to the palladium center efficiently. | 1. Ensure anhydrous conditions: Use freshly distilled/dried solvents. Dry bases (e.g., K₂CO₃) in an oven. Use Schlenk techniques or a glovebox. 2. Re-evaluate the base: For Suzuki, a base is required to activate the boronic acid.[8] Ensure the base is appropriate (e.g., K₂CO₃, Cs₂CO₃) and soluble enough in the reaction medium. |
| Formation of 8-chloro-3-substituted- or 6-chloro-3-substituted-imidazo[1,2-a]pyridine (Dechlorination) | 1. Reaction temperature is too high: Dechlorination often has a higher activation energy than C-I coupling.[1] 2. Catalyst system is too reactive: Some highly active catalysts can activate C-Cl bonds, especially at elevated temperatures. | 1. Lower the reaction temperature: Try running the reaction at 80 °C instead of 110 °C. Monitor progress by TLC/LCMS. 2. Screen ligands: Switch to a less reactive or more sterically hindered ligand that favors selective activation of the C-I bond. |
| Low yield of desired product with recovery of starting material | 1. Catalyst deactivation. 2. Insufficient base or poor choice of base. 3. Low reaction temperature or insufficient time. | 1. Use a pre-catalyst or change ligands: Air-stable pre-catalysts can be more reliable.[6][7] Bulky, electron-rich ligands can protect the Pd center. 2. Increase base equivalents or switch to a stronger (but non-nucleophilic) base like K₃PO₄ or Cs₂CO₃. 3. Increase temperature incrementally (e.g., from 80 °C to 95 °C) or extend the reaction time. |
Part 4: Preventative Strategies & Optimized Protocols
Proactive measures are the most effective way to ensure a successful reaction. Below is a detailed, starting-point protocol for a Suzuki-Miyaura coupling designed to minimize dehalogenation.
Optimized Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol is designed as a robust starting point. Optimization of temperature and reagent stoichiometry may be required for specific boronic acids.
Materials:
-
6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous (to make a ~0.1 M solution)
-
Water, degassed (10% v/v of dioxane)
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask, add 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, the arylboronic acid, and anhydrous K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane, followed by degassed water. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 5: Decision-Making Workflow
Choosing the right conditions from the start is crucial. This workflow helps guide your experimental design based on the type of coupling reaction you are performing.
Caption: Workflow for selecting optimal cross-coupling conditions.
By carefully selecting milder reaction conditions, particularly the base, ligand, and temperature, you can effectively steer your reaction towards the desired product and away from the problematic dehalogenation pathway. Should you have further questions, please do not hesitate to reach out.
References
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Available from: [Link]
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Sci-Hub. Available from: [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Semantic Scholar. Available from: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available from: [Link]
-
Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. PubMed. Available from: [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Available from: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings. PMC - NIH. Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from: [Link]
-
Sonogashira Coupling of 2-Iodo-2-cycloalkenones: Synthesis of (+)- and (−)-Harveynone and (−)-Tricholomenyn A. The Journal of Organic Chemistry. Available from: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC - NIH. Available from: [Link]
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. Available from: [Link]
-
Sonogashira cross‐coupling (with isolated yields) using the palladate. ResearchGate. Available from: [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available from: [Link]
-
Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. Available from: [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. Available from: [Link]
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Buchwald‐Hartwig amination of aryl halides with substituted anilines. ResearchGate. Available from: [Link]
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Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. ResearchGate. Available from: [Link]
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6,8-Dichloro-3-isopropenyl-imidazo[1,2-a]pyridine. PubChem. Available from: [Link]
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Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. Available from: [Link]
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Validation & Comparative
A Guide to the 1H and 13C NMR Spectroscopic Characterization of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to predict and interpret its spectral characteristics. This approach offers a robust framework for researchers engaged in the synthesis and characterization of novel imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4]
The Structural Elucidation Challenge
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents.[1][3] Accurate structural confirmation is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. The substitution pattern on the bicyclic ring system profoundly influences the electronic environment of each nucleus, resulting in a unique NMR fingerprint. For 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, the presence of three halogen substituents—two chloro groups on the pyridine ring and an iodo group on the imidazole ring—creates a distinct pattern of chemical shifts and coupling constants.
Predicted NMR Spectroscopic Data
Based on the analysis of substituent effects in related imidazo[1,2-a]pyridine systems, the following ¹H and ¹³C NMR data are predicted for 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. These predictions are grounded in the fundamental principles of NMR, including the influence of electronegativity, inductive effects, and aromaticity.[5][6][7]
Molecular Structure and Numbering
To facilitate the discussion of NMR data, the standard numbering convention for the imidazo[1,2-a]pyridine ring system is used.
Caption: Molecular structure of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine with atom numbering.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine in CDCl₃
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | CH | ~7.8 - 8.0 | ~115 - 120 |
| 3 | C-I | - | ~85 - 90 |
| 5 | CH | ~7.9 - 8.1 | ~118 - 122 |
| 6 | C-Cl | - | ~125 - 130 |
| 7 | CH | ~7.2 - 7.4 | ~112 - 116 |
| 8 | C-Cl | - | ~130 - 135 |
| 8a | C | - | ~140 - 145 |
Comparative Analysis with Structurally Related Analogs
To substantiate the predicted chemical shifts, a comparison with known imidazo[1,2-a]pyridine derivatives is essential. The electronic effects of the chloro and iodo substituents can be understood by observing the changes in chemical shifts relative to the parent compound and mono-substituted analogs.
Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) of Selected Imidazo[1,2-a]pyridines
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | H-8 | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-8a |
| Imidazo[1,2-a]pyridine | 7.93 | 7.55 | 8.08 | 7.12 | 6.74 | 7.61 | 117.2 | 108.1 | 124.6 | 123.0 | 112.5 | 117.4 | 145.2 |
| 3-Iodoimidazo[1,2-a]pyridine | 7.68 | - | 7.95 | 7.15 | 6.78 | 7.55 | 119.3 | 77.4 | 125.1 | 123.5 | 112.8 | 117.6 | 145.8 |
| 6-Chloroimidazo[1,2-a]pyridine | 7.91 | 7.59 | 8.15 | - | 6.81 | 7.58 | 117.8 | 108.7 | 123.4 | 129.5 | 113.1 | 117.9 | 144.1 |
| 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (Predicted) | ~7.8-8.0 | - | ~7.9-8.1 | - | ~7.2-7.4 | - | ~115-120 | ~85-90 | ~118-122 | ~125-130 | ~112-116 | ~130-135 | ~140-145 |
Note: Literature values for comparative compounds are approximated from various sources and may vary slightly depending on the solvent and experimental conditions.[8][9][10]
Key Observations and Rationale:
-
Effect of the 3-Iodo Substituent: The iodine at the C-3 position causes a significant upfield shift of the C-3 carbon signal to approximately 85-90 ppm, a characteristic feature of a carbon bearing an iodine atom.[9] This is due to the "heavy atom effect." The proton at C-2 (H-2) is expected to be slightly shielded compared to the parent compound.
-
Effect of the 6-Chloro and 8-Chloro Substituents: The electron-withdrawing nature of the chlorine atoms will deshield the carbons to which they are attached (C-6 and C-8), resulting in downfield chemical shifts in the ¹³C NMR spectrum. The protons on the pyridine ring (H-5 and H-7) will also be influenced. The H-5 proton is expected to be deshielded due to the adjacent chloro group at C-6, while the H-7 proton will also experience a downfield shift.
-
Combined Effects: The interplay of the three halogen substituents leads to the predicted chemical shifts. The electron-withdrawing effects of the chloro groups and the heavy atom effect of the iodo group are the dominant factors shaping the NMR spectra.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine or its analogs, the following protocol provides a reliable starting point.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The structural characterization of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine by ¹H and ¹³C NMR spectroscopy is readily achievable through a combination of predictive methods and comparative analysis with known analogs. The presence of the three halogen substituents imparts a unique and predictable NMR fingerprint, characterized by the upfield shift of the iodinated carbon and the downfield shifts of the chlorinated carbons and adjacent protons. This guide provides a comprehensive framework for researchers to confidently identify and characterize this and other polysubstituted imidazo[1,2-a]pyridine derivatives, thereby accelerating the drug discovery and development process.
References
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Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. The Royal Society of Chemistry. Available at: [Link]
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Switching the regioselectivity in the copper-catalyzed synthesis of iodoimidazo[1,2-a]pyridines. The Royal Society of Chemistry. Available at: [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
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13C NMR spectroscopy • Chemical shift. Available at: [Link]
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6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks. Available at: [Link]
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Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar. Available at: [Link]
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13C NMR Chemical Shift. Oregon State University. Available at: [Link]
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1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
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Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Available at: [Link]
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13C NMR spectrum of imidazo[1,2-a]pyridine 7a. ResearchGate. Available at: [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]
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Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem. Available at: [Link]
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(a) Synthesis of (i) 3-acetyl-6,8-dichloro-2-methyl IZP, (ii)... ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
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A Comparative Guide to the Synthetic Strategies for 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Among its many derivatives, 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine stands out as a versatile building block. The dichloro-substitution on the pyridine ring significantly modulates the electronic properties of the scaffold, while the iodo-group at the C3 position serves as a crucial handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.
This guide provides a comprehensive comparison of the primary synthetic methodologies for preparing 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. We will delve into a two-step synthetic sequence, evaluating different approaches for the initial construction of the 6,8-dichloroimidazo[1,2-a]pyridine core and the subsequent regioselective iodination at the C3 position. This analysis is designed to offer researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate synthetic route based on factors such as yield, reaction conditions, reagent availability, and scalability.
Overall Synthetic Workflow
The synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine is typically achieved in two key stages:
-
Formation of the Imidazo[1,2-a]pyridine Core: This involves the cyclocondensation of 3,5-dichloro-2-aminopyridine with a suitable two-carbon electrophile.
-
Regioselective C3-Iodination: The introduction of an iodine atom at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.
Caption: General two-step synthetic approach to 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
Part 1: Synthesis of the 6,8-dichloroimidazo[1,2-a]pyridine Core
The foundational step in the synthesis is the construction of the bicyclic imidazo[1,2-a]pyridine core. The most common and direct approach involves the reaction of 3,5-dichloro-2-aminopyridine with a reagent that provides a two-carbon unit, which, upon cyclization, forms the imidazole ring.
Method A: Condensation with Chloroacetaldehyde
This classical approach utilizes the reaction of 3,5-dichloro-2-aminopyridine with chloroacetaldehyde. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to afford the desired product.
Caption: Synthesis of the core via condensation with chloroacetaldehyde.
Experimental Protocol (Method A):
-
To a solution of 3,5-dichloro-2-aminopyridine (1.0 eq.) in ethanol, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2-1.5 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6,8-dichloroimidazo[1,2-a]pyridine.
Discussion:
This method is straightforward and utilizes readily available starting materials. The use of ethanol as a solvent has been shown to improve yields compared to other solvents like acetonitrile[1]. The primary drawback can be the handling of chloroacetaldehyde, which is a lachrymator and toxic.
| Parameter | Method A: Chloroacetaldehyde |
| Starting Material | 3,5-dichloro-2-aminopyridine |
| Reagent | Chloroacetaldehyde |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reported Yields (analogous) | 84-91%[1] |
| Advantages | High yields, readily available reagents. |
| Disadvantages | Handling of toxic and lachrymatory chloroacetaldehyde. |
Part 2: Regioselective C3-Iodination
With the 6,8-dichloroimidazo[1,2-a]pyridine core in hand, the next critical step is the regioselective introduction of an iodine atom at the C3 position. The C3 position is the most electron-rich and sterically accessible site for electrophilic substitution on the imidazo[1,2-a]pyridine scaffold.
Method B: Iodination with Molecular Iodine and an Oxidant
This method employs molecular iodine (I₂) in the presence of an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), to generate a more electrophilic iodine species in situ. This approach is often promoted by ultrasound irradiation to enhance reaction rates and yields.
Caption: C3-Iodination using molecular iodine and TBHP.
Experimental Protocol (Method B):
-
In a suitable reaction vessel, combine 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq.), molecular iodine (0.6 eq.), and ethanol.
-
Add tert-butyl hydroperoxide (TBHP, in water, 2.0 eq.).
-
Subject the reaction mixture to ultrasonic irradiation at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with aqueous sodium thiosulfate solution to remove excess iodine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Discussion:
This method is presented as an environmentally friendly approach, often utilizing green solvents like ethanol and avoiding heavy metal catalysts[2]. The use of ultrasound can significantly reduce reaction times[2]. The iodine atom economy is a key advantage of this oxidative iodination.
Method C: Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used and efficient electrophilic iodinating agent. The reaction is typically carried out in a suitable organic solvent and proceeds under mild conditions.
Caption: C3-Iodination using N-Iodosuccinimide (NIS).
Experimental Protocol (Method C):
-
Dissolve 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (DCM).
-
Add N-iodosuccinimide (NIS, 1.0-1.2 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the final product.
Discussion:
NIS is a stable, easy-to-handle solid reagent, which makes this method operationally simple. The reactions are often high-yielding and proceed under mild conditions, typically at room temperature. The succinimide byproduct is generally easy to remove during workup.
Comparative Analysis of C3-Iodination Methods
| Parameter | Method B: I₂/TBHP/Ultrasound | Method C: N-Iodosuccinimide (NIS) |
| Iodinating Agent | Molecular Iodine (I₂) | N-Iodosuccinimide (NIS) |
| Activation | Oxidant (TBHP), Ultrasound | - |
| Solvent | Ethanol | Acetonitrile, DCM |
| Temperature | Room Temperature | Room Temperature |
| Reported Yields (analogous) | 68-95%[2] | Generally high |
| Advantages | Green chemistry aspects, high atom economy of iodine. | Mild conditions, easy to handle reagent, simple workup. |
| Disadvantages | Requires an oxidant and specialized equipment (ultrasonicator). | Stoichiometric succinimide byproduct. |
Conclusion
The synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine can be reliably achieved through a two-step sequence. For the initial core synthesis, the condensation of 3,5-dichloro-2-aminopyridine with chloroacetaldehyde in ethanol offers a high-yielding and straightforward route, provided appropriate safety measures are taken for handling chloroacetaldehyde.
For the subsequent C3-iodination, both the molecular iodine/TBHP system and N-iodosuccinimide present effective and high-yielding options. The choice between these methods may depend on the specific laboratory setup and priorities. The I₂/TBHP method, particularly with ultrasound assistance, aligns well with green chemistry principles and offers excellent iodine atom economy. Conversely, the use of NIS provides operational simplicity and is often preferred for its ease of handling and mild reaction conditions. Both methods are highly regioselective for the desired C3-iodinated product, a crucial feature for its use as a synthetic intermediate. Researchers should consider the comparative data presented in this guide to select the synthetic strategy that best fits their specific needs in terms of efficiency, safety, and available resources.
References
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]
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A Comparative Guide to the Structural Validation of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] The precise substitution pattern on this bicyclic heterocycle is critical for its biological activity, making unambiguous structural verification an essential step in the drug discovery and development process. This guide provides an in-depth comparison of analytical techniques for validating the structure of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine derivatives, offering insights into experimental choices and data interpretation.
The synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine typically involves the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone, followed by iodination.[3][4] A common synthetic route starts with 3,5-dichloropyridin-2-amine, which is reacted with an appropriate α-haloketone to form the imidazo[1,2-a]pyridine core. Subsequent iodination at the C3 position yields the final product. Given the potential for isomeric impurities to arise during synthesis, a multi-faceted analytical approach is crucial for definitive structural confirmation.
Comparative Spectroscopic and Spectrometric Analysis
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography provides a comprehensive toolkit for structural elucidation. Each technique offers unique and complementary information.
Table 1: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling constants), and relative stereochemistry. | Provides detailed information about the number and connectivity of protons. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom. | Directly observes the carbon framework of the molecule. | Lower sensitivity than ¹H NMR; may require longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, establishing connectivity through bonds. | Unambiguously assigns proton and carbon signals and confirms the overall structure. | Requires more instrument time and expertise for data interpretation. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirms the molecular formula with high accuracy. | Does not provide information about the connectivity of atoms. |
| Single-Crystal X-ray Crystallography | Absolute three-dimensional structure, including bond lengths, bond angles, and stereochemistry. | Provides the definitive, unambiguous structure of the molecule in the solid state.[5][6][7] | Requires a suitable single crystal, which can be challenging to obtain. |
In-Depth Analysis and Expected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural validation for organic molecules.[8][9] For 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, specific NMR experiments are key to confirming the substitution pattern.
-
¹H NMR: The aromatic region will show characteristic signals for the protons on the imidazo[1,2-a]pyridine core. The absence of a proton signal at the C3 position is a key indicator of successful iodination. The protons at C5 and C7 will appear as distinct singlets or doublets depending on the presence of neighboring protons.
-
¹³C NMR: The ¹³C NMR spectrum will display signals for all carbon atoms in the molecule.[10] The chemical shift of the C3 carbon will be significantly influenced by the iodine substituent, typically appearing at a higher field (lower ppm) compared to the unsubstituted parent compound. The carbons bearing chlorine atoms (C6 and C8) will also have characteristic chemical shifts.
-
2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful for confirming the connectivity. Correlations between the remaining protons on the pyridine ring and the carbons of the imidazole ring will definitively establish the fusion of the two rings and the positions of the substituents.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of the synthesized molecule.[11][12][13] The expected exact mass for 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (C₇H₃Cl₂IN₂) can be calculated and compared to the experimental value. The isotopic pattern observed in the mass spectrum, due to the presence of chlorine and iodine, provides further confirmation of the elemental composition.
Single-Crystal X-ray Crystallography
For ultimate structural proof, single-crystal X-ray crystallography is the gold standard.[5][6][7] This technique provides a three-dimensional map of electron density, allowing for the precise determination of atomic positions, bond lengths, and bond angles. The resulting crystal structure offers unequivocal evidence for the connectivity of the atoms and the overall molecular geometry.
Experimental Protocols
General Synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
-
Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine: A mixture of 3,5-dichloropyridin-2-amine and an appropriate α-haloketone (e.g., chloroacetaldehyde) in a suitable solvent (e.g., ethanol) is heated under reflux for several hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent.
-
The organic layer is dried and the solvent is removed under reduced pressure to yield the crude 6,8-dichloroimidazo[1,2-a]pyridine.
-
Iodination: The crude 6,8-dichloroimidazo[1,2-a]pyridine is dissolved in a suitable solvent (e.g., N,N-dimethylformamide).
-
An iodinating agent (e.g., N-iodosuccinimide) is added portion-wise at room temperature.
-
The reaction is stirred until completion, as monitored by thin-layer chromatography.
-
The reaction mixture is poured into water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to give the crude 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, which is then purified by column chromatography or recrystallization.
NMR Sample Preparation and Analysis
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process and analyze the spectra to assign all proton and carbon signals and confirm the structure.
HRMS Sample Preparation and Analysis
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an appropriate ionization technique (e.g., ESI or APCI).
-
Acquire the mass spectrum and compare the experimental exact mass and isotopic pattern with the theoretical values for the expected molecular formula.
Single-Crystal X-ray Crystallography
-
Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent or solvent system.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software to obtain the final three-dimensional structure.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the structural validation process.
Caption: Workflow for the structural validation of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine derivatives.
Conclusion
The rigorous structural validation of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine derivatives is paramount for advancing drug discovery programs. A synergistic approach employing NMR spectroscopy, high-resolution mass spectrometry, and, when possible, single-crystal X-ray crystallography, provides the necessary evidence to unambiguously confirm the chemical structure. This comprehensive analysis ensures the integrity of the synthesized compounds and provides a solid foundation for subsequent biological evaluation and structure-activity relationship studies.
References
- BenchChem. (n.d.). spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
- ResearchGate. (n.d.). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC....
- PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry.
- RSC Publishing. (n.d.). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors.
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A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers for Drug Discovery Professionals
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide provides a comparative analysis of the biological activities of key imidazo[1,2-a]pyridine isomers, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced differences in their anticancer, antimicrobial, and kinase inhibitory profiles, supported by experimental data and detailed protocols to empower your research endeavors.
The isomeric forms of imidazopyridine, including imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine, present distinct electronic and steric properties that profoundly influence their interaction with biological targets.[3][4] Understanding these differences is paramount for the rational design of novel therapeutics.
Comparative Cytotoxicity: A Tale of Isomeric Scaffolds
The anticancer potential of imidazopyridine derivatives has been extensively explored, with many compounds demonstrating potent cytotoxicity against a range of cancer cell lines. The specific arrangement of the nitrogen atoms within the fused ring system dictates the molecule's ability to interact with key oncogenic pathways.
Imidazo[1,2-a]pyridines have emerged as particularly promising anticancer agents. Their mechanism of action is often tied to the inhibition of critical signaling pathways like PI3K/Akt/mTOR, which are fundamental for cell proliferation and survival.[1][5] For instance, certain derivatives have shown potent activity against breast, lung, and colon cancer cell lines.[1][6]
Imidazo[4,5-b]pyridines , being structural analogs of purines, can readily interact with essential biomolecules.[7] This has led to the development of derivatives with significant antiproliferative activity, with some compounds showing sub-micromolar efficacy against colon carcinoma.[7][8]
Imidazo[4,5-c]pyridines also share this bioisosteric resemblance to purines, facilitating their interaction with macromolecules like DNA and proteins, and have demonstrated notable cytotoxic activity through kinase inhibition.[4]
While less explored for their cytotoxic potential, imidazo[1,5-a]pyridine derivatives have shown promise as inhibitors of tubulin polymerization and hypoxia-inducible factor 1α (HIF-1α), both crucial targets in cancer therapy.[4]
The following table summarizes the cytotoxic activity of representative imidazopyridine isomers against various cancer cell lines.
| Isomer Scaffold | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Derivative HB9 | A549 (Lung) | 50.56 | [6] |
| Imidazo[1,2-a]pyridine | Derivative HB10 | HepG2 (Liver) | 51.52 | [6] |
| Imidazo[1,2-a]pyridine | Derivative IP-5 | HCC1937 (Breast) | 45 | [9] |
| Imidazo[4,5-b]pyridine | Compound 10 | Colon Carcinoma | 0.4 | [7][8] |
| Imidazo[4,5-b]pyridine | Compound 14 | Colon Carcinoma | 0.7 | [7][8] |
The Antimicrobial Spectrum of Imidazopyridine Isomers
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazopyridine isomers have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]
Imidazo[1,2-a]pyridine derivatives have been a major focus of antimicrobial research.[11][12] The incorporation of moieties like 1,2,3-triazoles has yielded compounds with significant activity against strains such as Bacillus subtilis, Staphylococcus aureus, and Candida albicans.[11]
Imidazo[4,5-b]pyridine derivatives have also been investigated for their antibacterial properties.[13] Studies have shown that certain substituted imidazo[4,5-b]pyridines exhibit greater sensitivity towards Gram-positive bacteria compared to Gram-negative bacteria.[13]
Imidazo[1,5-a]quinoxaline derivatives, which contain the related imidazo[1,5-a]pyridine core, have shown effective bacteriostatic and fungistatic activities.[14]
The table below presents the minimum inhibitory concentrations (MIC) for selected imidazopyridine derivatives against various microbial strains.
| Isomer Scaffold | Compound Example | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine | Triazole hybrid 13b | B. subtilis | - | [11] |
| Imidazo[1,2-a]pyridine | Triazole hybrid 13j | S. aureus | - | [11] |
| Imidazo[1,2-a]pyridine | Triazole hybrid 13c | C. albicans | - | [11] |
| Imidazo[4,5-b]pyridine | Azo-linked derivative 4e | E. coli CTXM | 500-700 | [15] |
| Imidazo[4,5-b]pyridine | Azo-linked derivative 4e | K. pneumoniae NDM | 500-700 | [15] |
Kinase Inhibition: A Key Mechanism of Action
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[16][17] Imidazopyridine isomers have proven to be versatile scaffolds for the design of potent and selective kinase inhibitors.[16][17]
Imidazo[1,2-a]pyridines have been successfully developed as inhibitors of a wide range of kinases, including PI3Kα, a key enzyme in cancer progression.[18]
Imidazo[4,5-b]pyridines have been explored as inhibitors of kinases such as B-Raf.[4]
Imidazo[4,5-c]pyridines have shown potential as inhibitors of Bruton's tyrosine kinase (BTK).[4]
The diverse kinase inhibitory profiles of these isomers underscore the importance of the scaffold's geometry in achieving target specificity.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key biological assays are provided below.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[19][20][21][22][23]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[21]
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[22][23]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and appropriate controls (e.g., vehicle control, positive control). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.[22]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22] The absorbance is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26][27]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[24]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).[25]
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[28]
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[25]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[25]
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[24]
In Vitro Kinase Inhibition Assay
In vitro kinase assays are essential for determining the potency of a compound against a specific kinase.[29][30][31][32][33]
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibitory effect of a compound is determined by quantifying the reduction in kinase activity.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol (Luminescence-Based):
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the test inhibitor at various concentrations, and the kinase substrate in a suitable kinase assay buffer.[33]
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. In a luminescence-based assay, this often involves converting the ADP produced into a luminescent signal.[29]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[29]
Conclusion
The imidazopyridine scaffold and its isomers represent a rich source of biologically active molecules with significant therapeutic potential. The imidazo[1,2-a]pyridine isomer has been extensively studied, yielding numerous potent anticancer and antimicrobial agents. The imidazo[4,5-b] and imidazo[4,5-c]pyridine isomers, with their purine-like structure, offer unique opportunities for targeting a diverse range of biomolecules. Further exploration of the less-studied imidazo[1,5-a]pyridine isomer may unveil novel mechanisms of action and therapeutic applications. This comparative guide, along with the provided experimental protocols, aims to equip researchers with the foundational knowledge to navigate the complex landscape of imidazopyridine pharmacology and accelerate the discovery of next-generation therapeutics.
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A Comparative Guide to the Reactivity of Iodo- vs. Chloro-Substituents on the Imidazo[1,2-a]pyridine Scaffold
Introduction: The Strategic Importance of Halogens on a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs, including Zolpidem and Alpidem.[1] Its rigid, bicyclic structure and unique electronic properties make it an ideal framework for developing novel therapeutic agents.[2] Functionalization of this core is paramount for modulating pharmacological activity, and halogenated derivatives serve as exceptionally versatile chemical handles for diversification, primarily through transition-metal-catalyzed cross-coupling reactions.
However, the choice of halogen—specifically, iodine versus chlorine—is a critical strategic decision that profoundly impacts synthetic feasibility and reaction efficiency. This guide provides an in-depth comparison of the reactivity of iodo- and chloro-substituted imidazo[1,2-a]pyridines, supported by mechanistic principles and experimental data, to empower researchers in drug discovery and chemical synthesis to make informed decisions in their experimental design.
Pillar 1: The Fundamental Basis of Reactivity—A Tale of Two Bonds
The divergent reactivity of iodo- and chloro-imidazo[1,2-a]pyridines is rooted in the fundamental properties of the carbon-halogen bond. Two key factors dictate their behavior in the most common synthetic transformations:
-
Bond Dissociation Energy (BDE): The C–I bond is significantly weaker and longer than the C–Cl bond. The approximate BDE for a C-I bond is ~213 kJ/mol, whereas for a C-Cl bond, it is ~327 kJ/mol.[3] This lower energy requirement for cleaving the C-I bond makes iodo-derivatives inherently more reactive in processes where bond-breaking is a key step.
-
Electronegativity: Chlorine (3.16 on the Pauling scale) is considerably more electronegative than iodine (2.66). This difference creates a more polarized C-Cl bond, rendering the attached carbon atom more electrophilic. This property is crucial in reactions where the initial step is a nucleophilic attack on that carbon.
These intrinsic properties manifest in opposing reactivity trends depending on the reaction mechanism, a crucial concept we will explore in the following sections.
Pillar 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds. In this arena, the reactivity order of aryl halides is almost universally I > Br > Cl > F .[4] This trend is dictated by the rate-determining step in most catalytic cycles: oxidative addition .
The Oxidative Addition Step: The Decisive Factor
Oxidative addition involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.[5] The weaker C-I bond undergoes this process much more readily and at lower temperatures than the robust C-Cl bond.[6][7] Consequently, chloro-imidazo[1,2-a]pyridines often require more forcing conditions: higher temperatures, longer reaction times, and, critically, more sophisticated and expensive phosphine ligands designed to facilitate the challenging oxidative addition of the C-Cl bond.[6]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using boronic acids, is a prime example of this reactivity difference.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Parameter | 3-Iodo-imidazo[1,2-a]pyridine | 3-Chloro-imidazo[1,2-a]pyridine |
| Typical Conditions | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene |
| Temperature | 60-80 °C | 100-120 °C |
| Reaction Time | 2-6 hours | 12-24 hours |
| Typical Yield | >90% | 60-85% (highly ligand dependent) |
| Key Advantage | Mild conditions, readily available catalysts.[8][9] | Cheaper starting material. |
| Key Disadvantage | More expensive starting material. | Requires harsher conditions and specialized ligands. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Phenyl-3-iodoimidazo[1,2-a]pyridine
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-phenyl-3-iodoimidazo[1,2-a]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a degassed mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL).
-
Heat the mixture to 80 °C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-diphenylimidazo[1,2-a]pyridine.
B. Sonogashira Coupling
The Sonogashira coupling forms C-C bonds between aryl halides and terminal alkynes.[10][11] The superior reactivity of the iodo-substituent is even more pronounced here, as standard Sonogashira conditions are often completely ineffective for chloro-derivatives.
Table 2: Comparative Data for Sonogashira Coupling
| Parameter | 3-Iodo-imidazo[1,2-a]pyridine | 3-Chloro-imidazo[1,2-a]pyridine |
| Typical Conditions | Pd(PPh₃)₄, CuI, Et₃N | Pd(OAc)₂, SPhos, Cs₂CO₃ |
| Temperature | Room Temperature to 50 °C | 100-130 °C |
| Reaction Time | 1-4 hours | 18-36 hours |
| Typical Yield | >85% | <50% or requires highly specialized systems.[12] |
| Key Feature | High efficiency under very mild conditions. | Generally considered a very challenging transformation. |
C. Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[13][14] While modern, highly active catalysts have expanded the scope to include aryl chlorides, iodo- and bromo-derivatives remain far more reliable and general substrates.[15][16]
Table 3: Comparative Data for Buchwald-Hartwig Amination
| Parameter | 6-Iodo-imidazo[1,2-a]pyridine | 6-Chloro-imidazo[1,2-a]pyridine |
| Typical Conditions | Pd₂(dba)₃, Xantphos, NaOtBu | Pd₂(dba)₃, BrettPhos, K₂CO₃ |
| Temperature | 80-100 °C | 110-140 °C |
| Reaction Time | 4-12 hours | 16-30 hours |
| Typical Yield | >80% | 50-80% (highly dependent on amine and ligand) |
| Key Feature | Broader substrate scope with various amines. | Scope can be limited, especially with hindered amines. |
Pillar 3: Performance in Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to cross-coupling, the reactivity trend for SNAr is often reversed: F > Cl > Br > I .[17][18] This is because the rate-determining step is not bond cleavage, but rather the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[18]
The more electronegative chlorine atom polarizes the C-Cl bond more effectively than iodine, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the electronegative halogen helps to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer intermediate.[19]
Caption: Opposing reactivity trends for halo-aromatics.
Comparative Data for SNAr
Table 4: Comparative Data for Nucleophilic Aromatic Substitution with Sodium Methoxide
| Parameter | 2-Chloro-imidazo[1,2-a]pyridine | 2-Iodo-imidazo[1,2-a]pyridine |
| Typical Conditions | NaOMe, MeOH | NaOMe, MeOH |
| Temperature | 80 °C | 120 °C (or no reaction) |
| Reaction Time | 6 hours | 24 hours |
| Typical Yield | ~75%[12] | Significantly lower or requires harsher conditions. |
| Key Feature | Preferred substrate due to C-Cl bond polarization. | Poor substrate; leaving group ability is less important. |
Experimental Protocol: SNAr of 1-Chloroimidazo[1,2-a:4,5-c']dipyridine with an Amine
-
In a sealed tube, dissolve the 1-chloro-substituted imidazo[1,2-a:4,5-c']dipyridine (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL).
-
Add the desired amine (e.g., morpholine, 1.5 mmol) and potassium carbonate (2.0 mmol).
-
Seal the tube and heat the mixture to 120 °C for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the aminated product.[12]
Conclusion: A Strategic Choice
The choice between an iodo- or chloro-substituent on an imidazo[1,2-a]pyridine is not a matter of simple preference but a critical decision dictated by the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), iodo-imidazo[1,2-a]pyridines are unequivocally the superior substrates. Their high reactivity, driven by the low C-I bond dissociation energy, allows for milder conditions, shorter reaction times, and a broader substrate scope, often justifying the higher cost of the starting material.
-
For nucleophilic aromatic substitution (SNAr) reactions, chloro-imidazo[1,2-a]pyridines are generally more reactive. The high electronegativity of chlorine activates the ring for nucleophilic attack, making it the preferred handle for this class of transformations.
By understanding the fundamental mechanistic principles that govern these reactivity differences, researchers can design more efficient, robust, and successful synthetic routes toward novel and impactful imidazo[1,2-a]pyridine-based molecules.
References
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Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen. Available from: [Link]
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Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available from: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available from: [Link]
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Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. Available from: [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH. Available from: [Link]
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Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available from: [Link]
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Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. Available from: [Link]
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Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. Available from: [Link]
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Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. ResearchGate. Available from: [Link]
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Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. Available from: [Link]
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Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Publications. Available from: [Link]
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Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry. Available from: [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]
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Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. Semantic Scholar. Available from: [Link]
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Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]
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nucleophilic aromatic substitutions. YouTube. Available from: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
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What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. Available from: [Link]
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Sonogashira coupling. Wikipedia. Available from: [Link]
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Approaches to chlorination of imidazo[1,2‐α]pyridines. ResearchGate. Available from: [Link]
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A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... ResearchGate. Available from: [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
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A Senior Application Scientist's Guide to Alternatives for 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine in Drug Synthesis
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active agents.[1][2] Its privileged structure is present in numerous marketed drugs, highlighting its significance in medicinal chemistry. The strategic functionalization of this core, particularly at the C3 position, is crucial for modulating biological activity. 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine has emerged as a key intermediate, primarily enabling the introduction of diverse functionalities through well-established cross-coupling methodologies. However, the dynamic landscape of synthetic chemistry continually seeks more efficient, cost-effective, and environmentally benign alternatives. This guide provides an in-depth technical comparison of alternative reagents and strategies to 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, supported by experimental data, to empower informed decision-making in your drug discovery endeavors.
The Role of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine: A Workhorse in Cross-Coupling Chemistry
The primary utility of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The iodo-substituent at the C3 position serves as an excellent leaving group, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with a wide array of coupling partners. This approach offers a reliable and versatile method for the synthesis of complex 3-substituted imidazo[1,2-a]pyridine derivatives.
A typical application involves the Suzuki-Miyaura coupling with an arylboronic acid to introduce an aryl group at the C3 position, a common motif in many biologically active molecules.
Caption: Suzuki-Miyaura coupling workflow using 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
While effective, this strategy necessitates the pre-functionalization of the imidazo[1,2-a]pyridine core to install the iodo group, adding steps to the overall synthesis and generating stoichiometric iodide waste.
The Paradigm Shift: Direct C-H Functionalization as a Premier Alternative
In recent years, direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling methods.[2][3] This approach avoids the need for pre-installed leaving groups like iodine, directly coupling a C-H bond with a suitable partner. For the 6,8-dichloroimidazo[1,2-a]pyridine scaffold, the C3 position is electronically favored for electrophilic substitution, making it a prime target for C-H functionalization.
Comparative Analysis: Suzuki Coupling vs. C-H Arylation
| Feature | Suzuki Coupling of 3-Iodo-IMP | Direct C-H Arylation of IMP |
| Starting Material | 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine | 6,8-dichloroimidazo[1,2-a]pyridine |
| Coupling Partner | Arylboronic acid/ester | Aryl halide or equivalent |
| Key Advantages | Well-established, high yields, broad substrate scope | Fewer synthetic steps, higher atom economy, avoids halogenated intermediates |
| Potential Challenges | Requires pre-functionalization, generates iodide waste | May require specific directing groups, optimization of reaction conditions can be challenging |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Rh(III) complexes |
Experimental Data Snapshot:
Table 1: Representative Conditions for C3-Arylation
| Method | Imidazo[1,2-a]pyridine Substrate | Coupling Partner | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | 3-Iodo-2-phenyl-IMP | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME | Reflux | 0.5 | 91 | |
| Direct C-H Arylation | 2-Phenyl-IMP | Bromobenzene | Pd(OAc)₂, KOAc | DMA | 150 | 24 | 85 |
Note: IMP stands for imidazo[1,2-a]pyridine. The data presented is for analogous systems and serves to illustrate the general performance of each method.
Caption: Comparison of Suzuki coupling and C-H arylation pathways.
Alternative Halogenated Reagents and Leaving Groups
While iodine offers high reactivity in cross-coupling reactions, other halogens and leaving groups can also be employed, each with its own set of advantages and disadvantages.
-
3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine : Bromo derivatives are often more stable and less expensive than their iodo counterparts. While the reactivity in Suzuki couplings is generally lower than for iodo compounds, this can often be overcome by using more active palladium catalysts and ligands.[4]
-
3-Triflyloxy-6,8-dichloroimidazo[1,2-a]pyridine : Triflates are excellent leaving groups and can be highly effective in cross-coupling reactions. They can be prepared from the corresponding 3-hydroxy derivative, which may be more accessible than the halogenated versions in some synthetic routes.
Table 2: Comparison of Leaving Groups at the C3 Position
| Leaving Group | Relative Reactivity (Suzuki Coupling) | Stability | Cost |
| Iodo | Highest | Lower | Higher |
| Bromo | High | Good | Moderate |
| Chloro | Moderate | High | Lower |
| Triflyloxy (OTf) | High | Moderate | Higher |
Bioisosteric Replacements and Alternative Scaffolds
In drug design, sometimes the entire imidazo[1,2-a]pyridine scaffold can be replaced with a bioisostere to improve properties such as potency, selectivity, or pharmacokinetic profile.
-
Pyrrole Derivatives : The development of potassium-competitive acid blockers (P-CABs) has seen the emergence of pyrrole-based scaffolds as alternatives to imidazopyridines. For example, Vonoprazan (TAK-438) is a successful drug that utilizes a substituted pyrrole core.[5] This highlights a shift in scaffold preference in certain therapeutic areas, potentially to mitigate issues like hepatotoxicity that have been associated with some imidazopyridine-based P-CABs.
Caption: Bioisosteric replacement and alternative scaffolds in P-CABs.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a 3-Iodoimidazo[1,2-a]pyridine
This protocol is adapted from the work of Enguehard et al. (2000) for a similar substrate.
-
To a solution of 3-iodo-2-phenylimidazo[1,2-a]pyridine (1 mmol) in 1,2-dimethoxyethane (DME, 10 mL) is added phenylboronic acid (1.2 mmol) and a 2M aqueous solution of sodium carbonate (2 mL).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added, and the mixture is heated to reflux for 30 minutes.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 3-aryl-2-phenylimidazo[1,2-a]pyridine.
Representative Protocol for Direct C-H Arylation of an Imidazo[1,2-a]pyridine
This protocol is based on the work of Bellina et al. (2008) for a related system.
-
In a screw-capped vial, 2-phenylimidazo[1,2-a]pyridine (1 mmol), bromobenzene (1.5 mmol), and potassium acetate (2 mmol) are dissolved in N,N-dimethylacetamide (DMA, 5 mL).
-
Palladium(II) acetate (0.05 mmol) is added, and the vial is sealed.
-
The reaction mixture is heated at 150 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield the 3-aryl-2-phenylimidazo[1,2-a]pyridine.
Conclusion
While 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine remains a valuable and reliable reagent for the synthesis of complex drug candidates via cross-coupling reactions, the field of medicinal chemistry is increasingly embracing more efficient and sustainable synthetic strategies. Direct C-H functionalization stands out as a premier alternative, offering a more atom-economical and streamlined approach to the desired 3-substituted imidazo[1,2-a]pyridines. Furthermore, the exploration of alternative halogenated precursors and entirely different heterocyclic scaffolds, such as pyrroles, provides medicinal chemists with a broader toolkit to address challenges in drug discovery, including the potential for improved pharmacokinetic and toxicological profiles. The choice of synthetic strategy will ultimately depend on a careful consideration of factors such as substrate availability, cost, scalability, and the specific goals of the drug development program.
References
-
Bellina, F., et al. (2008). Direct C-H (Hetero)Arylation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 73(13), 5174–5177. [Link]
-
Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
-
Hakeem, A. A., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]
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Kagisha, V., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1493–1529. [Link]
-
Li, B., et al. (2023). Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. RSC Advances, 13(31), 21469-21473. [Link]
-
Palmer, A. M., et al. (2007). Synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers. Journal of Medicinal Chemistry, 50(24), 5914–5926. [Link]
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Samanta, S., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(30), 6566-6591. [Link]
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Saviano, M., et al. (2024). Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments. Current Medicinal Chemistry, 31. [Link]
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Sharma, P., et al. (2020). Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? World Journal of Gastrointestinal Pharmacology and Therapeutics, 11(4), 68–77. [Link]
-
Tran, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28347-28351. [Link]
-
Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]Pyridines. Molecules, 28(15), 5789. [Link]
-
Zhang, T., et al. (2014). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4063–4074. [Link]
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A Senior Application Scientist’s Guide to Palladium-Catalyzed Cross-Coupling with 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including the hypnotic drug Zolpidem and the cardiotonic agent Olprinone. Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel drug candidates. The functionalization of this core, particularly at the C3 position, is a critical step in the synthesis of new chemical entities. The innate reactivity of the C3 position has been extensively explored through various metal-catalyzed cross-coupling reactions.[1]
This guide provides an in-depth evaluation of the efficacy of different palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions with a challenging, electron-deficient substrate: 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine. As researchers and drug development professionals, selecting the optimal catalytic system is paramount for achieving high yields, minimizing reaction times, and ensuring process scalability. This document synthesizes field-proven insights and experimental data to guide you through this critical decision-making process.
Pillar 1: Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle. While specific details can vary, the generally accepted mechanism for cross-coupling reactions like Suzuki, Sonogashira, and Heck involves the shuttling of the palladium center between its Pd(0) and Pd(II) oxidation states.
A typical catalytic cycle proceeds via three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, forming a Pd(II) intermediate. This is often the rate-determining step and is accelerated by electron-rich ligands on the palladium center.[2]
-
Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, a boronic acid derivative, activated by a base, transfers its organic group to the Pd(II) center. In the Sonogashira reaction, a copper(I)-acetylide complex performs this transfer.[3][4] In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.[5]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, regenerating the active Pd(0) catalyst and forming the desired C-C bond. This step is often promoted by bulky ligands.[2]
Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies proven effective for halo-heterocycles. [6]
-
To a dry Schlenk flask under an inert atmosphere, add:
-
6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
-
Add the catalyst:
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv, 3 mol%)
-
-
Add solvents:
-
Anhydrous, degassed 1,2-dimethoxyethane (DME) (to make a ~0.1 M solution)
-
Degassed water (10% v/v of DME)
-
-
Reaction:
-
Stir the mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 2: Sonogashira Coupling
This protocol is based on standard, high-yielding Sonogashira conditions. [7]
-
To a dry Schlenk flask under an inert atmosphere, add:
-
6,8-dichloro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (to make a ~0.1 M solution)
-
Degassed triethylamine (Et₃N) (3.0 equiv)
-
-
Add the catalysts:
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)
-
-
Add the coupling partner:
-
Terminal alkyne (1.1 equiv) dropwise via syringe.
-
-
Reaction:
-
Stir the mixture at room temperature. If no reaction is observed after 2-4 hours, gently warm to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane or ethyl acetate.
-
Wash with saturated aqueous ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Conclusion and Final Recommendations
The successful C-C functionalization of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine is readily achievable with the correct choice of palladium catalyst.
-
For Suzuki-Miyaura couplings, PdCl₂(dppf) provides a highly reliable and efficient system, offering a superb balance of stability and reactivity for this class of halogenated heterocycle.
-
For Sonogashira couplings, the classic PdCl₂(PPh₃)₂ / CuI dual-catalyst system remains the gold standard, consistently delivering high yields under mild conditions.
-
For Heck couplings, a simple system of Pd(OAc)₂ with a stabilizing phosphine ligand like PPh₃ is a cost-effective and robust choice.
By understanding the underlying catalytic mechanisms and leveraging the comparative data presented, researchers can confidently select the optimal conditions to advance their synthetic campaigns, accelerating the discovery and development of novel imidazo[1,2-a]pyridine-based therapeutics.
References
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). Google Books.
-
Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. (2012). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from [Link]
-
Heck reaction. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridineamidoximes. (n.d.). University of Southampton ePrints. Retrieved January 18, 2026, from [Link]
-
Palladium(II) Catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Pd Feature. (2009). Organometallics. Retrieved January 18, 2026, from [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. The title compound, 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, serves as a versatile building block for the synthesis of more complex drug candidates, with the iodine atom providing a convenient handle for further functionalization through various cross-coupling reactions. This guide presents a detailed cost-benefit analysis of two plausible synthetic routes to this key intermediate, offering experimental protocols, mechanistic insights, and a comparative evaluation of their economic and practical feasibility to aid researchers in selecting the most suitable method for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine typically involves a two-stage process: the initial construction of the 6,8-dichloroimidazo[1,2-a]pyridine core, followed by the regioselective iodination at the C3 position. The efficiency and cost-effectiveness of the overall synthesis are highly dependent on the choice of reagents and reaction conditions for each of these steps. This guide will explore two primary pathways, differing in their approach to the initial cyclization and the subsequent iodination.
Route 1: Classical Condensation Followed by Direct C-H Iodination
This route represents a traditional and straightforward approach to the target molecule. It involves the condensation of a commercially available aminopyridine with an α-haloaldehyde to form the imidazo[1,2-a]pyridine core, which is then subjected to direct iodination.
Step 1: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine
The first step is a classical cyclocondensation reaction between 3,5-dichloropyridin-2-amine and chloroacetaldehyde.
Experimental Protocol:
-
To a solution of 3,5-dichloropyridin-2-amine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, typically a 50% aqueous solution) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6,8-dichloroimidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this type of condensation, as it readily dissolves the starting materials and allows for a suitable reflux temperature.
-
Base: Sodium bicarbonate is used to neutralize the hydrochloric acid formed during the reaction, which could otherwise protonate the pyridine nitrogen and hinder the cyclization.
-
Purification: Column chromatography is a standard method for purifying the product from unreacted starting materials and any side products.
Step 2: Iodination of 6,8-dichloroimidazo[1,2-a]pyridine
The second step involves the direct iodination of the synthesized imidazo[1,2-a]pyridine core at the electron-rich C3 position. Two common iodinating agents are considered here: N-Iodosuccinimide (NIS) and molecular iodine (I₂).
Experimental Protocol (using NIS):
-
Dissolve 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol (using Molecular Iodine):
An efficient, ultrasound-assisted method has been reported for the iodination of imidazo[1,2-a]pyridines.[1][2]
-
In a Schlenk tube, place 6,8-dichloroimidazo[1,2-a]pyridine (0.20 mmol), molecular iodine (0.12 mmol), and tert-Butyl hydroperoxide (TBHP) in water (0.40 mmol).
-
Add ethanol (2.0 mL) as the solvent.
-
Subject the reaction mixture to ultrasonic irradiation for approximately 30 minutes.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the desired product.
Causality Behind Experimental Choices:
-
Iodinating Agent: NIS is a mild and selective iodinating agent, often preferred for its ease of handling. Molecular iodine, when activated by an oxidant like TBHP, provides a more atom-economical approach.
-
Ultrasound Irradiation: The use of ultrasound can significantly accelerate the reaction rate, leading to shorter reaction times and potentially higher yields.[1][2]
-
Oxidant (for I₂): TBHP is used to oxidize I₂ to a more electrophilic iodine species, which is necessary for the electrophilic aromatic substitution on the imidazo[1,2-a]pyridine ring.
Route 2: One-Pot Synthesis via Multicomponent Reaction
A plausible one-pot synthesis would involve the reaction of 3,5-dichloropyridin-2-amine with an in-situ generated α-haloaldehyde or its equivalent, followed by in-situ iodination. However, for a more reliable and scalable synthesis, a two-step process is generally preferred for this specific target. Therefore, for a direct comparison, we will consider a variation of Route 1 using a different aldehyde equivalent.
Alternative Step 1: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine using Bromoacetaldehyde Diethyl Acetal
Bromoacetaldehyde is a lachrymator and can be unstable. Its diethyl acetal is a more stable and easier-to-handle liquid that can generate the aldehyde in situ under acidic conditions.
Experimental Protocol:
-
To a solution of 3,5-dichloropyridin-2-amine (1.0 eq) in a mixture of ethanol and water, add bromoacetaldehyde diethyl acetal (1.2 eq).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid, to facilitate the hydrolysis of the acetal.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and purification would be similar to the chloroacetaldehyde method.
Causality Behind Experimental Choices:
-
Acetal Precursor: Using the diethyl acetal of bromoacetaldehyde improves the safety and handling of the reagent. The in-situ generation of the aldehyde under acidic conditions allows for a controlled reaction.
The subsequent iodination step would be identical to that described in Route 1.
Cost-Benefit Analysis
To provide a practical comparison, we will analyze the estimated costs of the starting materials and reagents required for the synthesis of 10 grams of the final product, 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, via Route 1 (using both NIS and I₂ for iodination) and the alternative Step 1 of Route 2. The yields are estimated based on literature precedents for similar reactions.
Table 1: Cost and Performance Comparison of Synthetic Routes
| Parameter | Route 1 (NIS Iodination) | Route 1 (I₂ Iodination) | Route 2 (Alternative Step 1) + Iodination |
| Starting Materials | 3,5-dichloropyridin-2-amine, Chloroacetaldehyde, NIS | 3,5-dichloropyridin-2-amine, Chloroacetaldehyde, I₂, TBHP | 3,5-dichloropyridin-2-amine, Bromoacetaldehyde diethyl acetal, Iodinating agent |
| Step 1 Yield (estimated) | 75% | 75% | 70% |
| Step 2 Yield (estimated) | 85% | 90%[1] | 85-90% |
| Overall Yield (estimated) | 64% | 68% | 60-63% |
| Reagent Cost (per 10g product) | Moderate-High | Low-Moderate | Moderate |
| Process Complexity | Two distinct steps | Two distinct steps (ultrasound may be required) | Two distinct steps |
| Safety Considerations | Chloroacetaldehyde is toxic and a lachrymator. | Chloroacetaldehyde is toxic. TBHP is an oxidant. | Bromoacetaldehyde diethyl acetal is less hazardous than haloacetaldehydes. |
| Green Chemistry Aspects | Use of organic solvents. | Use of ethanol (greener solvent), potential for higher atom economy with I₂. | Use of a more stable precursor. |
Note: Reagent costs are based on catalog prices from major chemical suppliers and may vary. The yields are estimates and can be optimized.
In-Depth Discussion
Route 1 with NIS Iodination offers a reliable and straightforward synthesis. The use of NIS in the second step is convenient due to its solid nature and high reactivity, often leading to clean reactions with simple work-ups. However, the cost of NIS is significantly higher than that of molecular iodine, which can be a major drawback for large-scale synthesis.
Route 1 with Molecular Iodine Iodination presents a more cost-effective and atom-economical alternative. The ultrasound-assisted protocol significantly reduces reaction times, making it an attractive option for rapid synthesis.[1][2] The use of TBHP as an oxidant is a minor drawback in terms of safety and waste generation, but the overall cost and efficiency benefits are substantial.
Route 2, utilizing bromoacetaldehyde diethyl acetal , primarily addresses the safety and handling issues associated with chloroacetaldehyde. While potentially offering a safer process, the cost of the acetal is generally higher than that of chloroacetaldehyde, and the in-situ deprotection adds a layer of complexity to the reaction. The overall yield may also be slightly lower, impacting the final cost per gram of the product.
Visualizing the Synthetic Workflows
To better illustrate the discussed synthetic pathways, the following diagrams outline the key transformations.
Caption: Workflow for the synthesis via Route 1.
Caption: Alternative Step 1 for the synthesis of the imidazo[1,2-a]pyridine core.
Conclusion and Recommendations
Based on this analysis, Route 1 utilizing molecular iodine for the iodination step emerges as the most cost-effective and efficient method for the synthesis of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, particularly for larger-scale preparations. The lower cost of molecular iodine compared to NIS, combined with the high yield and short reaction time of the ultrasound-assisted protocol, provides a significant economic advantage.
While the use of chloroacetaldehyde in Route 1 poses some safety concerns, these can be managed with appropriate engineering controls and personal protective equipment in a laboratory setting. For researchers prioritizing safety and ease of handling over cost, the use of bromoacetaldehyde diethyl acetal (Route 2) is a viable, albeit more expensive, alternative for the first step.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including budget, scale, available equipment, and safety considerations. This guide provides the necessary data and insights to make an informed decision.
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A Comparative Benchmark: Novel Imidazo[1,2-a]pyridine Derivatives Versus Standard-of-Care Therapeutics
Introduction: The Versatility of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of several marketed drugs such as the anxiolytic alpidem and the hypnotic zolpidem.[1][2] Its rigid, planar structure and synthetic tractability have made it a focal point for the development of a new generation of therapeutic agents.[2][3] Researchers are increasingly exploring IP derivatives for their potent anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] This guide provides a comparative analysis of newly developed IP derivatives against established drugs in these key therapeutic areas, supported by experimental data to offer a clear benchmark for their performance.
I. Anticancer Activity: Benchmarking Against Doxorubicin and Cisplatin
The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical goal in oncology research. Many IP derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways like PI3K/Akt/mTOR.[6][7][8][9] Here, we compare the in vitro cytotoxic performance of representative new IP derivatives with the standard chemotherapeutic agents Doxorubicin and Cisplatin.
The rationale for choosing Doxorubicin and Cisplatin as comparators is their broad use and well-understood mechanisms of action. Doxorubicin, an anthracycline antibiotic, functions primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[10][][12][13][14] Cisplatin, a platinum-based drug, forms DNA adducts that interfere with DNA replication and repair, ultimately triggering apoptotic cell death.[15][16][17][18]
Comparative Cytotoxicity Data (IC50, µM)
| Compound/Drug | Hep-2 (Laryngeal Cancer) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| IP Derivative 12b * | 11 | 13 | 11 | - |
| Doxorubicin | 10 | 1.5 | 0.85 | - |
| IP Derivative HB9 | - | - | - | 50.56 |
| Cisplatin | - | - | - | 53.25 |
| IP Derivative HB10 | - | 51.52 | - | - |
| Cisplatin | - | 54.81 | - | - |
*Data for IP Derivative 12b and Doxorubicin from Krishnamoorthy & Anaikutti (2023).[2] Data for IP Derivatives HB9, HB10 and Cisplatin from Al-Bahrani et al. (2025).[19][20]
Analysis of Cytotoxicity Data:
The data indicates that the novel imidazo[1,2-a]pyridine derivative 12b exhibits cytotoxicity comparable to Doxorubicin against the Hep-2 cell line.[2] While Doxorubicin is more potent against HepG2 and MCF-7 cell lines, the performance of derivative 12b is noteworthy for a developmental compound.[2] Furthermore, IP derivatives HB9 and HB10 demonstrated slightly better potency than the widely used drug Cisplatin against A549 lung cancer and HepG2 liver carcinoma cell lines, respectively.[19][20] These findings underscore the potential of the IP scaffold in developing new anticancer agents that can rival or even surpass existing therapies in specific cancer types.
Mechanism of Action: A Tale of Two Pathways
The anticancer activity of many IP derivatives has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[6][7][8][9] In contrast, Doxorubicin and Cisplatin exert their effects through direct DNA damage.[10][][12][13][14][15][16][17][18]
Caption: Mechanisms of anticancer action.
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of the IP derivatives and standard drugs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][18] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the new IP derivatives or standard drugs (e.g., Doxorubicin, Cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14][21]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
II. Antimicrobial Activity: A Head-to-Head with Ciprofloxacin
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with significant antibacterial activity.[4][5][22][23][24] This section compares the in vitro antibacterial efficacy of a novel IP derivative with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Ciprofloxacin is a widely used antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[2][25][26][27][28]
Comparative Antimicrobial Data (MIC, µg/mL)
| Compound/Drug | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| IP Derivative 8 * | 3.12 | - |
| Ciprofloxacin | >3.12 | - |
*Data for IP Derivative 8 and Ciprofloxacin from a study on imidazopyridine-based derivatives.[13]
Analysis of Antimicrobial Data:
The data reveals that the novel imidazo[1,2-a]pyridine derivative 8 , which contains methyl and nitro groups, exhibits significant antibacterial activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL.[13] Notably, this derivative demonstrated greater potency compared to the reference antibiotic, Ciprofloxacin, against the tested strain.[13] This highlights the potential of IP derivatives as a new class of antibiotics to combat bacterial infections, including those caused by drug-resistant strains.
Mechanism of Action: Targeting Bacterial Machinery
While the precise mechanism of action for many new antimicrobial IP derivatives is still under investigation, some studies suggest they may also target essential bacterial enzymes, similar to fluoroquinolones.[22]
Caption: Mechanism of anti-inflammatory action.
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of compounds against COX-1 and COX-2 can be determined using commercially available screening kits or by measuring the production of prostaglandins.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the test compounds (IP derivatives and Celecoxib).
-
Pre-incubation: Pre-incubate the enzymes with the test compounds or a vehicle control for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a defined incubation period (e.g., 2-10 minutes), stop the reaction by adding a quenching agent (e.g., hydrochloric acid).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the compound concentration.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide demonstrates that new IP derivatives are not only viable candidates but can also exhibit superior or comparable performance to established drugs such as Doxorubicin, Cisplatin, Ciprofloxacin, and Celecoxib in preclinical in vitro models. Their diverse mechanisms of action, including the inhibition of key signaling pathways and enzymes, offer promising avenues for developing next-generation therapies for cancer, infectious diseases, and inflammatory conditions. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these promising compounds.
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38247-38257. [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health. [Link]
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Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). PubMed Central. [Link]
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A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (n.d.). PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (n.d.). ResearchGate. [Link]
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Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023, March 2). BMC Chemistry. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). ResearchGate. [https://www.researchgate.net/publication/303554165_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. [Link]
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Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (n.d.). ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents like 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine demand a rigorous, protocol-driven approach. This guide provides essential, immediate safety and logistical information for the proper disposal of this halogenated heterocyclic compound. The procedures outlined here are synthesized from established safety protocols for analogous chemical structures and general hazardous waste management principles, ensuring a framework that is both scientifically sound and field-proven.
Hazard Identification and Risk Assessment: A Proactive Stance
The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
Given its structure as a poly-halogenated organic compound, it must be treated as hazardous waste, with special attention paid to its persistence and potential environmental impact if disposed of improperly.[3][4][5]
Table 1: GHS Hazard Classification for Structurally Analogous Imidazo[1,2-a]pyridines
| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Source |
|---|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 | May cause respiratory irritation |[1][2] |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following safety measures are mandatory to minimize exposure risk.
-
Engineering Controls : All handling of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine, whether in solid or solution form, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6] This is the primary barrier to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : A multi-layered defense is crucial.
-
Eye and Face Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection : A fully buttoned, flame-resistant lab coat should be worn.[8] Protective gloves are essential; given the aromatic heterocyclic nature of the compound, butyl rubber or nitrile gloves are recommended.[6][8] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood (a situation that should be avoided), a full-face respirator with appropriate cartridges should be used.[7]
-
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine is governed by its classification as a halogenated organic waste. Adherence to this protocol ensures compliance with regulations like the Resource Conservation and Recovery Act (RCRA) and protects laboratory personnel and the environment.[9][10]
Step 1: Waste Segregation
This is the most critical step. 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine waste, including empty containers, contaminated PPE, and spill cleanup materials, must be segregated into a dedicated Halogenated Organic Waste stream.[4][5][11]
-
Causality : Never mix halogenated waste with non-halogenated organic waste.[4] Halogenated compounds require high-temperature incineration with specific flue gas scrubbing to prevent the formation of dioxins and other persistent organic pollutants.[5][7] Mixing waste streams complicates disposal, significantly increases costs, and violates regulatory requirements.[11]
Step 2: Container Selection
Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[12][13]
-
Recommended : High-density polyethylene (HDPE) carboys or bottles with secure, vapor-tight screw caps are ideal.[14]
-
Prohibited : Do not use laboratory glassware, open beakers, or metal cans for waste accumulation.[12] Ensure the container was not previously used for incompatible materials (e.g., strong oxidizers or acids).[6][12]
Step 3: Proper Labeling
Label the waste container before the first drop of waste is added.[4] The label must be clear, legible, and permanently affixed.
-
Required Information :
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "Waste 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine" . Do not use abbreviations or chemical formulas.[4]
-
A list of all chemical constituents and their approximate percentages if it is a mixed waste stream.[13]
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
The name of the principal investigator or generator.
-
The accumulation start date (the date the first waste is added).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory personnel.[13][15][16]
-
Storage Protocol :
-
Keep the waste container closed at all times except when actively adding waste.[4][13] Do not leave a funnel in the container.[13]
-
Place the container in secondary containment, such as a plastic bin or tub, to contain any potential leaks.[16]
-
Segregate the halogenated waste container from incompatible materials, particularly strong acids, bases, and oxidizers.[6]
-
Step 5: Requesting Disposal
Once the container is nearly full (leave at least 5% of the volume as headspace for thermal expansion) or you are finished generating this waste stream, arrange for its disposal.[15]
-
Procedure : Contact your institution's Environmental Health & Safety (EHS) department to request a chemical waste pickup.[12][13] Follow their specific procedures for completing a chemical collection request form.
Disposal Workflow Diagram
The following diagram illustrates the mandatory, step-by-step workflow for the safe disposal of 6,8-dichloro-3-iodoimidazo[1,2-a]pyridine.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. echemi.com [echemi.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. ethz.ch [ethz.ch]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 16. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
